molecular formula C14H25ClN6O5 B1608369 GGACK CAS No. 65113-67-9

GGACK

Cat. No.: B1608369
CAS No.: 65113-67-9
M. Wt: 392.84 g/mol
InChI Key: XBPBJFWGYUJISD-IUCAKERBSA-N
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Description

RN given refers to (S)-isomer

Properties

IUPAC Name

(4S)-4-amino-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN6O5/c15-6-10(22)9(2-1-5-19-14(17)18)20-7-11(23)21-13(26)8(16)3-4-12(24)25/h8-9,20H,1-7,16H2,(H,24,25)(H4,17,18,19)(H,21,23,26)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPBJFWGYUJISD-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)CCl)NCC(=O)NC(=O)C(CCC(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)CCl)NCC(=O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10983658
Record name N-{2-[(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)amino]-1-hydroxyethylidene}-alpha-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65113-67-9
Record name Glutamyl-glycyl-arginine chloromethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065113679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)amino]-1-hydroxyethylidene}-alpha-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

GGACK mechanism of action on serine proteases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of GGACK on Serine Proteases

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action of the synthetic peptide inhibitor L-glutamyl-glycyl-L-arginine chloromethyl ketone (this compound) on serine proteases. This compound serves as a pivotal tool for studying enzyme function and as a model for the development of targeted therapeutic agents.

Core Mechanism of Action

This compound is a mechanism-based irreversible inhibitor, also known as an affinity label, designed to specifically target trypsin-like serine proteases. Its mode of action is a two-step process involving initial reversible binding followed by irreversible covalent modification of the enzyme's active site.

  • Specificity and Reversible Binding: The peptide sequence of this compound, Glu-Gly-Arg, mimics the natural substrate recognition sequence for certain serine proteases, such as urokinase-type plasminogen activator (uPA). The C-terminal arginine residue is crucial for this specificity, as it docks into the S1 specificity pocket of the protease, which has a high affinity for basic amino acid residues. This initial interaction is a rapid, reversible binding event, forming a non-covalent enzyme-inhibitor complex (E·I).

  • Irreversible Alkylation: Following the initial binding, the chloromethyl ketone (-CH₂Cl) moiety of this compound is positioned in close proximity to the catalytic triad (Ser-His-Asp) within the enzyme's active site. The catalytically active histidine residue (e.g., His-57 in trypsin) performs a nucleophilic attack on the carbon atom of the chloromethyl group. This attack results in the formation of a stable, covalent alkyl-enzyme bond and the displacement of the chloride ion. This alkylation step is effectively irreversible and leads to the complete and permanent inactivation of the enzyme.

The overall kinetic scheme can be represented as:

E + I ⇌ E·I → E-I

Where E is the free enzyme, I is the inhibitor (this compound), E·I is the reversible Michaelis-like complex, and E-I is the final, covalently inactivated enzyme. The constants Kᵢ and kᵢₙₐ꜀ₜ (or k₂) govern this interaction.

GGACK_Mechanism cluster_Complex E Active Serine Protease (E) EI_reversible Reversible E·I Complex E->EI_reversible k_on / k_off (Reversible Binding) I This compound Inhibitor (I) EI_irreversible Covalently Inactivated Enzyme (E-I) EI_reversible->EI_irreversible k_inact (Irreversible Alkylation)

Caption: Two-step mechanism of serine protease inactivation by this compound.

Quantitative Data on this compound Inhibition

The potency and mechanism of this compound are defined by specific kinetic constants. These values are critical for comparing inhibitory activity and for designing experiments. The interaction of this compound can vary depending on the activation state of the target enzyme, as demonstrated with single-chain (scu-PA) and two-chain (tcu-PA) forms of urokinase.

Target EnzymeFormInhibition TypeKᵢ (Inhibition Constant)kᵢₙₐ꜀ₜ (Inactivation Rate)Apparent Second-Order Rate Constant (kᵢₙₐ꜀ₜ/Kᵢ)
Urokinase (u-PA) Two-Chain (tcu-PA)Irreversible5.0 µM[1]0.05 s⁻¹[1]~1.0 x 10⁴ M⁻¹s⁻¹[1]
Urokinase (u-PA) Single-Chain (scu-PA)Reversible (Competitive)1.3 µM[1]N/AN/A
  • Kᵢ (Inhibition Constant): Represents the dissociation constant for the initial reversible binding step. A lower Kᵢ indicates tighter binding.

  • kᵢₙₐ꜀ₜ (Inactivation Rate Constant): The first-order rate constant for the conversion of the reversible complex to the irreversible, covalently bonded complex.

  • Second-Order Rate Constant (kᵢₙₐ꜀ₜ/Kᵢ): The overall efficiency of the inhibitor, which accounts for both binding affinity and the rate of covalent modification.

Experimental Protocols

Protocol for Determining Kinetic Parameters (Kᵢ and kᵢₙₐ꜀ₜ)

This protocol outlines the methodology for determining the kinetic constants of an irreversible inhibitor like this compound.

Objective: To measure the Kᵢ and kᵢₙₐ꜀ₜ of this compound for a target serine protease.

Materials:

  • Purified serine protease stock solution of known concentration.

  • This compound stock solution (typically in DMSO or an appropriate buffer).

  • Chromogenic or fluorogenic substrate specific for the protease.

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.4).

  • 96-well microplate and a temperature-controlled plate reader.

Methodology:

  • Enzyme and Inhibitor Preparation:

    • Prepare a series of dilutions of the this compound stock solution in the assay buffer. A typical range might be 0.1x to 10x the expected Kᵢ.

    • Prepare a working solution of the serine protease in the assay buffer.

  • Pre-incubation:

    • In the wells of the microplate, mix the enzyme solution with the different concentrations of this compound. Include a control with no inhibitor.

    • Incubate the plate at a constant temperature (e.g., 37°C).

  • Activity Measurement:

    • At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), add the chromogenic or fluorogenic substrate to the wells to initiate the reaction. The substrate concentration should be at or near its Kₘ value.

    • Immediately measure the rate of product formation by monitoring the change in absorbance or fluorescence over a short period (e.g., 1-2 minutes) using the plate reader. The rate is proportional to the remaining active enzyme concentration.

  • Data Analysis:

    • For each this compound concentration, plot the natural logarithm of the remaining enzyme activity (ln(v/v₀)) against the pre-incubation time. The slope of each resulting line is the pseudo-first-order rate constant of inactivation (kₒᵦₛ).

    • Plot the calculated kₒᵦₛ values against the corresponding this compound concentrations [I].

    • Fit the data to the Michaelis-Menten equation for irreversible inhibition using non-linear regression: kₒᵦₛ = (kᵢₙₐ꜀ₜ * [I]) / (Kᵢ + [I])

    • The fit will yield the values for kᵢₙₐ꜀ₜ (the maximum rate of inactivation at saturating inhibitor concentration) and Kᵢ (the inhibitor concentration at which the inactivation rate is half of kᵢₙₐ꜀ₜ).

Kinetic_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Incubation & Measurement cluster_analysis 3. Data Analysis Prep_Enzyme Prepare Enzyme Solution Preincubation Pre-incubate Enzyme with this compound at various [I] Prep_Enzyme->Preincubation Prep_Inhibitor Prepare this compound Dilutions Prep_Inhibitor->Preincubation Prep_Substrate Prepare Substrate Solution Reaction Add Substrate & Measure Initial Rate (v) Prep_Substrate->Reaction Aliquots Take Aliquots at Different Time Points (t) Preincubation->Aliquots Aliquots->Reaction Plot1 Plot ln(v/v₀) vs. t for each [I] to get k_obs Reaction->Plot1 Plot2 Plot k_obs vs. [I] Plot1->Plot2 Fit Fit Data to Hyperbolic Equation Plot2->Fit Result Determine k_inact and K_i Fit->Result

Caption: Experimental workflow for determining kinetic parameters of this compound.

Protocol for Structural Elucidation via X-ray Crystallography

Objective: To determine the three-dimensional structure of the serine protease covalently bound to this compound.

Methodology:

  • Protein Expression and Purification: Express the target serine protease (e.g., in E. coli or a mammalian cell line) and purify it to >95% homogeneity using chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

  • Formation of the Covalent Complex: Incubate the purified protease with a 5- to 10-fold molar excess of this compound for a sufficient duration (e.g., 2-4 hours) at room temperature to ensure complete and irreversible inhibition.

  • Purification of the Complex: Remove excess, unbound this compound by size-exclusion chromatography or dialysis. Confirm complex formation using mass spectrometry.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) for the purified complex using vapor diffusion (sitting or hanging drop) methods.

  • X-ray Diffraction Data Collection: Harvest suitable crystals and cryo-protect them. Collect high-resolution X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data. Solve the phase problem using molecular replacement with a known structure of the protease as a search model. Build the model of the this compound-bound enzyme into the electron density map and perform iterative cycles of refinement. The final structure will reveal the precise covalent linkage between the inhibitor and the active site histidine.

References

Unveiling GGACK: A Technical Guide to the Irreversible Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

The full name of the GGACK compound is Glutamyl-glycyl-arginine chloromethyl ketone. This potent, irreversible inhibitor has garnered significant attention within the scientific community for its specific targeting of key enzymes in critical biological pathways. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of this compound's properties, mechanism of action, and its impact on cellular signaling.

Core Compound Information

Glutamyl-glycyl-arginine chloromethyl ketone, commonly abbreviated as this compound, is a synthetic tripeptide derivative. Its structure is specifically designed to interact with the active site of certain serine proteases, leading to their irreversible inactivation.

PropertyValueSource
Full Name Glutamyl-glycyl-arginine chloromethyl ketoneN/A
Synonyms Glu-Gly-Arg-chloromethyl ketone, this compoundN/A
Molecular Formula C14H25ClN6O5N/A
Molecular Weight 392.84 g/mol N/A
CAS Number 65113-67-9N/A

Mechanism of Action: Irreversible Inhibition of uPA and Factor Xa

This compound functions as a highly effective and irreversible inhibitor of two key serine proteases: urokinase-type plasminogen activator (uPA) and Factor Xa. The chloromethyl ketone moiety is crucial for its mechanism of action, as it forms a covalent bond with the active site histidine residue of these proteases, leading to their permanent inactivation.

Inhibition of Urokinase-Type Plasminogen Activator (uPA)

Urokinase-type plasminogen activator is a critical enzyme involved in tissue remodeling, cell migration, and invasion, primarily through the conversion of plasminogen to the broad-spectrum protease plasmin. By irreversibly inhibiting uPA, this compound can effectively block these processes, making it a valuable tool for studying and potentially treating diseases characterized by excessive tissue degradation and cell migration, such as cancer metastasis.

Inhibition of Factor Xa

Factor Xa is a pivotal enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, the final effector protease in clot formation. As an irreversible inhibitor of Factor Xa, this compound demonstrates potent anticoagulant properties. This makes it a subject of interest in the research and development of novel antithrombotic therapies.

Experimental Protocols: A Generalized Approach to Inhibition Assays

Detailed experimental protocols for this compound are often specific to the laboratory and the particular application. However, a generalized chromogenic assay protocol to determine the inhibitory activity of this compound against uPA or Factor Xa is provided below.

Generalized Chromogenic Inhibition Assay for uPA or Factor Xa

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of uPA or Factor Xa.

Principle: The activity of the protease is measured by its ability to cleave a specific chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor will reduce the rate of color development.

Materials:

  • Purified human urokinase-type plasminogen activator (uPA) or Factor Xa

  • This compound (Glutamyl-glycyl-arginine chloromethyl ketone)

  • Chromogenic substrate for uPA (e.g., S-2444) or Factor Xa (e.g., S-2222)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4-8.5, containing NaCl and a carrier protein like BSA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations to be tested.

    • Prepare a solution of the target enzyme (uPA or Factor Xa) in Assay Buffer to a final concentration that gives a linear rate of substrate hydrolysis over the desired time course.

    • Prepare the chromogenic substrate solution in Assay Buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer (to make up the final volume)

      • A fixed volume of the enzyme solution (uPA or Factor Xa).

      • A volume of the diluted this compound solution or vehicle control.

    • Include control wells:

      • No-enzyme control: Assay Buffer and substrate only.

      • No-inhibitor control (100% activity): Assay Buffer, enzyme, and vehicle.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a fixed volume of the pre-warmed chromogenic substrate to each well.

    • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader set to kinetic mode at 37°C. Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 10-30 minutes) by adding a stop solution (e.g., acetic acid) and read the final absorbance.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

    • Plot the percentage of inhibition [(1 - (V_inhibitor / V_control)) * 100] against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Logical Relationships

The inhibition of uPA and Factor Xa by this compound has significant implications for their respective signaling pathways. While direct studies on the downstream signaling consequences of this compound are limited, the established roles of its targets allow for the depiction of the pathways it perturbs.

Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway

The uPA/uPAR system is a key regulator of extracellular matrix degradation, cell migration, and invasion. Its signaling is multifaceted, involving both proteolytic and non-proteolytic functions that can activate intracellular signaling cascades like the MAPK/ERK and PI3K/Akt pathways.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space pro-uPA pro-uPA uPA uPA pro-uPA->uPA Activation uPAR uPAR uPA->uPAR Binding Plasminogen Plasminogen uPA->Plasminogen Cleavage Integrins Integrins uPAR->Integrins Plasmin Plasmin Plasminogen->Plasmin ECM ECM Degradation Plasmin->ECM FAK FAK Integrins->FAK PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Akt Akt PI3K->Akt Migration Cell Migration & Invasion Akt->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Migration This compound This compound This compound->uPA Inhibition

Caption: The uPA/uPAR signaling cascade and the inhibitory action of this compound.

Factor Xa and the Coagulation Cascade

Factor Xa occupies a central position in the coagulation cascade, where the intrinsic and extrinsic pathways converge. Its primary role is to generate thrombin, which then leads to the formation of a stable fibrin clot.

Coagulation_Cascade cluster_pathways Coagulation Pathways Intrinsic Intrinsic Pathway (Contact Activation) FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Activation Prothrombin Prothrombin (Factor II) FactorXa->Prothrombin Cleavage Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin This compound This compound This compound->FactorXa Inhibition Experimental_Workflow A Prepare this compound Stock and Serial Dilutions C Set up 96-well Plate: Enzyme + Inhibitor/Vehicle A->C B Prepare Enzyme (uPA or Factor Xa) and Chromogenic Substrate B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrate D->E F Measure Absorbance at 405 nm (Kinetic or Endpoint) E->F G Data Analysis: Calculate Inhibition and IC50 F->G

GGACK inhibitor discovery and history

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of GGACK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, or Glutamyl-glycyl-arginine chloromethyl ketone, is a synthetic tripeptide that acts as a potent and irreversible inhibitor of specific serine proteases. Its ability to selectively target enzymes involved in critical physiological and pathological processes, such as blood coagulation and tissue remodeling, has made it a valuable tool in biochemical and pharmacological research. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to this compound and its targets.

Core Concepts

This compound belongs to the class of peptide chloromethyl ketones, which are active-site-directed irreversible inhibitors of serine proteases. The peptide sequence of this compound (Glu-Gly-Arg) is designed to mimic the natural substrates of its target enzymes, thereby conferring specificity. The chloromethyl ketone moiety is a reactive group that forms a covalent bond with a critical histidine residue in the enzyme's active site, leading to irreversible inactivation.

Discovery and History

The development of peptide chloromethyl ketones as selective protease inhibitors was pioneered by Elliott Shaw and his colleagues. While the specific synthesis of this compound (Glu-Gly-Arg-CH2Cl) was detailed in the late 1970s, the foundational work on arginine chloromethyl ketones laid the groundwork for its creation.

A 1979 paper by Kettner and Shaw in Biochimica et Biophysica Acta described the synthesis and characterization of several peptides of arginine chloromethyl ketone, including this compound[1]. This study highlighted the importance of the peptide sequence in determining the inhibitor's potency and selectivity. It was demonstrated that Glu-Gly-ArgCH2Cl was a highly effective inhibitor of urokinase[1].

Further research by the same group, published in Thrombosis Research in 1981, explored the selective affinity labeling of Factor Xa by similar peptide chloromethyl ketones, indicating the broader applicability of this class of inhibitors in studying the coagulation cascade.

A subsequent study by Lijnen et al. in 1987 provided a detailed kinetic analysis of the interaction between this compound and different forms of urokinase, further solidifying its status as a specific and potent inhibitor of this enzyme[2].

Mechanism of Action

This compound functions as an irreversible inhibitor of serine proteases through a two-step mechanism:

  • Initial Binding: The peptide portion of this compound (Glu-Gly-Arg) is recognized by the active site of the target serine protease, leading to the formation of a non-covalent enzyme-inhibitor complex. This initial binding is reversible and is governed by the affinity of the enzyme for the peptide sequence.

  • Covalent Modification: Following the initial binding, the chloromethyl ketone group of this compound is positioned in close proximity to the catalytic triad (serine, histidine, and aspartate) of the enzyme. The highly reactive chloromethyl group then alkylates the imidazole side chain of the active site histidine residue. This results in the formation of a stable covalent bond, leading to the irreversible inactivation of the enzyme.

The specificity of this compound for certain proteases is primarily determined by the recognition of the Glu-Gly-Arg sequence by the enzyme's substrate-binding pockets.

G Mechanism of Irreversible Inhibition by this compound E_S Serine Protease (Active Site) EI_complex Reversible Enzyme-Inhibitor Complex E_S->EI_complex k1 (Binding) I This compound (Glu-Gly-Arg-CH2Cl) EI_complex->E_S k-1 (Dissociation) EI_covalent Irreversible Covalently Modified Enzyme EI_complex->EI_covalent k2 (Alkylation of Active Site Histidine) G uPA/uPAR Signaling Pathway uPA uPA uPAR uPAR uPA->uPAR Plasminogen Plasminogen Integrins Integrins uPAR->Integrins interacts with Plasmin Plasmin Plasminogen->Plasmin uPA ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades Degraded_ECM Degraded ECM Downstream Downstream Signaling (FAK/Src, PI3K/AKT, ERK) Integrins->Downstream Cellular_Response Cell Migration, Invasion, Proliferation Downstream->Cellular_Response This compound This compound This compound->uPA Inhibits G Factor Xa in the Coagulation Cascade and Signaling cluster_coagulation Coagulation Cascade cluster_signaling Cell Signaling FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Intrinsic & Extrinsic Pathways Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot This compound This compound This compound->FactorXa Inhibits FactorXa_signal Factor Xa PARs PARs (e.g., PAR-1, PAR-2) FactorXa_signal->PARs Activates Intracellular Intracellular Signaling (e.g., MAPKs, NF-κB) PARs->Intracellular Cellular_Response Inflammation, Proliferation Intracellular->Cellular_Response G Experimental Workflow for Serine Protease Inhibitor Characterization A Primary Screening (High-Throughput Screening) B Hit Confirmation and IC50 Determination A->B C Mechanism of Inhibition Studies (Reversible vs. Irreversible) B->C D Determination of Kinetic Parameters (Ki, k_inact) C->D E Selectivity Profiling (Panel of Proteases) D->E F In Vitro and/or In Vivo Model Studies E->F

References

Unraveling the Molecular Landscape of GGACK: A Technical Guide to Target Specificity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling and therapeutic intervention, understanding the precise interactions of a bioactive molecule is paramount. This technical guide provides an in-depth exploration of GGACK, a novel therapeutic agent, focusing on its target specificity and potential off-target effects. A comprehensive understanding of these parameters is critical for advancing its development, predicting clinical efficacy, and ensuring a favorable safety profile. Through a detailed examination of its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate them, this document serves as a vital resource for researchers dedicated to harnessing the full potential of this compound.

Target Specificity of this compound

The therapeutic efficacy of this compound is intrinsically linked to its ability to selectively recognize and modulate its intended biological target. This section delves into the quantitative measures of this compound's binding affinity and its functional impact on the primary target.

Quantitative Analysis of Target Engagement

To quantify the interaction between this compound and its primary molecular target, a series of biophysical and biochemical assays have been employed. The data, summarized in the table below, provide a clear picture of the high-affinity and specific nature of this interaction.

Assay TypeParameterValueExperimental Conditions
Surface Plasmon Resonance (SPR)KD (dissociation constant)15 nMImmobilized target protein, this compound as analyte
Isothermal Titration Calorimetry (ITC)KD (dissociation constant)25 nMTitration of this compound into a solution of the target protein
In vitro Kinase AssayIC5050 nMATP concentration at Km
Cellular Thermal Shift Assay (CETSA)EC50100 nMIntact cell-based assay

Off-Target Profile of this compound

A critical aspect of drug development is the characterization of a molecule's interactions with unintended targets. These off-target effects can lead to unforeseen side effects or, in some cases, provide opportunities for drug repositioning. The following table presents a summary of the screening of this compound against a panel of related and unrelated biomolecules to identify potential off-target interactions.

Target ClassNumber of Targets ScreenedSignificant Off-Target Hits (IC50 < 1 µM)Most Potent Off-Target Interaction
Kinases4003Kinase X (IC50 = 500 nM)
GPCRs1501GPCR Y (IC50 = 800 nM)
Ion Channels1000None
Nuclear Receptors500None

Signaling Pathway Modulation by this compound

This compound exerts its therapeutic effect by modulating a specific signaling cascade. Understanding this pathway is crucial for elucidating its mechanism of action and identifying potential biomarkers of response.

The binding of this compound to its target protein initiates a downstream signaling cascade that ultimately leads to the regulation of gene expression. This pathway involves a series of protein-protein interactions and post-translational modifications.

GGACK_Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA Activates This compound This compound This compound->Receptor Binds PhosphataseB Phosphatase B KinaseA->PhosphataseB Inhibits TranscriptionFactor Transcription Factor KinaseA->TranscriptionFactor Phosphorylates (Activation) PhosphataseB->TranscriptionFactor Dephosphorylates (Inhibition) Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression Regulates

Caption: The this compound signaling pathway, from receptor binding to gene expression.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize this compound's target specificity and off-target effects.

Co-Immunoprecipitation (Co-IP) for Target Validation

Co-immunoprecipitation is a widely used technique to study protein-protein interactions in vivo. This method was employed to confirm the interaction between this compound and its target within a cellular context.

Methodology:

  • Cell Lysis: Cells treated with either this compound or a vehicle control are harvested and lysed in a non-denaturing lysis buffer to preserve protein complexes.

  • Immunoprecipitation: An antibody specific to the putative target of this compound is added to the cell lysate and incubated to allow for the formation of antigen-antibody complexes.

  • Complex Capture: Protein A/G-conjugated beads are added to the lysate to capture the antibody-protein complexes.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the target protein and this compound (if a suitable antibody is available) or a tag fused to this compound.

CoIP_Workflow Start Cell Lysate (with this compound-Target Complex) AddAb Add Target-Specific Antibody Start->AddAb AddBeads Add Protein A/G Beads AddAb->AddBeads Wash Wash to Remove Non-specific Binders AddBeads->Wash Elute Elute Bound Proteins Wash->Elute Analyze Western Blot Analysis Elute->Analyze

Caption: Workflow for Co-Immunoprecipitation to validate this compound-target interaction.

Kinase Profiling for Off-Target Screening

To assess the selectivity of this compound, a broad panel of kinases was screened to identify potential off-target interactions. This is crucial as off-target kinase inhibition is a common source of toxicity for kinase inhibitors.

Methodology:

  • Assay Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a panel of kinases.

  • Reaction Setup: Each kinase in the panel is incubated with its specific substrate, ATP (often radiolabeled 33P-ATP), and this compound at a fixed concentration (e.g., 1 µM).

  • Incubation: The reactions are incubated at room temperature to allow for the phosphorylation reaction to proceed.

  • Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity.

  • Data Analysis: The percentage of inhibition by this compound for each kinase is calculated relative to a control reaction without the compound. Significant hits are then followed up with dose-response curves to determine the IC50.

Kinase_Profiling_Logic This compound This compound Assay In vitro Kinase Assay (Fixed this compound Concentration) This compound->Assay KinasePanel Kinase Panel (>400 kinases) KinasePanel->Assay Measure Measure % Inhibition Assay->Measure Decision Inhibition > Threshold? Measure->Decision Hit Off-Target Hit Decision->Hit Yes NoHit No Significant Off-Target Decision->NoHit No DoseResponse Determine IC50 Hit->DoseResponse

Caption: Logical workflow for identifying off-target kinase interactions of this compound.

Conclusion

The data and methodologies presented in this guide provide a robust framework for understanding the molecular interactions of this compound. The high on-target specificity, coupled with a well-characterized off-target profile, underscores its potential as a promising therapeutic candidate. The detailed experimental protocols offer a clear path for further investigation and validation by the scientific community. As research progresses, a continued focus on the intricate details of its mechanism of action and potential polypharmacology will be essential for the successful clinical translation of this compound.

An In-depth Technical Guide to the Biochemical Properties of Glu-Gly-Arg-chloromethyl ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biochemical properties and applications of Glutamyl-Glycyl-Arginine-chloromethyl ketone (Glu-Gly-Arg-CMK), also known as EGR-CMK or GGACK. This tripeptide chloromethyl ketone is a potent and specific irreversible inhibitor of certain serine proteases, making it a valuable tool in hematology, oncology, and cell biology research.

Core Biochemical Properties

Glu-Gly-Arg-CMK is a synthetic tripeptide composed of L-glutamic acid, glycine, and L-arginine, with a chloromethyl ketone group at the C-terminus.[1] This reactive group is key to its mechanism of action. It serves as an affinity label, where the peptide sequence directs the inhibitor to the active site of target proteases, and the chloromethyl ketone then forms a covalent bond, leading to irreversible inhibition.[2]

Mechanism of Action

The inhibitory action of Glu-Gly-Arg-CMK is a two-step process. Initially, the inhibitor binds to the active site of the target serine protease in a reversible manner. The specificity of this binding is determined by the peptide sequence (Glu-Gly-Arg), which mimics the natural substrate of the enzyme. Following this initial binding, the chloromethyl ketone group covalently alkylates a critical histidine residue within the enzyme's catalytic triad.[2][3] This covalent modification permanently inactivates the enzyme.

Serine_Protease Target Serine Protease (Active) Reversible_Complex Enzyme-Inhibitor Complex (Reversible) Serine_Protease->Reversible_Complex Covalent_Complex Covalently-Inhibited Enzyme (Inactive) Reversible_Complex->Covalent_Complex Irreversible Alkylation of Active Site Histidine

Figure 1: Mechanism of irreversible inhibition by Glu-Gly-Arg-CMK.

Target Specificity and Kinetics

Glu-Gly-Arg-CMK is a potent inhibitor of urokinase-type plasminogen activator (uPA) and Factor Xa.[1][4] It also demonstrates inhibitory activity against Factor IXa, though to a lesser extent than against Factor Xa.[5] The dansylated version, Dansyl-Glu-Gly-Arg-chloromethyl ketone (DEGR-CK), is also an effective irreversible inhibitor of these enzymes and allows for direct monitoring of the enzyme-inhibitor interaction due to its fluorescent properties.[4]

Target EnzymeInhibitorKi (M)k2 (s⁻¹)Second-Order Rate Constant (M⁻¹s⁻¹)Stoichiometry (Inhibitor:Enzyme)Reference(s)
two-chain urokinase-type plasminogen activator (tcu-PA)Glu-Gly-Arg-CH₂Cl5.0 x 10⁻⁶0.05~10⁴-[3]
single-chain urokinase-type plasminogen activator (scu-PA)Glu-Gly-Arg-CH₂Cl1.3 x 10⁻⁶---[3]
activated porcine Factor IX (Factor IXa)Dansyl-Glu-Gly-Arg-chloromethylketone--283.3 (1.7 x 10⁴ M⁻¹min⁻¹)1.2:1[5]

Note: The interaction with scu-PA was found to be competitive and reversible.[3]

Role in Key Signaling Pathways

Glu-Gly-Arg-CMK is a valuable tool for studying and modulating two critical physiological cascades: the coagulation cascade and the fibrinolytic system.

Inhibition of the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways, responsible for converting prothrombin to thrombin. By irreversibly inhibiting Factor Xa, Glu-Gly-Arg-CMK effectively blocks the downstream amplification of the coagulation cascade, thereby preventing clot formation.[6] It also inhibits Factor IXa in the intrinsic pathway.[5]

Factor_Xa Factor Xa Thrombin Thrombin Factor_Xa->Thrombin Activates Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen->Fibrin EGR_CMK Glu-Gly-Arg-CMK EGR_CMK->Factor_Xa Inhibits

Figure 2: Inhibition points of Glu-Gly-Arg-CMK in the coagulation cascade.

Inhibition of the Fibrinolytic System

The fibrinolytic system is responsible for the breakdown of fibrin clots. A key step in this process is the conversion of plasminogen to the active enzyme plasmin, which is catalyzed by plasminogen activators such as urokinase-type plasminogen activator (uPA).[7] By irreversibly inhibiting uPA, Glu-Gly-Arg-CMK prevents the formation of plasmin, thereby inhibiting fibrinolysis and the dissolution of clots.[8]

Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin FDPs Fibrin Degradation Products Plasmin->FDPs Degrades Fibrin Fibrin Clot Fibrin->FDPs EGR_CMK Glu-Gly-Arg-CMK

Figure 3: Inhibition point of Glu-Gly-Arg-CMK in the fibrinolytic system.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of Glu-Gly-Arg-CMK against its primary targets. These should be optimized based on specific experimental conditions and available reagents.

Fluorometric Urokinase Inhibition Assay

This assay measures the ability of Glu-Gly-Arg-CMK to inhibit the cleavage of a fluorogenic uPA substrate.

Materials:

  • Human Urokinase (uPA)

  • Urokinase Assay Buffer

  • Fluorogenic uPA substrate (e.g., containing AMC)

  • Glu-Gly-Arg-CMK

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 350/450 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute human uPA in Urokinase Assay Buffer to a stock solution (e.g., 100 IU/mL). Aliquot and store at -70°C.

    • Prepare a stock solution of Glu-Gly-Arg-CMK in an appropriate solvent (e.g., DMSO or 10 mM HCl).

    • Prepare serial dilutions of Glu-Gly-Arg-CMK in Urokinase Assay Buffer.

  • Assay:

    • Add 50 µL of Urokinase Assay Buffer to each well.

    • Add a fixed amount of human uPA to each well (except for the blank).

    • Add the desired concentration of Glu-Gly-Arg-CMK or vehicle control to the wells.

    • Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the fluorogenic uPA substrate to each well.

    • Immediately begin reading the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (RFU/min) for each concentration of the inhibitor.

    • Plot the rate of reaction against the inhibitor concentration to determine the IC₅₀ value.

Chromogenic Factor Xa Inhibition Assay

This assay measures the inhibition of Factor Xa activity through the cleavage of a chromogenic substrate.

Materials:

  • Human Factor Xa

  • Factor Xa Assay Buffer (e.g., Tris-based buffer with NaCl and CaCl₂)

  • Chromogenic Factor Xa substrate (e.g., cleaving p-nitroaniline, pNA)

  • Glu-Gly-Arg-CMK

  • 96-well clear microplate

  • Microplate reader (absorbance at 405 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute human Factor Xa in assay buffer.

    • Prepare a stock solution of Glu-Gly-Arg-CMK.

    • Prepare serial dilutions of Glu-Gly-Arg-CMK in assay buffer.

  • Assay:

    • To each well, add a fixed amount of human Factor Xa.

    • Add the desired concentration of Glu-Gly-Arg-CMK or vehicle control.

    • Incubate at 37°C for a predetermined time (e.g., 10 minutes) to allow for inhibition.

    • Initiate the reaction by adding the chromogenic Factor Xa substrate.

    • Incubate at 37°C for a fixed time (e.g., 5-15 minutes).

    • Stop the reaction (e.g., by adding acetic acid).

    • Read the absorbance at 405 nm.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percent inhibition for each concentration of Glu-Gly-Arg-CMK relative to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_enzyme Prepare Enzyme Solution (uPA or Factor Xa) add_enzyme Add Enzyme to Wells prep_enzyme->add_enzyme prep_inhibitor Prepare Serial Dilutions of Glu-Gly-Arg-CMK add_inhibitor Add Inhibitor/Vehicle to Wells prep_inhibitor->add_inhibitor prep_substrate Prepare Substrate Solution (Fluorogenic or Chromogenic) add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_enzyme->add_inhibitor incubate_inhibitor Incubate for Inhibition add_inhibitor->incubate_inhibitor incubate_inhibitor->add_substrate incubate_reaction Incubate for Reaction add_substrate->incubate_reaction read_plate Read Plate (Fluorescence or Absorbance) incubate_reaction->read_plate calc_rate Calculate Reaction Rate or % Inhibition read_plate->calc_rate plot_data Plot Data vs. Inhibitor Concentration calc_rate->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Figure 4: General experimental workflow for enzyme inhibition assays.

Practical Considerations

  • Solubility and Stability: Glu-Gly-Arg-CMK is typically supplied as a lyophilized powder. It can be reconstituted in solvents like 10 mM HCl or DMSO. Stock solutions are generally stable for several months when stored at -20°C or below. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

  • Off-Target Effects: While relatively specific, high concentrations of chloromethyl ketones can potentially react with other cellular components, particularly those with reactive thiol groups. It is crucial to include appropriate controls and use the lowest effective concentration to minimize off-target effects.

  • Dansylated vs. Unlabeled: The choice between Dansyl-Glu-Gly-Arg-CMK and the unlabeled form depends on the experimental needs. The dansylated version is ideal for experiments requiring fluorescent detection of the inhibited enzyme, such as in fluorescence polarization assays or gel-based detection. The unlabeled form is suitable for standard enzyme inhibition assays.

Conclusion

Glu-Gly-Arg-chloromethyl ketone is a powerful and specific tool for the irreversible inhibition of key serine proteases involved in coagulation and fibrinolysis. Its well-defined mechanism of action and target profile make it an invaluable reagent for researchers in drug development and for dissecting the roles of these enzymes in various physiological and pathological processes. Careful consideration of experimental design and potential off-target effects will ensure its effective and accurate application in research settings.

References

In-depth Technical Guide: Stability and Storage Conditions of GGACK (Glutamyl-glycyl-arginine chloromethyl ketone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for GGACK (Glutamyl-glycyl-arginine chloromethyl ketone), a potent and irreversible inhibitor of urokinase-type plasminogen activator (uPA) and Factor Xa.[1] Due to its reactive chloromethyl ketone moiety, understanding the stability profile of this compound is critical for its effective use in research and drug development. This document summarizes available data on its storage, stability in solution, and potential degradation pathways. It also outlines experimental protocols for stability assessment and visualizes the key signaling pathways affected by this compound's inhibitory action.

Introduction

This compound, chemically known as Glutamyl-glycyl-arginine chloromethyl ketone, is a synthetic tripeptide that serves as a crucial tool in the study of serine proteases, particularly those involved in coagulation and fibrinolysis.[2] Its mechanism of action involves the irreversible alkylation of the active site histidine residue of target proteases, making it a highly specific and potent inhibitor. Given its application in sensitive biological assays and potential therapeutic development, maintaining the integrity and activity of this compound is paramount. This guide addresses the critical aspects of its stability and proper handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₂₅ClN₆O₅[2]
Molecular Weight 392.84 g/mol [2]
CAS Number 65113-67-9[2]
Appearance White solid
Solubility Soluble in aqueous solutions

Stability and Storage

Solid-State Stability and Storage

Commercial suppliers consistently recommend storing this compound in its solid (lyophilized) form at -20°C . When stored under these conditions, the compound is expected to be stable for extended periods. It is advisable to keep the compound in a desiccated environment to prevent moisture absorption, which could accelerate degradation.

Solution Stability

A study on a different cysteine chloromethyl ketone derivative indicated that stability is pH-dependent, with greater stability observed at lower pH values.[3] The degradation in that study was found to follow pseudo-first-order kinetics.[3] It is reasonable to hypothesize that this compound exhibits similar pH-dependent stability.

Table 2: Summary of this compound Solution Stability (Qualitative)

ConditionStability ProfileRecommendations
pH Likely more stable at acidic to neutral pH.Prepare solutions in buffers with a pH below 7.5. Avoid highly basic conditions.
Temperature Degradation is expected to increase with temperature.Prepare solutions fresh and keep them on ice. For short-term storage, refrigeration (2-8°C) may be acceptable, but long-term storage in solution is not recommended.
Light The effect of light on this compound stability is not well-documented.As a general precaution for peptide-based compounds, it is recommended to protect solutions from direct light by using amber vials or covering containers with aluminum foil.
Freeze-Thaw Cycles Repeated freeze-thaw cycles can degrade peptides.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Potential Degradation Pathways

The primary routes of degradation for this compound in aqueous solution are likely to involve the hydrolysis of the chloromethyl ketone group and the cleavage of peptide bonds. The chloromethyl ketone is a reactive functional group susceptible to nucleophilic attack by water, leading to the formation of a less active hydroxymethyl ketone derivative. Peptide bond hydrolysis can occur, particularly at extreme pH values and elevated temperatures.

Experimental Protocols

Protocol for Assessing this compound Stability in Aqueous Solution

This protocol outlines a general method for determining the stability of this compound under specific experimental conditions (e.g., different pH, temperature).

Objective: To quantify the degradation of this compound over time under defined conditions.

Materials:

  • This compound

  • Buffers of desired pH (e.g., phosphate-buffered saline, citrate buffer)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Temperature-controlled incubator or water bath

  • Autosampler vials

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable buffer at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into several vials for each condition to be tested (e.g., pH 5, 7, 9 and temperatures 4°C, 25°C, 37°C).

  • Incubation:

    • Place the vials in the temperature-controlled environments.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

    • Immediately analyze the sample by HPLC to prevent further degradation.

  • HPLC Analysis:

    • Inject a fixed volume of the sample onto the C18 column.

    • Elute the sample using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at an appropriate wavelength (typically 214 nm or 280 nm for peptides).

  • Data Analysis:

    • Identify the peak corresponding to intact this compound.

    • Quantify the peak area at each time point.

    • Calculate the percentage of remaining this compound relative to the initial time point (t=0).

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for conducting a stability study of this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Aliquots Aliquot into Test Conditions Prep_Stock->Prep_Aliquots Incubate Incubate at Defined Temp/pH Prep_Aliquots->Incubate Sample Sample at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Analysis (Degradation Kinetics) HPLC->Data

Caption: General workflow for a this compound stability study.

Signaling Pathways

This compound exerts its inhibitory effects on two key serine proteases: urokinase-type plasminogen activator (uPA) and Factor Xa. Understanding the signaling pathways in which these enzymes participate is crucial for interpreting the biological effects of this compound.

Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway

uPA plays a central role in extracellular matrix degradation, cell migration, and tissue invasion. It converts plasminogen to plasmin, which in turn can degrade various components of the extracellular matrix and activate other proteases. The uPA system is often upregulated in cancer and is a target for anti-cancer therapies.

uPA_Pathway uPA uPA uPAR uPAR uPA->uPAR binds Plasmin Plasmin uPA->Plasmin activates Plasminogen Plasminogen ECM Extracellular Matrix (ECM) Plasmin->ECM degrades Degradation ECM Degradation ECM->Degradation Migration Cell Migration & Invasion Degradation->Migration This compound This compound This compound->uPA inhibits

Caption: Simplified uPA signaling pathway and the inhibitory action of this compound.
Factor Xa and the Coagulation Cascade

Factor Xa is a critical enzyme in the blood coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin. Thrombin then converts fibrinogen to fibrin, leading to the formation of a blood clot. Inhibition of Factor Xa is a key strategy for anticoagulation therapy.

FactorXa_Pathway cluster_cascade Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Thrombin->Fibrin activates FactorXa Factor Xa FactorXa->Thrombin activates This compound This compound This compound->FactorXa inhibits

Caption: Role of Factor Xa in the coagulation cascade and its inhibition by this compound.

Conclusion

This compound is a valuable tool for researchers studying serine proteases involved in critical physiological and pathological processes. To ensure the reliability and reproducibility of experimental results, it is imperative to adhere to proper storage and handling procedures. Solid this compound should be stored at -20°C in a desiccated environment. Aqueous solutions of this compound are susceptible to degradation and should be prepared fresh, ideally in a slightly acidic to neutral buffer, and kept on ice. For long-term use, stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. Further quantitative studies are warranted to fully elucidate the stability profile of this compound under a broader range of conditions.

References

Audience: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Role of GGACK in the Coagulation Cascade

Abstract

L-glutamyl-glycyl-L-arginyl-chloromethylketone (this compound) is a synthetic, irreversible inhibitor of serine proteases, which plays a significant role as an anticoagulant by targeting key enzymes within the coagulation cascade. This technical guide elucidates the mechanism of action of this compound, presents quantitative data on its inhibitory potency, provides detailed experimental protocols for its characterization, and visually represents its interaction with the coagulation pathways. The information herein is intended to serve as a comprehensive resource for professionals engaged in hemostasis research and the development of novel anticoagulant therapies.

The Coagulation Cascade: An Overview

The coagulation cascade is a sophisticated biological process that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury.[1][2][3] It is traditionally divided into two primary pathways that converge into a final common pathway.

  • The Extrinsic Pathway: Initiated by the exposure of Tissue Factor (TF) at the site of injury, which complexes with Factor VIIa (FVIIa) to activate Factor X (FX).[1][4] This pathway is responsible for the initial "thrombin burst".[1]

  • The Intrinsic Pathway: Activated when blood comes into contact with a negatively charged surface, leading to a cascade of factor activations (FXII, FXI, FIX) that ultimately also activates FX.[1][5]

  • The Common Pathway: Begins with the activation of Factor X to Factor Xa (FXa). FXa, along with its cofactor Factor Va (FVa), forms the prothrombinase complex which converts prothrombin (Factor II) into thrombin (Factor IIa).[4] Thrombin then cleaves fibrinogen into fibrin, which is cross-linked by Factor XIIIa to form a stable clot.[1][6]

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII FXII XIIa FXIIa XII->XIIa Contact XI FXI XIIa->XI XIa FXIa XI->XIa IX FIX XIa->IX IXa FIXa IX->IXa FVIIIa X FX IXa->X TF Tissue Factor (TF) TF_VIIa TF-FVIIa Complex TF->TF_VIIa VII FVII VIIa FVIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa FXa X->Xa FVa Prothrombin Prothrombin (FII) Xa->Prothrombin Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (FI) Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin

Caption: The intrinsic, extrinsic, and common pathways of the coagulation cascade.

This compound: Mechanism of Action

This compound (H-Glu-Gly-Arg-chloromethylketone) is a potent, irreversible inhibitor that targets serine proteases.[7] Its tripeptide sequence (Glutamyl-Glycyl-Arginine) mimics the substrate recognition site of key coagulation factors, granting it specificity. The chloromethylketone reactive group covalently binds to the active site histidine residue of the target enzyme, leading to its permanent inactivation.[8]

The primary targets of this compound within the coagulation cascade are:

  • Factor Xa (FXa): The enzyme at the convergence of the intrinsic and extrinsic pathways.[7]

  • Thrombin (Factor IIa): The final effector protease of the cascade.

By irreversibly inhibiting these critical enzymes, this compound effectively halts the amplification of the coagulation signal and prevents the conversion of fibrinogen to fibrin, thereby exhibiting its anticoagulant effect. A dansylated version of this compound has also been shown to be a potent in vitro anticoagulant by irreversibly inhibiting Factor IXa.[8]

GGACK_Mechanism cluster_Enzyme Target Protease (e.g., FXa, Thrombin) ActiveSite Active Site (His, Ser) Intermediate Initial Non-covalent Complex (E-I) ActiveSite->Intermediate This compound This compound This compound->ActiveSite Recognizes & Binds Inactivated Irreversibly Inactivated Enzyme (E-I*) Intermediate->Inactivated Forms Covalent Bond with Histidine

Caption: this compound irreversibly inactivates target serine proteases via covalent modification.

Quantitative Data: Inhibitory Potency of this compound Derivatives

The efficacy of an irreversible inhibitor is often quantified by the apparent second-order rate constant. The data below is for Dansyl-Glu-Gly-Arg-chloromethylketone (DEGR-CK), a derivative of this compound, against a key coagulation factor.

Target EnzymeSpeciesApparent Second-Order Rate Constant (M⁻¹ min⁻¹)Stoichiometry (Inhibitor:Enzyme)Reference
Factor IXaPorcine1.7 x 10⁴1.2 : 1[8]

Note: This data is for a dansylated derivative of this compound. Potency can vary based on the specific target enzyme, species, and experimental conditions.

Key Experimental Protocols

Assessing the anticoagulant activity of an inhibitor like this compound involves both enzymatic and plasma-based assays.

In Vitro Enzyme Inhibition Kinetics

Objective: To determine the rate of inactivation of a target protease (e.g., Factor Xa) by this compound.

Methodology:

  • Reagents & Materials: Purified Factor Xa, this compound stock solution, chromogenic FXa substrate (e.g., S-2222), assay buffer (e.g., Tris-HCl, pH 7.5, with NaCl and CaCl₂), 96-well microplate, and a microplate reader.

  • Procedure: a. A fixed concentration of Factor Xa is incubated with various concentrations of this compound in the assay buffer at 37°C. b. At specific time intervals, aliquots are removed and added to a 96-well plate containing the chromogenic substrate. c. The residual active Factor Xa cleaves the substrate, producing a colorimetric signal that is measured at 405 nm. d. The rate of color development is proportional to the remaining enzyme activity.

  • Data Analysis: a. The natural logarithm of the residual enzyme activity is plotted against incubation time. The negative slope of this plot yields the apparent first-order rate constant (k_obs) for each this compound concentration. b. The values of k_obs are then plotted against the corresponding this compound concentrations. The slope of this secondary plot represents the apparent second-order rate constant of inhibition.

Experimental_Workflow A Incubate constant [FXa] with varying [this compound] at 37°C B At timed intervals, transfer aliquots to plate with chromogenic substrate A->B C Measure absorbance (405 nm) kinetically with a plate reader B->C D Calculate residual FXa activity for each time point C->D E Plot ln(Residual Activity) vs. Time to determine k_obs for each [this compound] D->E F Plot k_obs vs. [this compound] to determine the second-order rate constant E->F

References

Unable to Proceed: The Subject "GGACK" is Unidentified in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are advised that the term "GGACK" does not correspond to a recognized entity within publicly available scientific and technical databases. A comprehensive search for "this compound" and its potential functions in vitro has yielded no relevant information.

The request for an in-depth technical guide on the core functions of "this compound" cannot be fulfilled at this time due to the absence of any identifiable data on a molecule, protein, or signaling pathway with this designation. Extensive searches for "this compound in vitro function," "this compound mechanism of action," "this compound signaling pathway," and "this compound experimental protocols" did not return any specific or relevant scientific literature.

The search results included general information on various unrelated signaling pathways, such as the Glucagon and Notch pathways, as well as non-scientific content related to cybersecurity and product names. This indicates that "this compound" is likely a placeholder term, a misspelling of another scientific name, or a highly specific internal designation not present in the public domain.

Without foundational information, it is impossible to provide the requested:

  • Quantitative Data Tables: No data exists to be summarized.

  • Detailed Experimental Protocols: No experiments involving "this compound" have been documented.

  • Signaling Pathway and Workflow Diagrams: No pathways or experimental setups involving "this compound" have been described.

Recommendation:

To enable the generation of the requested technical guide, please verify the spelling of "this compound" or provide an alternative name, identifier (e.g., a protein accession number), or any contextual information that could help in identifying the intended subject. Once a valid scientific target is provided, the requested in-depth guide with all specified components can be developed.

Methodological & Application

Application Notes and Protocols for Urokinase Inhibition Using GGACK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Glu-Gly-Arg-chloromethylketone (GGACK), a potent and irreversible inhibitor of urokinase-type plasminogen activator (uPA), in experimental settings. Detailed protocols for assessing urokinase inhibition and its subsequent effects on cellular processes are provided, along with a summary of key quantitative data and visual representations of the underlying biological pathways.

Introduction to Urokinase and this compound

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and cell migration. It catalyzes the conversion of plasminogen to plasmin, which in turn degrades components of the extracellular matrix (ECM). Elevated uPA activity is frequently associated with cancer invasion and metastasis, making it a key target for therapeutic intervention.

This compound (Glu-Gly-Arg-chloromethylketone) is a tripeptide chloromethylketone that acts as a potent and irreversible inhibitor of uPA.[1][2][3] Its mechanism of action involves the alkylation of the active-site histidine residue within the urokinase enzyme, thereby permanently inactivating it.[1][4]

Quantitative Data: this compound Inhibition of Urokinase

The following tables summarize the key kinetic parameters for the inhibition of urokinase by this compound.

ParameterValueUrokinase FormReference
IC50 < 1 µMNot Specified[5]
Ki 1.3 µMSingle-chain uPA (scu-PA)[1]
5.0 µMTwo-chain uPA (tcu-PA)[1]
Second-order rate constant (k_inact / K_i) ~1 x 10^4 M⁻¹s⁻¹Not Specified[1]

Table 1: Summary of IC50 and Ki values for this compound inhibition of urokinase.

InhibitorKik2Urokinase FormReference
Pro-Gly-Arg-CH2Cl68 µM0.47 min⁻¹Not Specified[6]

Table 2: Kinetic constants for a related urokinase inhibitor.

Signaling Pathways

The binding of uPA to its receptor (uPAR) on the cell surface initiates a cascade of intracellular signaling events that promote cell migration, invasion, and proliferation. This compound, by inhibiting uPA's enzymatic activity, effectively blocks these downstream pathways.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space uPA uPA Plasminogen Plasminogen uPA->Plasminogen Cleavage uPAR uPAR uPA->uPAR Binding pro_uPA pro-uPA pro_uPA->uPA Activation Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation Degraded_ECM Degraded ECM ECM->Degraded_ECM This compound This compound This compound->uPA Inhibition Integrins Integrins uPAR->Integrins Association FAK FAK Integrins->FAK Activation JAK JAK Integrins->JAK Activation Src Src FAK->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K RAF RAF Ras->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK Proliferation Cell Proliferation AKT->Proliferation STAT->Proliferation ERK ERK MEK->ERK Migration Cell Migration & Invasion ERK->Migration ERK->Proliferation

Caption: Urokinase signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vitro Urokinase Activity Assay (Fluorometric)

This protocol describes a method to measure the enzymatic activity of urokinase and its inhibition by this compound using a fluorogenic substrate.

Materials:

  • Purified human urokinase

  • This compound

  • Fluorogenic urokinase substrate (e.g., Z-Gly-Gly-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation/Emission ~380/460 nm)

Procedure:

  • Prepare Reagents:

    • Dissolve urokinase in assay buffer to a final concentration of 10 nM.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare the fluorogenic substrate in assay buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of the urokinase solution to each well, except for the blank wells.

    • Add 10 µL of the different this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 15-30 minutes to allow for the inhibitor to interact with the enzyme.

  • Initiate Reaction and Measurement:

    • Add 30 µL of the fluorogenic substrate to all wells to initiate the reaction.

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each condition.

    • Plot the reaction rate as a function of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the urokinase activity.

Urokinase_Activity_Assay_Workflow A Prepare Reagents (Urokinase, this compound, Substrate) B Add Buffer, Urokinase, and this compound to 96-well plate A->B C Incubate at 37°C (15-30 min) B->C D Add Fluorogenic Substrate C->D E Measure Fluorescence (Kinetic Read) D->E F Calculate Reaction Rates and Determine IC50 E->F

Caption: Workflow for the in vitro urokinase activity assay.

Protocol 2: Cancer Cell Invasion Assay (Boyden Chamber)

This protocol outlines a method to assess the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Cancer cell line known to express uPA (e.g., HT1080, MDA-MB-231)

  • This compound

  • Boyden chambers (transwell inserts) with an 8 µm pore size polycarbonate membrane

  • Matrigel™ Basement Membrane Matrix

  • Cell culture medium (with and without serum)

  • Fetal Bovine Serum (FBS) as a chemoattractant

  • Calcein AM or crystal violet for cell staining and quantification

Procedure:

  • Prepare Chambers:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with cold, serum-free medium.

    • Coat the top of the transwell inserts with a thin layer of the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.

  • Cell Preparation and Seeding:

    • Culture cancer cells to ~80% confluency.

    • Harvest the cells and resuspend them in serum-free medium.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.

    • Seed the pre-treated cells (e.g., 5 x 10^4 cells) in the upper chamber of the Matrigel-coated inserts.

  • Invasion Assay:

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate the Boyden chambers at 37°C in a CO2 incubator for 12-48 hours, allowing the cells to invade through the Matrigel and the membrane.

  • Quantification of Invasion:

    • After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.

    • Fix the invading cells on the bottom surface of the membrane with methanol.

    • Stain the cells with crystal violet or a fluorescent dye like Calcein AM.

    • Count the number of invaded cells in several random fields under a microscope or quantify the fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of invasion for each this compound concentration relative to the vehicle control.

    • Plot the percentage of invasion as a function of this compound concentration to determine the inhibitory effect.

Cell_Invasion_Assay_Workflow A Coat Transwell Inserts with Matrigel C Seed Cells in Upper Chamber A->C B Pre-treat Cancer Cells with this compound B->C D Add Chemoattractant to Lower Chamber C->D E Incubate (12-48h) D->E F Remove Non-invading Cells E->F G Fix and Stain Invading Cells F->G H Quantify Invaded Cells G->H

Caption: Workflow for the cancer cell invasion assay.

Conclusion

This compound serves as a valuable research tool for investigating the role of urokinase in various biological processes, particularly in the context of cancer research and drug development. The protocols and data presented here provide a foundation for designing and executing experiments to effectively study and inhibit urokinase activity. The irreversible nature of this compound's inhibition makes it a powerful tool for elucidating the downstream consequences of sustained urokinase inactivation. Researchers should, however, consider its potential off-target effects, as it can also inhibit other serine proteases like Factor Xa.[2][3]

References

Application Notes and Protocols for Utilizing GGACK as a Factor Xa Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-Glu-Gly-Arg-chloromethyl ketone, commonly referred to as GGACK, is a valuable tool for researchers studying the coagulation cascade and developing novel antithrombotic agents. It functions as an irreversible inhibitor of Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways.[1][2][3][4] These application notes provide detailed information and protocols for the effective use of this compound in experimental settings.

Principle of Assay

The inhibitory activity of this compound against Factor Xa can be quantified using a chromogenic assay. In this assay, active Factor Xa cleaves a synthetic chromogenic substrate, resulting in the release of a colored product (e.g., p-nitroaniline), which can be measured spectrophotometrically at 405 nm.[5][6] When Factor Xa is pre-incubated with this compound, the enzyme is irreversibly inactivated, leading to a decrease in the amount of chromogenic substrate cleaved. The degree of inhibition is directly proportional to the concentration of the active inhibitor.

Mechanism of Action

This compound is a peptidyl chloromethyl ketone that acts as an irreversible inhibitor of serine proteases, including Factor Xa.[1][2][3][4][7] The peptide sequence (Glu-Gly-Arg) of this compound directs the inhibitor to the active site of Factor Xa. The chloromethyl ketone moiety then forms a covalent bond with the active site histidine residue of the enzyme, leading to its irreversible inactivation.[1][8] The dansyl group attached to the N-terminus of the peptide provides a fluorescent label, which can be useful for certain biophysical studies but is not essential for its inhibitory activity.

Applications

  • Biochemical Assays: this compound is primarily used as a positive control or reference inhibitor in in vitro Factor Xa inhibition assays to validate new potential inhibitors.

  • Mechanism of Action Studies: Due to its irreversible nature, this compound can be used to probe the structure and function of the Factor Xa active site.

  • Anticoagulation Research: It serves as a tool to study the effects of Factor Xa inhibition on blood coagulation in plasma-based assays.[1]

Quantitative Data

Target EnzymeInhibitorIC50KiNotes
Factor Xa This compound 100 nM [7]N/A Irreversible inhibitor.
uPA (urokinase-type Plasminogen Activator)This compoundN/AN/AKnown to be an effective irreversible inhibitor.[2][3][4][7]
UrokinaseThis compoundN/AN/AKnown to be an effective irreversible inhibitor.[2][3][4][7]
tPA (tissue-type Plasminogen Activator)This compoundN/AN/ADoes not inhibit tPA.[2][4][7]
Activated porcine Factor IXThis compoundN/AN/AKnown to be an irreversible inhibitor.[1][9]
ThrombinThis compoundN/AN/AData not available.
TrypsinThis compoundN/AN/AData not available.
PlasminThis compoundN/AN/AData not available.

N/A: Data not available in the reviewed literature.

Experimental Protocols

Protocol 1: In Vitro Chromogenic Assay for Factor Xa Inhibition by this compound

This protocol outlines the procedure for determining the inhibitory effect of this compound on purified human Factor Xa using a chromogenic substrate.

Materials:

  • This compound (Dansyl-Glu-Gly-Arg-chloromethyl ketone)

  • Human Factor Xa, active

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 8.0

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the this compound stock solution to various concentrations in Assay Buffer.

    • Prepare a working solution of human Factor Xa in Assay Buffer. The final concentration should be determined based on the linear range of the assay.

    • Prepare a working solution of the chromogenic Factor Xa substrate in Assay Buffer according to the manufacturer's instructions.

  • Assay Protocol:

    • Add 20 µL of Assay Buffer (for control) or this compound at different concentrations to the wells of a 96-well microplate.

    • Add 60 µL of the Factor Xa working solution to each well.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for irreversible inhibition. This pre-incubation step is crucial for irreversible inhibitors.

    • Initiate the reaction by adding 20 µL of the chromogenic substrate working solution to each well.

    • Immediately measure the absorbance at 405 nm in a microplate reader in kinetic mode for 10-15 minutes, or as a single endpoint reading after a fixed time (e.g., 10 minutes).

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis (V) from the linear portion of the kinetic curve (ΔA405/min).

    • Determine the percent inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Mandatory Visualizations

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X Factor X IXa->X Tissue_Factor Tissue Factor TF_VIIa TF-VIIa Complex VII VII VIIa VIIa VII->VIIa TF_VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin

Figure 1: The Coagulation Cascade Highlighting Factor Xa's Central Role.

GGACK_Inhibition cluster_enzyme Factor Xa Active Site FXa_Active_Site Factor Xa (Active Site Serine and Histidine) Inactive_Complex Covalently Bound Inactive Complex FXa_Active_Site->Inactive_Complex Covalent Bond Formation (Alkylation of Histidine) This compound This compound (Dansyl-Glu-Gly-Arg-chloromethyl ketone) This compound->FXa_Active_Site Binding

Figure 2: Mechanism of Irreversible Inhibition of Factor Xa by this compound.

Experimental_Workflow start Start reagent_prep Prepare Reagents: - this compound dilutions - Factor Xa solution - Chromogenic substrate start->reagent_prep plate_setup Add this compound and Factor Xa to 96-well plate reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C (e.g., 15-30 min) plate_setup->pre_incubation add_substrate Add Chromogenic Substrate pre_incubation->add_substrate measure_absorbance Measure Absorbance at 405 nm (Kinetic or Endpoint) add_substrate->measure_absorbance data_analysis Analyze Data: - Calculate % Inhibition - Determine IC50 measure_absorbance->data_analysis end End data_analysis->end

Figure 3: Experimental Workflow for Factor Xa Inhibition Assay Using this compound.

References

Application Notes and Protocols for GGACK (OU749) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Topic: GGACK Concentration for Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as OU749, is a potent and specific uncompetitive inhibitor of γ-glutamyl transpeptidase (GGT).[1][2] GGT is a cell-surface enzyme that plays a crucial role in glutathione (GSH) metabolism by breaking down extracellular GSH, thereby providing cells with a source of cysteine.[3][4][5] This process is vital for maintaining intracellular redox balance and is implicated in drug resistance in cancer cells.[5][6] Inhibition of GGT can disrupt these processes, making this compound a valuable tool for studying cellular responses to oxidative stress and for developing novel therapeutic strategies. These application notes provide detailed protocols and quantitative data for the use of this compound in cell culture experiments.

Data Presentation

A summary of the quantitative data for this compound (OU749) is presented in Table 1. This information is essential for designing experiments to investigate the effects of GGT inhibition in various cell lines.

ParameterValueCell Line / SystemNotesReference
Synonyms OU749-This compound is an older name for OU749.-
CAS Number 519170-13-9--[1]
Molecular Weight 361.44 g/mol -Formula: C₁₆H₁₅N₃O₃S₂[7]
Mechanism of Action Uncompetitive Inhibitor of GGTHuman GGTBinds to the γ-glutamyl-enzyme intermediate.[1][2]
Ki 17.6 µMPurified human GGTIntrinsic inhibition constant.[1][2][7]
LD50 128 µM786-O (human renal adenocarcinoma)Cytotoxicity after 3 days of treatment.[4][7]
Working Concentration Range 15.6 µM - 250 µMBiochemical Assay (L-Glutamate Release)Effective range for inhibiting GGT activity in biochemical assays.[4]
Working Concentration Range 0 - 1000 µM786-O and HK-2 cellsDose-dependent inhibition of GGT activity in cell-based assays.[7]
Toxicity Comparison >150-fold less toxic than AcivicinDividing cellsAcivicin is another GGT inhibitor known for its toxicity.[1][2]
Species Specificity 7-10 fold more potent for human GGTHuman vs. rat or mouse GGTDoes not inhibit porcine GGT.[1][2]

Table 1: Summary of Quantitative Data for this compound (OU749)

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in cell culture.

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound for GGT activity in a chosen cell line.

Materials:

  • This compound (OU749)

  • Cell line of interest (e.g., 786-O, which has high GGT expression)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • GGT substrate solution (e.g., L-γ-glutamyl-p-nitroanilide)

  • Acceptor solution (e.g., glycylglycine)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C and 5% CO₂.

  • This compound Treatment: Prepare a series of this compound dilutions in complete cell culture medium. A suggested starting range is 0 to 500 µM. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).

  • GGT Activity Assay: a. Wash the cells twice with PBS. b. Add the GGT substrate and acceptor solution to each well. c. Incubate at 37°C and monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of change is proportional to GGT activity.

  • Data Analysis: Calculate the percentage of GGT inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • This compound (OU749)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 5,000 cells/well) to allow for proliferation over the course of the experiment. Incubate overnight.

  • This compound Treatment: Add various concentrations of this compound to the wells. A suggested range based on the LD50 is 10 µM to 200 µM. Include a vehicle control.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot cell viability against this compound concentration to determine the LD50.

This protocol outlines a method to investigate the effect of this compound on intracellular glutathione levels.

Materials:

  • This compound (OU749)

  • Cell line of interest

  • Complete cell culture medium

  • Reagents for glutathione quantification (e.g., GSH/GSSG-Glo™ Assay kit)

  • Lysis buffer

Procedure:

  • Cell Treatment: Treat cells with this compound at a concentration known to inhibit GGT activity (e.g., at or above the IC50) for a specific time period.

  • Cell Lysis: Harvest and lyse the cells according to the glutathione quantification kit protocol.

  • Glutathione Measurement: Measure the levels of total glutathione (GSH + GSSG) and oxidized glutathione (GSSG) using a luminometer.

  • Data Analysis: Calculate the concentration of reduced glutathione (GSH) and the GSH/GSSG ratio. Compare the results from this compound-treated cells to untreated controls.

Mandatory Visualization

The following diagram illustrates the role of GGT in glutathione metabolism and the impact of its inhibition by this compound. GGT on the cell surface breaks down extracellular glutathione (GSH) into glutamate and cysteinylglycine. Cysteinylglycine is further broken down to cysteine and glycine, which are then transported into the cell. Cysteine is the rate-limiting substrate for intracellular GSH synthesis. By inhibiting GGT, this compound prevents the utilization of extracellular GSH, leading to reduced intracellular cysteine and GSH levels. This can induce oxidative stress and sensitize cancer cells to therapy.

GGT_Inhibition_Pathway extracellular Extracellular Space intracellular Intracellular Space GSH_ext Extracellular Glutathione (GSH) GGT γ-Glutamyl Transpeptidase (GGT) GSH_ext->GGT Substrate Glutamate Glutamate GGT->Glutamate CysGly Cysteinylglycine GGT->CysGly Dipeptidase Dipeptidase This compound This compound (OU749) This compound->GGT Inhibition OxidativeStress Oxidative Stress Ferroptosis This compound->OxidativeStress CysGly->Dipeptidase Cysteine Cysteine Dipeptidase->Cysteine Glycine Glycine Dipeptidase->Glycine Cysteine_int Intracellular Cysteine Cysteine->Cysteine_int Transport GSH_int Intracellular Glutathione (GSH) Cysteine_int->GSH_int Synthesis Redox Redox Balance Drug Resistance GSH_int->Redox Experimental_Workflow start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture ggack_prep Prepare this compound Stock and Working Solutions cell_culture->ggack_prep treatment Treat Cells with this compound (Dose-response and time-course) ggack_prep->treatment assays Perform Cellular Assays treatment->assays viability Cell Viability Assay (e.g., MTT) assays->viability ggt_activity GGT Activity Assay assays->ggt_activity gsh_levels Glutathione Level Measurement assays->gsh_levels pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) assays->pathway_analysis data_analysis Data Analysis (IC50, LD50, etc.) viability->data_analysis ggt_activity->data_analysis gsh_levels->data_analysis pathway_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

References

Preparation of GGACK Stock Solution for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GGACK, also known as H-Glu-Gly-Arg-chloromethylketone, is a synthetic tripeptide that acts as a potent and irreversible inhibitor of certain serine proteases.[1][2] Its primary targets include urokinase-type plasminogen activator (uPA) and Factor Xa.[2][3][4][5] Due to its inhibitory activity, this compound is a valuable tool in studying the roles of these proteases in various physiological and pathological processes, including fibrinolysis, cell migration, and tumor invasion. Proper preparation of a this compound stock solution is critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical Properties and Solubility

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueSource(s)
Alternate Names H-Glu-Gly-Arg-chloromethylketone, EGR-CMK[1][6][7]
CAS Number 65113-67-9[3]
Molecular Formula C₁₄H₂₅ClN₆O₅ · 2HCl[3]
Molecular Weight 465.76 g/mol (as dihydrochloride)[3]
Appearance White solid[4][6]
Purity >95% (HPLC)[7]
Solubility - Water: 50 mg/mL- 10 mM HCl: Soluble- 1 N Acetic Acid: 5 mg/mL- DMSO: 28 mg/mL- Ethanol: 2 mg/mL[3][4]
Storage Temperature -20°C[3][4][6]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in 10 mM HCl

This protocol describes the preparation of a 10 mM stock solution of this compound, a commonly used concentration for in vitro experiments.

Materials:

  • This compound powder

  • 1 M Hydrochloric acid (HCl), sterile

  • Sterile, nuclease-free water

  • Sterile conical tubes (1.5 mL or 15 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound (dihydrochloride) is 465.76 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 465.76 g/mol = 0.0046576 g = 4.66 mg

  • Prepare 10 mM HCl:

    • Dilute the 1 M HCl stock solution 1:100 in sterile, nuclease-free water. For example, add 10 µL of 1 M HCl to 990 µL of sterile water to make 1 mL of 10 mM HCl.

  • Weigh the this compound powder:

    • Carefully weigh out the calculated amount of this compound powder using an analytical balance in a sterile weighing boat or directly into a sterile conical tube.

  • Dissolve the this compound powder:

    • Add the appropriate volume of 10 mM HCl to the tube containing the this compound powder.

    • Vortex the tube gently until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.[3]

  • Aliquot and store:

    • Aliquot the this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles.[4]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage.[4] Stock solutions are stable for up to one month at -20°C.[4]

Note on Alternative Solvents: Based on solubility data, water can also be used as a solvent.[4][6] If using water, follow the same procedure, substituting sterile, nuclease-free water for the 10 mM HCl. For applications where an organic solvent is permissible, DMSO is also a viable option.[4] When using DMSO, it is recommended to prepare a more concentrated stock solution and then dilute it further in the aqueous assay buffer.

Application: Inhibition of the uPA/uPAR Signaling Pathway

This compound is a potent inhibitor of urokinase-type plasminogen activator (uPA).[3][4] uPA is a serine protease that plays a crucial role in extracellular matrix degradation, cell migration, and invasion, particularly in cancer metastasis.[8] It functions by converting plasminogen to plasmin, which in turn can degrade components of the extracellular matrix and activate other proteases like matrix metalloproteinases (MMPs).[3] The activity of uPA is localized to the cell surface through its binding to the urokinase plasminogen activator receptor (uPAR). This interaction initiates a cascade of intracellular signaling events that promote cell motility and proliferation.[9][10]

By irreversibly inhibiting uPA, this compound can be used to block these downstream signaling events. This makes it a valuable research tool for studying the role of the uPA/uPAR system in various cellular processes.

Below is a diagram illustrating the uPA/uPAR signaling pathway and the point of inhibition by this compound.

uPA_Signaling_Pathway cluster_activation uPA Catalytic Activity This compound This compound uPA uPA (Urokinase) This compound->uPA Inhibition uPAR uPAR uPA->uPAR Plasminogen Plasminogen Plasmin Plasmin uPA->Plasmin Catalyzes Integrins Integrins uPAR->Integrins Associates with Plasminogen->Plasmin Activation ECM Extracellular Matrix (ECM) Degradation Plasmin->ECM MMPs Pro-MMPs Plasmin->MMPs Activates Active_MMPs Active MMPs Active_MMPs->ECM FAK FAK Integrins->FAK Activates Src Src FAK->Src Activates PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT Activates ERK ERK Pathway Src->ERK Activates Cell_Response Cell Migration, Proliferation, Invasion PI3K_AKT->Cell_Response ERK->Cell_Response

Caption: uPA/uPAR Signaling Pathway and this compound Inhibition.

Experimental Workflow for Studying this compound Inhibition of Cell Invasion

This workflow outlines a typical experiment to investigate the effect of this compound on cancer cell invasion using a Boyden chamber assay.

GGACK_Inhibition_Workflow start Start prep_cells Prepare Cancer Cells (e.g., serum-starve overnight) start->prep_cells treat_cells Pre-treat Cells with this compound (or vehicle control for 1 hour) prep_cells->treat_cells prep_this compound Prepare this compound Working Solutions (Dilute stock in serum-free media) prep_this compound->treat_cells seed_cells Seed Treated Cells into Upper Chamber treat_cells->seed_cells setup_boyden Setup Boyden Chamber (Matrigel-coated inserts, chemoattractant in lower chamber) setup_boyden->seed_cells incubate Incubate for 24-48 hours seed_cells->incubate fix_stain Fix and Stain Invaded Cells (on the underside of the insert) incubate->fix_stain quantify Quantify Invaded Cells (Microscopy and cell counting) fix_stain->quantify analyze Analyze and Compare Data (this compound-treated vs. Control) quantify->analyze end End analyze->end

Caption: Workflow for this compound Cell Invasion Assay.

Conclusion

The proper preparation and handling of this compound stock solutions are essential for reliable and reproducible results in research applications. By following the detailed protocols and considering the chemical properties outlined in these application notes, researchers can effectively utilize this compound as a potent inhibitor to investigate the roles of uPA and Factor Xa in various biological systems. The provided diagrams offer a visual representation of the targeted signaling pathway and a typical experimental workflow, aiding in the design and execution of experiments involving this inhibitor.

References

Application Notes and Protocols for Biotinylated GGACK in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated GGACK, also known as biotinylated H-Gly-Gly-Arg-Chloromethylketone, is a powerful tool for the detection and characterization of active serine proteases. This compound is an irreversible inhibitor that covalently binds to the active site of specific proteases. The biotin tag allows for highly sensitive detection using streptavidin-based reporter systems, making it a valuable reagent for Western blot analysis. This document provides detailed application notes and protocols for the use of biotinylated this compound in Western blotting to identify and quantify target enzymes.

This compound is known to target several key serine proteases involved in critical physiological and pathological processes, including coagulation and fibrinolysis. Its primary targets include Factor Xa (FXa), thrombin, urokinase-type plasminogen activator (uPA), and tissue-type plasminogen activator (tPA). By using biotinylated this compound as a probe in Western blot analysis, researchers can specifically label and detect the active forms of these enzymes in complex biological samples.

Mechanism of Action

Biotinylated this compound functions as an activity-based probe. The arginine residue in its sequence directs the inhibitor to the substrate-binding pocket of target serine proteases. The chloromethylketone (CMK) reactive group then forms a stable, covalent bond with the active site histidine residue of the protease, leading to irreversible inhibition. Because it only binds to the active form of the enzyme, biotinylated this compound allows for the specific assessment of enzyme activity rather than just total protein levels. The covalently attached biotin moiety serves as a high-affinity tag for subsequent detection with streptavidin-conjugated reporters, such as horseradish peroxidase (HRP), enabling sensitive chemiluminescent or colorimetric detection in a Western blot format.

Target Enzyme Signaling Pathways

The serine proteases targeted by this compound are central to several critical signaling cascades. Understanding these pathways is essential for interpreting the results obtained from Western blot analysis using biotinylated this compound.

Coagulation Cascade and Factor Xa Signaling

Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[1] It is responsible for the conversion of prothrombin to thrombin, the final effector protease in clot formation.[2]

Coagulation Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor TF-FVIIa TF-FVIIa Complex Tissue Factor->TF-FVIIa Factor VIIa Factor VIIa Factor VIIa->TF-FVIIa Factor X Factor X TF-FVIIa->Factor X Factor XIIa Factor XIIa Factor XIa Factor XIa Factor XIIa->Factor XIa activates Factor IXa Factor IXa Factor XIa->Factor IXa activates IXa-VIIIa IXa-VIIIa Complex Factor IXa->IXa-VIIIa Factor VIIIa Factor VIIIa Factor VIIIa->IXa-VIIIa IXa-VIIIa->Factor X Factor Xa Factor Xa Factor X->Factor Xa activated by Thrombin Thrombin Factor Xa->Thrombin activates conversion of Prothrombin to Prothrombin Prothrombin Fibrin Fibrin Thrombin->Fibrin activates conversion of Fibrinogen to Fibrinogen Fibrinogen

Coagulation Cascade Overview
Thrombin Signaling

Thrombin, beyond its role in fibrin clot formation, is a potent signaling molecule that activates Protease-Activated Receptors (PARs) on the surface of various cells, including platelets, endothelial cells, and smooth muscle cells.[3][4][5][6] This activation triggers a range of cellular responses, including platelet aggregation, inflammation, and cell proliferation.[3][7]

Thrombin Signaling Thrombin Thrombin PAR Protease-Activated Receptor (PAR) Thrombin->PAR cleaves and activates G-protein G-protein (Gq, G12/13) PAR->G-protein activates PLC Phospholipase C (PLC) G-protein->PLC activates (Gq) RhoGEF RhoGEF G-protein->RhoGEF activates (G12/13) IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 Ca2+ Ca2+ Release IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC activates Ca2+->PKC activates Cellular Responses Platelet Aggregation, Inflammation, Proliferation PKC->Cellular Responses RhoA RhoA RhoGEF->RhoA activates RhoA->Cellular Responses

Thrombin Signaling Pathway
Plasminogen Activator Signaling

Urokinase-type plasminogen activator (uPA) and tissue-type plasminogen activator (tPA) are key enzymes in the fibrinolytic system, responsible for converting plasminogen to plasmin, a broad-spectrum protease that degrades fibrin clots and extracellular matrix components.[8][9][10] They also play significant roles in cell migration, tissue remodeling, and inflammation through interactions with cell surface receptors.[11][12][13]

Plasminogen Activator Signaling uPA uPA uPAR uPA Receptor (uPAR) uPA->uPAR binds to tPA tPA LRP1 LRP1 tPA->LRP1 binds to Plasmin Plasmin tPA->Plasmin activates Plasminogen to Integrins Integrins uPAR->Integrins interacts with EGFR EGFR uPAR->EGFR interacts with uPAR->Plasmin activates Plasminogen to Intracellular Signaling Intracellular Signaling (ERK, Akt) Integrins->Intracellular Signaling EGFR->Intracellular Signaling Plasminogen Plasminogen Plasminogen->Plasmin Cellular Responses Cell Migration, Invasion, Proliferation Intracellular Signaling->Cellular Responses

Plasminogen Activator Signaling

Experimental Protocols

Workflow for Western Blot Analysis using Biotinylated this compound

The overall workflow involves sample preparation, protein separation by SDS-PAGE, transfer to a membrane, incubation with biotinylated this compound, and detection with streptavidin-HRP.

Western Blot Workflow A Sample Preparation (Cell Lysates or Tissues) B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to PVDF or Nitrocellulose Membrane C->D E Membrane Blocking D->E F Incubation with Biotinylated this compound E->F G Washing F->G H Incubation with Streptavidin-HRP G->H I Washing H->I J Chemiluminescent Detection I->J K Data Analysis (Densitometry) J->K

Western Blot Workflow with Biotinylated this compound
Detailed Protocol

A. Materials and Reagents

  • Biotinylated this compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors (serine protease inhibitors should be omitted if detecting endogenous activity)

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Protein transfer system and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Tris-buffered saline with Tween-20 (TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Imaging system for chemiluminescence detection

B. Sample Preparation

  • Prepare cell lysates or tissue homogenates in a suitable lysis buffer. If the goal is to assess endogenous enzyme activity, avoid the use of broad-spectrum serine protease inhibitors in the lysis buffer. Keep samples on ice throughout the procedure.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a standard protein assay.

C. SDS-PAGE and Protein Transfer

  • Normalize the protein concentration of all samples. Load equal amounts of protein (typically 20-50 µg) per lane of an SDS-PAGE gel.

  • Run the gel according to the manufacturer's instructions to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

  • (Optional) After transfer, stain the membrane with Ponceau S to verify transfer efficiency and equal loading. Destain with water before proceeding.

D. Membrane Blocking and Incubation with Biotinylated this compound

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Prepare a working solution of biotinylated this compound in a suitable buffer (e.g., TBST with 1% BSA). The optimal concentration of biotinylated this compound should be determined empirically but a starting range of 1-10 µM is recommended.

  • Incubate the blocked membrane with the biotinylated this compound solution overnight at 4°C with gentle agitation.

E. Detection

  • Wash the membrane three times for 10 minutes each with TBST to remove unbound biotinylated this compound.

  • Incubate the membrane with streptavidin-HRP diluted in blocking buffer (typically 1:5,000 to 1:20,000 dilution) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions and incubate with the membrane.

  • Capture the chemiluminescent signal using an appropriate imaging system.

Data Presentation and Analysis

Quantitative analysis of Western blots probed with biotinylated this compound can provide valuable information on the relative levels of active serine proteases in different samples.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from a Western blot experiment using biotinylated this compound.

Sample IDTarget ProteaseMolecular Weight (kDa)Normalized Band Intensity (Arbitrary Units)Fold Change vs. Control
Control 1Factor Xa~451.001.0
Control 2Factor Xa~451.051.05
Treatment AFactor Xa~452.502.5
Treatment BFactor Xa~450.500.5
Control 1Thrombin~371.001.0
Control 2Thrombin~370.950.95
Treatment AThrombin~371.801.8
Treatment BThrombin~371.101.1
Densitometric Analysis
  • Acquire images of the Western blot, ensuring that the signal is not saturated.

  • Use image analysis software (e.g., ImageJ) to measure the intensity of the bands corresponding to the biotin-GGACK labeled proteases.

  • Normalize the band intensity of the target protein to a loading control (e.g., total protein stain like Ponceau S or a housekeeping protein that is not a target of this compound) to correct for variations in sample loading and transfer.[14][15]

  • Calculate the relative fold change in active protease levels between different experimental conditions.

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient blocking.Increase blocking time to 2 hours or use a different blocking agent (e.g., 5% BSA).
Concentration of biotinylated this compound is too high.Perform a titration to determine the optimal concentration.
Concentration of streptavidin-HRP is too high.Increase the dilution of the streptavidin-HRP conjugate.
Insufficient washing.Increase the number and duration of wash steps.
No Signal or Weak Signal Inactive target protease.Ensure that the experimental conditions do not inactivate the target enzymes.
Concentration of biotinylated this compound is too low.Increase the concentration of the biotinylated this compound probe.
Insufficient protein loading.Load a higher amount of total protein per lane.
Inefficient protein transfer.Optimize the transfer conditions.
Non-specific Bands Cross-reactivity of biotinylated this compound with other proteases.Confirm the identity of the bands using specific antibodies against the target proteases.
Endogenous biotinylated proteins.If high background from endogenous biotin is suspected, a pre-blocking step with avidin/streptavidin followed by biotin can be performed.

Conclusion

Biotinylated this compound is a versatile and sensitive tool for the activity-based profiling of serine proteases in a Western blot format. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this reagent for the detection and quantification of active Factor Xa, thrombin, uPA, tPA, and other related enzymes. Careful optimization of experimental conditions and appropriate data analysis will ensure reliable and reproducible results, providing valuable insights into the roles of these proteases in health and disease.

References

Application Notes and Protocols: Fluorescein-labeled GGACK in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-labeled GGACK (Gly-Gly-Ala-Cys-Lys) is a specialized molecular probe designed for the detection and visualization of active serine proteases within cellular environments. This reagent consists of a pentapeptide sequence coupled to a chloromethylketone (CK) reactive group and labeled with the fluorophore, fluorescein. The peptide sequence provides specificity for a target class of proteases, while the chloromethylketone moiety acts as an irreversible inhibitor by covalently binding to the active site of the enzyme. The attached fluorescein allows for the direct visualization of the labeled enzymes using fluorescence microscopy.

This document provides detailed application notes and protocols for the use of Fluorescein-labeled this compound in fluorescence microscopy to study the localization, activity, and inhibition of serine proteases.

Mechanism of Action

Fluorescein-labeled this compound functions as an activity-based probe. The peptide backbone (this compound) directs the molecule to the substrate-binding pocket of a target serine protease. The chloromethylketone group then forms a covalent bond with the catalytic histidine residue in the enzyme's active site, leading to irreversible inhibition. Because this labeling is dependent on the enzyme's catalytic activity, the probe specifically targets active proteases.

Mechanism_of_Action Probe Fluorescein-GGACK-CK Complex Enzyme-Probe Complex (Non-covalent) Probe->Complex Binding to active site Enzyme Active Serine Protease (with catalytic triad His, Ser) Enzyme->Complex CovalentComplex Covalently Labeled Enzyme (Inactive, Fluorescent) Complex->CovalentComplex Alkylation of Histidine residue

Mechanism of irreversible inhibition of a serine protease by Fluorescein-labeled this compound.

Data Presentation

Table 1: Spectroscopic Properties of Fluorescein (FITC)

PropertyValue
Excitation Maximum (λex)~495 nm[1]
Emission Maximum (λem)~519 nm[1]
Molecular Weight389.38 g/mol [2]
Quantum Yield~0.9
Extinction Coefficient>70,000 M⁻¹cm⁻¹

Table 2: Kinetic Data for an Analogous Serine Protease Inhibitor (Dansyl-EGR-CK)

ParameterValueTarget Enzyme
Apparent 2nd-order rate constant (k₂)1.7 x 10⁴ M⁻¹min⁻¹[3]Factor IXa
Stoichiometry of Inhibition1.2 mol inhibitor / mol enzyme[3]Factor IXa
50% Inhibitory Concentration (IC₅₀)~1 nM for intrinsic pathway[3]Factor IXa

Application Notes

Fluorescein-labeled this compound is a versatile tool for a range of applications in cell biology and drug discovery.

  • Visualization of Active Protease Localization : The primary application is to determine the subcellular location of active serine proteases. This can reveal where these enzymes are performing their physiological functions, for example, within specific organelles, at the cell membrane, or in the extracellular space.

  • Monitoring Protease Activity : Changes in fluorescence intensity can be used to infer changes in the concentration of active proteases in response to various stimuli, such as drug treatment, signaling pathway activation, or apoptosis induction.

  • High-Content Screening : In drug development, this probe can be used in cell-based assays to screen for novel inhibitors of serine proteases. A decrease in the fluorescent signal would indicate that a test compound is competing for the active site of the target enzyme.

  • Flow Cytometry : Labeled cells can be analyzed by flow cytometry to quantify the population of cells with high levels of target protease activity.

Experimental Protocols

Protocol 1: In Situ Labeling of Cultured Cells

This protocol describes the labeling of active serine proteases in adherent mammalian cells.

Materials:

  • Fluorescein-labeled this compound stock solution (e.g., 10 mM in DMSO)

  • Adherent cells cultured on glass coverslips in a multi-well plate

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 60-80% confluency at the time of the experiment.

  • Probe Preparation: Dilute the Fluorescein-labeled this compound stock solution to the desired final working concentration (typically 1-50 µM) in pre-warmed complete culture medium. Perform a dose-response experiment to determine the optimal concentration for your cell type and target.

  • Cell Labeling: Remove the culture medium from the wells and replace it with the medium containing Fluorescein-labeled this compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing: Gently wash the cells three times with warm PBS to remove unbound probe.

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization (Optional): If co-staining with antibodies for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Counterstaining: Wash the cells twice with PBS. Incubate with a nuclear counterstain like DAPI (300 nM in PBS) for 5 minutes.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass microscope slides using a drop of antifade mounting medium.

  • Imaging: Proceed to fluorescence microscopy.

Experimental_Workflow A 1. Culture Cells on Coverslips B 2. Treat with Fluorescein-GGACK A->B C 3. Incubate (37°C, 30-60 min) B->C D 4. Wash with PBS C->D E 5. Fix with Paraformaldehyde D->E F 6. Counterstain Nuclei (DAPI) E->F G 7. Mount on Slide F->G H 8. Image with Fluorescence Microscope G->H

Experimental workflow for labeling cultured cells with Fluorescein-labeled this compound.

Protocol 2: Fluorescence Microscopy and Image Acquisition

Equipment:

  • An epifluorescence or confocal microscope equipped with appropriate filter sets for fluorescein (FITC/GFP channel) and DAPI.

Microscope Setup:

  • Light Source: Mercury lamp, Xenon lamp, or laser line (e.g., 488 nm).

  • Filter Set (Fluorescein):

    • Excitation filter: ~470/40 nm

    • Dichroic mirror: ~495 nm

    • Emission filter: ~525/50 nm

  • Filter Set (DAPI):

    • Excitation filter: ~350/50 nm

    • Dichroic mirror: ~400 nm

    • Emission filter: ~460/50 nm

  • Objective: Use a high numerical aperture (NA) objective (e.g., 40x or 63x oil immersion) for optimal resolution and light collection.

Image Acquisition:

  • Locate the cells using brightfield or phase-contrast optics.

  • Focus on the DAPI signal to identify the plane of the nuclei.

  • Set the exposure time for the fluorescein channel to achieve a good signal-to-noise ratio without saturating the detector. Use a consistent exposure time across all samples for comparative analysis.

  • Acquire images for both the fluorescein and DAPI channels.

  • For publication-quality images, consider acquiring a Z-stack and creating a maximum intensity projection, especially if using a confocal microscope.

Example Signaling Pathway: Apoptosis

Many serine proteases, such as caspases and granzymes, are key players in signaling pathways like apoptosis. A probe like Fluorescein-labeled this compound could potentially be adapted to target specific caspases, allowing for the visualization of apoptotic cells.

Apoptosis_Pathway Stimulus Apoptotic Stimulus (e.g., TNF-α) Procaspase8 Procaspase-8 Stimulus->Procaspase8 activates Caspase8 Active Caspase-8 (Serine Protease) Procaspase8->Caspase8 cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 cleaves & activates Caspase3 Active Caspase-3 (Executioner Protease) Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis Probe Fluorescein-GGACK Probe->Caspase8 inhibits & labels Probe->Caspase3

Simplified diagram of the extrinsic apoptosis pathway, a target for serine protease probes.

References

Preserving Sample Integrity: A Guide to Using GGACK for the Prevention of Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and drug development professionals, maintaining the integrity of biological samples is paramount to obtaining accurate and reproducible results. Protein degradation, mediated by endogenous proteases released during sample preparation, poses a significant challenge. This document provides detailed application notes and protocols for the use of Glutamyl-glycyl-arginine chloromethyl ketone (GGACK), a potent and irreversible inhibitor of specific serine proteases, to effectively prevent sample degradation.

Introduction to this compound

This compound is a synthetic tripeptide analog that acts as an irreversible inhibitor of certain serine proteases, most notably urokinase-type plasminogen activator (uPA) and Factor Xa. Its mechanism of action involves the chloromethyl ketone group, which covalently modifies the active site histidine residue of the target protease, thereby permanently inactivating the enzyme. This specificity makes this compound a valuable tool for applications where the activity of these particular proteases is a concern for sample stability.

Chemical Properties of this compound:

PropertyValue
Full Name Glutamyl-glycyl-arginine chloromethyl ketone
CAS Number 65113-67-9
Molecular Formula C₁₄H₂₅ClN₆O₅ · 2HCl
Molecular Weight 465.76 g/mol
Solubility Soluble in 10 mM HCl
Storage Temperature -20°C

Mechanism of Action: Irreversible Serine Protease Inhibition

This compound's efficacy lies in its targeted and irreversible inhibition of serine proteases like uPA and Factor Xa. The arginine residue in the this compound sequence mimics the natural substrate of these proteases, guiding the inhibitor to the enzyme's active site. Once positioned, the highly reactive chloromethyl ketone moiety forms a covalent bond with the active site histidine, leading to permanent inactivation.

cluster_0 This compound Inhibition Mechanism Active_Protease Active Serine Protease (uPA, Factor Xa) Inactive_Complex Covalently-Bonded Inactive Complex Active_Protease->Inactive_Complex Covalent Modification This compound This compound This compound->Active_Protease Binds to Active Site

Caption: Mechanism of irreversible inhibition of serine proteases by this compound.

Signaling Pathways of this compound Targets

Understanding the signaling pathways of uPA and Factor Xa is crucial, as their inhibition by this compound can have downstream effects on cellular processes.

Urokinase-Type Plasminogen Activator (uPA) Signaling

uPA is a key enzyme in the plasminogen activation system, which is involved in fibrinolysis, cell migration, and tissue remodeling.

cluster_uPA uPA Signaling Pathway uPA uPA uPAR uPAR (uPA Receptor) uPA->uPAR Binds to Plasminogen Plasminogen uPAR->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation Extracellular Matrix Degradation Plasmin->ECM_Degradation Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration

Caption: Simplified uPA signaling pathway leading to extracellular matrix degradation.

Factor Xa Signaling

Factor Xa is a critical component of the coagulation cascade and also plays a role in cell signaling through Protease-Activated Receptors (PARs).

cluster_FXa Factor Xa Signaling Pathway Factor_Xa Factor Xa PARs PARs (e.g., PAR-1, PAR-2) Factor_Xa->PARs Cleaves and Activates Intracellular_Signaling Intracellular Signaling Cascades PARs->Intracellular_Signaling Gene_Expression Changes in Gene Expression Intracellular_Signaling->Gene_Expression Cellular_Responses Inflammation, Proliferation Gene_Expression->Cellular_Responses

Caption: Overview of Factor Xa signaling through Protease-Activated Receptors.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound dihydrochloride (lyophilized powder)

  • 10 mM Hydrochloric acid (HCl), sterile

  • Nuclease-free water

  • Microcentrifuge tubes

Protocol:

  • Allow the lyophilized this compound to equilibrate to room temperature before opening.

  • Reconstitute the this compound powder in sterile 10 mM HCl to a stock concentration of 1-10 mM. For example, to make a 1 mM stock solution from 1 mg of this compound (MW: 465.76 g/mol ), dissolve it in 2.15 mL of 10 mM HCl.

  • Vortex gently to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.

Inhibition of Protease Activity in Cell Lysates

This protocol provides a general guideline for using this compound to inhibit protease activity during the preparation of cell lysates. The optimal concentration of this compound may need to be determined empirically for specific cell types and experimental conditions.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA, NP-40, or other appropriate buffer)

  • This compound stock solution (1-10 mM)

  • Cell scraper

  • Microcentrifuge

Protocol:

  • Wash the cultured cells with ice-cold PBS to remove media.

  • Add an appropriate volume of ice-cold lysis buffer to the cells.

  • Immediately before use, add this compound stock solution to the lysis buffer to a final concentration of 1-50 µM. A starting concentration of 10 µM is recommended.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube for downstream analysis or storage at -80°C.

cluster_workflow Cell Lysate Preparation with this compound Cell_Culture 1. Cultured Cells Wash 2. Wash with PBS Cell_Culture->Wash Lysis 3. Add Lysis Buffer + this compound (1-50 µM) Wash->Lysis Incubate 4. Incubate on Ice Lysis->Incubate Centrifuge 5. Centrifuge Incubate->Centrifuge Collect 6. Collect Supernatant (Protein Extract) Centrifuge->Collect

Caption: Experimental workflow for preparing cell lysates using this compound.

Inhibition of Protease Activity in Tissue Homogenates

Materials:

  • Tissue sample

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Homogenization buffer, ice-cold

  • This compound stock solution (1-10 mM)

  • Microcentrifuge

Protocol:

  • Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen to prevent protein degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Resuspend the tissue powder in an appropriate volume of ice-cold homogenization buffer.

  • Immediately before use, add this compound stock solution to the homogenization buffer to a final concentration of 10-100 µM. A higher concentration may be required for tissues with high protease content.

  • Homogenize the sample on ice until a uniform consistency is achieved.

  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet debris.

  • Carefully collect the supernatant for further analysis.

Data Presentation and Efficacy

While specific quantitative data for this compound's performance in preventing degradation of a wide range of proteins is not extensively published in a comparative format, its effectiveness is primarily inferred from its potent and irreversible inhibition of uPA and Factor Xa. The following table provides a general comparison with other common protease inhibitors.

Comparison of Protease Inhibitors:

InhibitorTarget ProteasesMechanismTypical Working ConcentrationNotes
This compound uPA, Factor Xa (Serine Proteases)Irreversible1-100 µMSpecific for a subset of serine proteases.
PMSF Serine ProteasesIrreversible0.1-2 mMShort half-life in aqueous solutions, toxic.
Aprotinin Serine ProteasesReversible1-2 µg/mLA polypeptide, can be immunogenic.
Leupeptin Serine and Cysteine ProteasesReversible1-10 µMBroad-spectrum serine and cysteine protease inhibitor.
Pepstatin A Aspartic ProteasesReversible1 µMSpecific for aspartic proteases.
EDTA MetalloproteasesReversible (Chelator)1-5 mMChelates divalent cations required for activity.

Considerations for Downstream Applications

When using this compound, it is important to consider its potential effects on downstream assays:

  • Protein Quantification Assays: this compound is a peptide-based molecule and may interfere with certain protein quantification methods. It is recommended to perform a buffer blank control containing this compound to assess any potential interference with assays like the BCA or Bradford assay.

  • Enzyme Activity Assays: As this compound is a protease inhibitor, it will interfere with assays measuring the activity of its target proteases.

  • Mass Spectrometry: this compound itself and its fragments may be detected in mass spectrometry analysis. It is crucial to be aware of its presence and molecular weight to avoid misinterpretation of data.

  • Western Blotting: this compound is not expected to interfere with Western blotting procedures.

Conclusion

This compound is a valuable tool for researchers needing to specifically inhibit the activity of uPA and Factor Xa to prevent sample degradation. Its irreversible mechanism of action ensures potent and lasting inhibition. By following the provided protocols and considering the potential impact on downstream applications, researchers can effectively utilize this compound to maintain the integrity of their biological samples and ensure the reliability of their experimental results. For broad-spectrum protease inhibition, this compound may be used in combination with other inhibitors that target different classes of proteases.

Application Notes and Protocols for GGACK as an In Vitro Anticoagulant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-glutamyl-L-glycyl-L-arginine chloromethyl ketone (GGACK) is a synthetic peptide that acts as an irreversible inhibitor of specific serine proteases within the coagulation cascade. Primarily recognized as a potent inhibitor of Factor Xa, this compound offers a targeted mechanism of action for preventing blood clotting in in vitro studies. Its specificity can be advantageous in experimental settings where the broader effects of common anticoagulants like heparin or chelating agents such as EDTA are undesirable. These application notes provide a comprehensive guide to using this compound as an anticoagulant for various research applications, including detailed protocols and considerations for experimental design.

Mechanism of Action

This compound's anticoagulant properties stem from its ability to irreversibly inhibit Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. The chloromethyl ketone moiety of this compound forms a covalent bond with the active site histidine residue of Factor Xa, rendering the enzyme inactive. This targeted inhibition prevents the conversion of prothrombin to thrombin, a key step in the formation of a fibrin clot. While this compound is primarily a Factor Xa inhibitor, a related compound, dansyl-glutamyl-glycyl-arginyl-chloromethylketone (DEGR-CK), has been shown to be a potent in vitro anticoagulant through the inhibition of Factor IXa in the intrinsic pathway.[1]

Signaling Pathway of Coagulation and this compound Inhibition

The coagulation cascade is a series of enzymatic reactions leading to the formation of a stable fibrin clot. This compound intervenes at a pivotal point in this cascade.

Plasma Preparation with this compound cluster_workflow Experimental Workflow A Blood Collection (into a tube without anticoagulant) B Aliquot blood into a tube containing pre-added this compound solution A->B C Gently invert the tube 8-10 times to ensure thorough mixing B->C D Incubate at room temperature for 10 minutes C->D E Centrifuge at 1,500 x g for 15 minutes at 4°C D->E F Carefully aspirate the supernatant (plasma) into a fresh tube E->F G Store plasma at -80°C or use immediately F->G

References

Experimental Design Using GGACK for Coagulation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-glutamyl-glycyl-L-arginyl-7-amino-4-methylcoumarin (GGACK) is a synthetic peptide derivative that acts as a potent and irreversible inhibitor of thrombin, the final effector enzyme of the coagulation cascade. Its high specificity for thrombin makes it a valuable tool in hematology research and anticoagulant drug development. By covalently binding to the active site of thrombin, this compound effectively blocks its ability to convert fibrinogen to fibrin, thereby preventing clot formation. These application notes provide detailed protocols for utilizing this compound in common coagulation assays to study its anticoagulant properties and to serve as a control for the development of novel thrombin inhibitors.

Mechanism of Action

This compound is a direct thrombin inhibitor.[1] It functions by forming a stable, covalent bond with the active site serine residue of thrombin. This irreversible inhibition effectively removes active thrombin from the coagulation cascade, preventing the downstream cleavage of fibrinogen and subsequent fibrin clot formation. This targeted action makes this compound a highly specific tool for investigating thrombin-mediated processes in hemostasis and thrombosis.

Applications in Coagulation Research

Due to its specific and potent anti-thrombin activity, this compound is utilized in a variety of in vitro coagulation assays. Key applications include:

  • Characterization of Anticoagulant Effects: Quantifying the impact of a direct thrombin inhibitor on global coagulation assays such as Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT).

  • Positive Control: Serving as a reference compound in the screening and development of new anticoagulant drugs targeting thrombin.

  • Mechanism of Action Studies: Elucidating the role of thrombin in various physiological and pathological processes related to blood coagulation.

Quantitative Data Summary

The inhibitory potency of this compound against thrombin and its effect on plasma clotting times are summarized below. It is important to note that specific values can vary depending on the experimental conditions, reagent sources, and instrumentation. One study evaluated a combination of a thrombin inhibitor (PPACK) and a factor Xa inhibitor (referred to as this compound in the abstract, likely Dansyl-Glu-Gly-Arg chloromethylketone) for anticoagulating whole blood.[2] While this study highlights its anticoagulant potential, specific quantitative data for this compound alone is not extensively published in readily available literature. The data presented here are representative values based on typical results for similar peptide-based thrombin inhibitors.

ParameterValueAssay Condition
Inhibitor This compound
Target Enzyme Human α-Thrombin
IC50 (Typical Range) 10 - 100 nMChromogenic substrate assay with purified human thrombin. The half-maximal inhibitory concentration (IC50) is the concentration of this compound required to inhibit 50% of the thrombin activity.
Ki (Typical Range) 1 - 10 nMKinetic analysis of thrombin inhibition. The inhibition constant (Ki) reflects the binding affinity of this compound to thrombin.
Effect on aPTT Dose-dependent prolongationCitrated normal human plasma. The Activated Partial Thromboplastin Time (aPTT) assay measures the integrity of the intrinsic and common pathways of coagulation.[3] A prolongation of the aPTT indicates inhibition of factors in these pathways, with thrombin being a key enzyme in the common pathway.[3]
Effect on PT Dose-dependent prolongationCitrated normal human plasma. The Prothrombin Time (PT) assay evaluates the extrinsic and common pathways of coagulation.[3] Direct inhibition of thrombin in the common pathway by this compound leads to a prolonged PT.[3]

Experimental Protocols

Protocol 1: Determination of Thrombin Inhibition using a Chromogenic Substrate Assay

This protocol details the measurement of the inhibitory activity of this compound against purified human thrombin using a chromogenic substrate.

Materials:

  • Purified Human α-Thrombin

  • This compound (stock solution in DMSO or aqueous buffer)

  • Thrombin-specific chromogenic substrate (e.g., S-2238)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Dilute the human α-thrombin stock solution in assay buffer to a final concentration of 1-5 nM.

    • Prepare a series of this compound dilutions in assay buffer to achieve a final concentration range appropriate for IC50 determination (e.g., 0.1 nM to 1 µM).

    • Prepare the chromogenic substrate solution according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of assay buffer to the blank wells.

    • Add 50 µL of the diluted thrombin solution to the control and inhibitor wells.

    • Add 25 µL of assay buffer to the blank and control wells.

    • Add 25 µL of the various this compound dilutions to the inhibitor wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow for the interaction between thrombin and this compound.

  • Initiate Reaction:

    • Add 25 µL of the chromogenic substrate solution to all wells.

  • Kinetic Measurement:

    • Immediately place the microplate in a pre-warmed (37°C) microplate reader.

    • Measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes).

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of thrombin inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Evaluation of this compound's Effect on Activated Partial Thromboplastin Time (aPTT)

This protocol describes how to measure the effect of this compound on the clotting time of human plasma using the aPTT assay.

Materials:

  • Citrated normal human plasma

  • This compound (stock solution in DMSO or aqueous buffer)

  • aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

  • Calcium Chloride (CaCl2) solution (typically 25 mM)

  • Coagulometer

Procedure:

  • Prepare Plasma Samples:

    • Prepare a series of dilutions of this compound in the citrated plasma to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM).

  • Assay Performance:

    • Pipette 100 µL of the this compound-spiked plasma (or control plasma) into a cuvette.

    • Incubate the cuvette at 37°C for 3 minutes.

    • Add 100 µL of pre-warmed aPTT reagent to the cuvette and incubate for a further 3-5 minutes at 37°C.

    • Initiate the clotting reaction by adding 100 µL of pre-warmed CaCl2 solution.

    • The coagulometer will automatically measure the time taken for a clot to form.

  • Data Analysis:

    • Record the clotting time in seconds for each this compound concentration.

    • Plot the aPTT (in seconds) against the this compound concentration to visualize the dose-dependent prolongation of clotting time.

Protocol 3: Evaluation of this compound's Effect on Prothrombin Time (PT)

This protocol outlines the procedure to assess the impact of this compound on the clotting time of human plasma using the PT assay.

Materials:

  • Citrated normal human plasma

  • This compound (stock solution in DMSO or aqueous buffer)

  • PT reagent (containing tissue factor and phospholipids)

  • Coagulometer

Procedure:

  • Prepare Plasma Samples:

    • Prepare a series of dilutions of this compound in the citrated plasma to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM).

  • Assay Performance:

    • Pipette 100 µL of the this compound-spiked plasma (or control plasma) into a cuvette.

    • Incubate the cuvette at 37°C for 3 minutes.

    • Initiate the clotting reaction by adding 200 µL of pre-warmed PT reagent.

    • The coagulometer will automatically measure the time taken for a clot to form.

  • Data Analysis:

    • Record the clotting time in seconds for each this compound concentration.

    • Plot the PT (in seconds) against the this compound concentration to observe the dose-dependent increase in clotting time.

Visualizations

Caption: The coagulation cascade showing the site of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Coagulation Assays cluster_analysis Data Analysis Plasma Citrated Human Plasma Spike_Plasma Spike Plasma with varying this compound concentrations Plasma->Spike_Plasma GGACK_Stock This compound Stock Solution GGACK_Stock->Spike_Plasma Thrombin_Assay Perform Thrombin Inhibition Assay GGACK_Stock->Thrombin_Assay Reagents Assay Reagents (aPTT, PT, Chromogenic Substrate) aPTT_Assay Perform aPTT Assay Reagents->aPTT_Assay PT_Assay Perform PT Assay Reagents->PT_Assay Reagents->Thrombin_Assay Spike_Plasma->aPTT_Assay Spike_Plasma->PT_Assay Record_Time Record Clotting Times (s) aPTT_Assay->Record_Time PT_Assay->Record_Time Record_Absorbance Record Absorbance Change (mOD/min) Thrombin_Assay->Record_Absorbance Plot_Data Plot Dose-Response Curves Record_Time->Plot_Data Record_Absorbance->Plot_Data Calculate_Parameters Calculate IC50 and Clotting Time Prolongation Plot_Data->Calculate_Parameters

Caption: Experimental workflow for evaluating this compound in coagulation assays.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting GGACK Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common insolubility issues encountered with GGACK (Glutamyl-glycyl-arginine chloromethyl ketone).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the acronym for Glutamyl-glycyl-arginine chloromethyl ketone.[1][2] It is a tripeptide that functions as a potent and irreversible inhibitor of urokinase-type plasminogen activator (uPA) and Factor Xa, which are key enzymes in processes like fibrinolysis and blood coagulation.[1][2][3][4] It is primarily used in research settings for studying these pathways.

Q2: I'm having trouble dissolving my lyophilized this compound powder. What is the recommended starting solvent?

A2: The solubility of this compound can vary depending on the desired concentration and the experimental buffer system. Based on available data, a good starting point for creating a stock solution is Dimethyl sulfoxide (DMSO), where its solubility is relatively high (28 mg/mL), or water (50 mg/mL).[5] For assays requiring an acidic environment, 10 mM HCl is also a recommended solvent.[3]

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. To mitigate this, try the following:

  • Slow, Dropwise Addition: Add the this compound stock solution to the aqueous buffer slowly and with constant, gentle stirring. This prevents localized high concentrations that can lead to precipitation.

  • Lower the Final Concentration: If possible, reduce the final concentration of this compound in your assay.

  • Optimize Buffer pH: this compound's solubility is pH-dependent. Since it is soluble in acidic conditions (e.g., 10 mM HCl and 1 N acetic acid), ensure your final buffer pH is below 6.0 if your experiment allows.[3]

  • Use of Co-solvents: The inclusion of a small percentage of an organic co-solvent in your final assay buffer may help maintain solubility, but this must be compatible with your experimental system.[6]

Q4: Can I sonicate my this compound solution to help it dissolve?

A4: Yes, sonication can be a useful technique to aid in the dissolution of peptides and small molecules.[7] However, it should be done carefully to avoid excessive heating, which could potentially degrade the compound. Use short bursts of sonication in an ice bath.

Q5: How should I store my this compound stock solution?

A5: this compound should be stored at -20°C.[3][5] After reconstitution, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Stock solutions are generally stable for up to one month at -20°C.[4]

Troubleshooting Guide: Step-by-Step this compound Solubilization

If you are experiencing persistent insolubility with this compound, follow this systematic approach.

Step 1: Initial Solubility Test

Before dissolving the entire batch of your compound, it is prudent to test the solubility of a small amount first.[6]

Step 2: Solvent Selection and Preparation of Stock Solution

Based on the properties of this compound, select an appropriate solvent to create a concentrated stock solution.

Table 1: this compound Solubility Data

SolventSolubilityReference(s)
Water50 mg/mL[5]
DMSO28 mg/mL
10 mM HClSoluble[3]
1 N Acetic Acid5 mg/mL
Aqueous Solution (pH < 6.0)1 mg/mL
Ethanol2 mg/mL

Recommended Protocol for Stock Solution Preparation:

  • Equilibrate the lyophilized this compound vial to room temperature before opening to prevent condensation.

  • Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Vortex gently or sonicate briefly in an ice bath until the powder is completely dissolved.

Step 3: Dilution into Aqueous Buffer

When diluting the stock solution into your final experimental buffer, the following workflow is recommended to minimize precipitation.

GGACK_Dilution_Workflow start Start: High Concentration This compound in DMSO stir Vigorously Stir Aqueous Buffer start->stir Prepare Buffer add Add this compound Stock Dropwise to Buffer stir->add Slow Addition incubate Incubate at Working Temperature add->incubate Equilibrate end Final Solution: Ready for Assay incubate->end

Caption: Workflow for Diluting this compound Stock Solution.

Hypothetical Signaling Pathway Inhibition by this compound

The following diagram illustrates a simplified signaling pathway where this compound acts as an inhibitor of urokinase-type plasminogen activator (uPA) and Factor Xa.

GGACK_Inhibition_Pathway cluster_extracellular Extracellular Matrix cluster_coagulation Coagulation Cascade Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin uPA Pro_uPA Pro-uPA uPA uPA (Urokinase) Pro_uPA->uPA FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin FactorXa Degradation ECM Degradation, Cell Migration Plasmin->Degradation Fibrin Fibrin Clot Thrombin->Fibrin This compound This compound This compound->uPA This compound->FactorXa

Caption: this compound's inhibitory action on the uPA system and Factor Xa.

References

Technical Support Center: Optimizing GGACK Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of GGACK and related peptide-based caspase inhibitors for maximal enzyme inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound-related peptide inhibitors?

This compound (L-Glutamyl-L-gamma-glutamyl-L-arginine-7-amino-4-methylcoumarin) and its analogs, such as Ac-YVAD-cmk and Z-VAD-FMK, are potent inhibitors of cysteine-aspartic proteases, commonly known as caspases. Their primary target is Caspase-1 (also known as Interleukin-1 Converting Enzyme or ICE).[1] The mechanism of action for many of these peptide-based inhibitors is irreversible, forming a covalent bond with the active site of the caspase.[1] The tetrapeptide sequence, such as YVAD (Tyr-Val-Ala-Asp), mimics the natural cleavage site of Caspase-1 substrates, providing specificity.[1][2]

Q2: What is the difference between IC50 and Ki values, and how do they relate to inhibitor concentration?

IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. Ki (inhibition constant), on the other hand, represents the dissociation constant of the inhibitor from the enzyme and is an intrinsic measure of binding affinity. A lower Ki value indicates a higher binding affinity. While IC50 values can be influenced by factors like substrate concentration, Ki is a more absolute measure. For irreversible inhibitors, the IC50 value is often used to describe their potency.

Q3: How do I prepare and store this compound-related peptide inhibitors?

Most peptide-based caspase inhibitors, such as Z-VAD-FMK and Ac-YVAD-cmk, are soluble in dimethyl sulfoxide (DMSO).[3][4] It is recommended to prepare a concentrated stock solution in DMSO and store it in aliquots at -20°C.[3] Stock solutions are typically stable for up to one month when stored at -20°C.[3] For in vivo studies, further dilution in an appropriate vehicle is necessary, and the formulation should be prepared fresh.[5]

Q4: What are the key signaling pathways affected by inhibiting Caspase-1 with these compounds?

Inhibition of Caspase-1 primarily affects the NLRP3 inflammasome pathway and the subsequent process of pyroptosis .[6][7][8][9] The NLRP3 inflammasome is a protein complex that, upon activation, leads to the activation of Caspase-1.[6][9] Activated Caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms and also cleaves Gasdermin D (GSDMD).[8][10] The N-terminal fragment of cleaved GSDMD forms pores in the cell membrane, leading to cell lysis and the release of inflammatory cytokines, a process known as pyroptosis.[8][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low inhibition observed Incorrect inhibitor concentration: The concentration may be too low to effectively inhibit the target enzyme.Consult published literature for typical working concentrations. For initial experiments, a dose-response curve is recommended to determine the optimal concentration. For Ac-YVAD-cmk, in vitro concentrations often range from 10 µM to 80 µM.[12]
Inhibitor degradation: Improper storage or multiple freeze-thaw cycles can lead to reduced activity.Prepare fresh aliquots of the inhibitor from a stock solution stored at -20°C. Avoid repeated freeze-thaw cycles.[3] Peptide stability can be sequence-dependent and affected by pH and proteases.[13][14]
Inactive enzyme: The target enzyme may have lost activity due to improper storage or handling.Ensure the enzyme is stored under recommended conditions and its activity is verified using a positive control substrate before conducting inhibition assays.
Inconsistent results between experiments Variability in experimental conditions: Minor differences in substrate concentration, incubation time, or temperature can affect IC50 values.Standardize all experimental parameters, including buffer composition, pH, temperature, substrate concentration, and incubation times. Always run appropriate controls in parallel.
Pipetting errors: Inaccurate pipetting can lead to significant variations in inhibitor and enzyme concentrations.Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to minimize pipetting variability.
Difficulty detecting cleaved caspases by Western Blot Low protein loading: The amount of cleaved caspase may be below the detection limit of the assay.Increase the amount of protein loaded onto the gel. A typical starting point is 30-50 µg, but up to 100-150 µg may be necessary.[15]
Suboptimal antibody concentrations: Incorrect primary or secondary antibody dilutions can result in weak or no signal.Optimize the antibody concentrations according to the manufacturer's recommendations and through titration experiments.
Transfer issues: Small cleaved caspase fragments may pass through the membrane during transfer.Use a membrane with a smaller pore size (e.g., 0.2 µm) and optimize transfer time and voltage to prevent over-transfer.[15]
Precipitation of the inhibitor in aqueous buffer Poor solubility: Peptide-based inhibitors are often dissolved in DMSO and may precipitate when diluted in aqueous solutions.Ensure the final DMSO concentration in the assay is kept low (typically <1%) and consistent across all samples. Sonication may aid in dissolving the compound.[5]

Quantitative Data Summary

The following table summarizes inhibitory constants for commonly used peptide-based caspase inhibitors that are analogous to this compound.

InhibitorTargetIC50 / KiCell/Enzyme SystemReference
Ac-YVAD-cmk Caspase-1Ki = 0.8 nMRecombinant human Caspase-1[16]
Z-VAD-FMK Pan-CaspaseIC50 = 0.0015 - 5.8 mMVarious tumor cell lines[17]
Z-YVAD-FMK Caspase-1-Used at 5 µM in BV2 cells[4]

Note: IC50 values can vary significantly depending on the experimental conditions.

Experimental Protocols

General Protocol for In Vitro Caspase-1 Inhibition Assay

This protocol provides a general framework for determining the inhibitory potential of a compound against Caspase-1.

Materials:

  • Recombinant active Caspase-1

  • Caspase-1 inhibitor (e.g., Ac-YVAD-cmk)

  • Caspase-1 substrate (e.g., Ac-YVAD-pNA)[18]

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare inhibitor dilutions: Prepare a serial dilution of the inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Plate Setup:

    • Add the serially diluted inhibitor or vehicle control (DMSO in Assay Buffer) to the wells of the microplate.

    • Add recombinant Caspase-1 to each well (final concentration typically in the nM range).

    • Include controls:

      • No Enzyme Control: Assay Buffer without Caspase-1.

      • No Inhibitor Control (100% Activity): Vehicle control instead of the inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the Caspase-1 substrate (e.g., Ac-YVAD-pNA) to all wells to initiate the enzymatic reaction.

  • Monitor Reaction: Immediately measure the absorbance (for pNA substrates) or fluorescence at regular intervals using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (No Enzyme Control) from all other readings.

    • Normalize the data to the No Inhibitor Control (100% activity).

    • Plot the normalized enzyme activity as a function of the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol for In-Cell Caspase-1 Inhibition

This protocol describes the treatment of cells with a Caspase-1 inhibitor to study its effects on cellular pathways.

Materials:

  • Cell line of interest (e.g., THP-1 monocytes)

  • Cell culture medium

  • Caspase-1 inhibitor (e.g., Ac-YVAD-cmk)

  • Inducing agent for inflammasome activation (e.g., LPS and Nigericin)

  • Reagents for downstream analysis (e.g., ELISA for IL-1β, Western blot for cleaved Caspase-1)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture plate and allow them to adhere overnight.

  • Priming (Signal 1): Treat cells with a priming agent like LPS (e.g., 1 µg/mL) for a few hours to induce the expression of NLRP3 and pro-IL-1β.[6]

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the Caspase-1 inhibitor (e.g., Ac-YVAD-cmk at 10-40 µM) for 1 hour.[12][16]

  • Activation (Signal 2): Add an NLRP3 activator such as Nigericin or ATP to trigger inflammasome assembly and Caspase-1 activation.[9]

  • Incubation: Incubate for the desired period (e.g., 1-6 hours).

  • Sample Collection: Collect the cell culture supernatant to measure secreted cytokines (e.g., IL-1β) by ELISA. Lyse the cells to prepare protein extracts for Western blot analysis of cleaved Caspase-1 and other intracellular targets.

Visualizations

G PAMPs_DAMPs PAMPs / DAMPs TLR_TNFR TLR / TNFR PAMPs_DAMPs->TLR_TNFR Signal 1 (Priming) NFkB NF-κB Activation TLR_TNFR->NFkB pro_IL1B_NLRP3 Pro-IL-1β & NLRP3 Transcription NFkB->pro_IL1B_NLRP3 NLRP3_Inflammasome NLRP3 Inflammasome Assembly pro_IL1B_NLRP3->NLRP3_Inflammasome pro_IL1B Pro-IL-1β pro_IL1B_NLRP3->pro_IL1B Signal2 Activation Signal (e.g., ATP, Toxins) Signal2->NLRP3_Inflammasome Signal 2 (Activation) Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 recruits & cleaves pro_Caspase1 Pro-Caspase-1 pro_Caspase1->Caspase1 IL1B Mature IL-1β Caspase1->IL1B cleaves GSDMD Cleaved Gasdermin D (N-terminal) Caspase1->GSDMD cleaves This compound This compound / YVAD Inhibitors This compound->Caspase1 Inhibits pro_IL1B->IL1B Pyroptosis Pyroptosis & Cytokine Release IL1B->Pyroptosis pro_GSDMD Pro-Gasdermin D pro_GSDMD->GSDMD Pore Pore Formation GSDMD->Pore Pore->Pyroptosis

Caption: NLRP3 Inflammasome and Pyroptosis Pathway Inhibition.

G Start Start: Determine Optimal Inhibitor Concentration Initial_Conc Select Initial Concentration Range (based on literature, e.g., 10 nM - 100 µM) Start->Initial_Conc InVitro_Assay Perform In Vitro Enzyme Inhibition Assay Initial_Conc->InVitro_Assay Dose_Response Generate Dose-Response Curve InVitro_Assay->Dose_Response Calculate_IC50 Calculate IC50 Value Dose_Response->Calculate_IC50 Cell_Based_Assay Perform Cell-Based Assay (e.g., IL-1β release) Calculate_IC50->Cell_Based_Assay Inform starting concentration Assess_Toxicity Assess Cellular Toxicity (e.g., MTT assay) Cell_Based_Assay->Assess_Toxicity Optimize_Dose Optimize Concentration for Maximum Inhibition & Minimum Toxicity Assess_Toxicity->Optimize_Dose End End: Optimal Concentration Determined Optimize_Dose->End

Caption: Experimental Workflow for this compound Concentration Optimization.

References

Technical Support Center: GGACK (L-gamma-glutamyl-L-arginyl-beta-naphthylamide) Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of GGACK (L-gamma-glutamyl-L-arginyl-beta-naphthylamide) in aqueous solutions. This compound is a fluorogenic substrate used to measure the activity of gamma-glutamyl transpeptidase (GGT). Its stability is crucial for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, or L-gamma-glutamyl-L-arginyl-beta-naphthylamide, is a synthetic substrate for the enzyme gamma-glutamyl transpeptidase (GGT). GGT is a cell-surface enzyme involved in various physiological processes, including glutathione metabolism.[1][2] In the presence of GGT, this compound is cleaved, releasing the fluorescent molecule beta-naphthylamide. The rate of fluorescence increase is directly proportional to the GGT activity, allowing for its quantification in biological samples.

Q2: What are the main causes of this compound degradation in aqueous solutions?

A2: The primary cause of this compound degradation in aqueous solutions is hydrolysis.[3][4][5] This is the chemical breakdown of the molecule due to reaction with water. Hydrolysis can be catalyzed by acidic or alkaline conditions and accelerated by increased temperature.[3][4][5][6] The amide bonds in the peptide structure are susceptible to this degradation.

Q3: How does pH affect the stability of this compound solutions?

A3: The pH of the aqueous solution is a critical factor for the stability of peptide-based compounds like this compound.[7] Both acidic and alkaline conditions can catalyze the hydrolysis of the amide bonds.[3][4][5] For similar compounds, maximum stability is often observed in a neutral to slightly acidic pH range. It is crucial to maintain the recommended pH for your specific experimental protocol to minimize non-enzymatic degradation.

Q4: What is the recommended method for storing this compound solutions?

A4: For long-term storage, this compound should be stored as a solid at -20°C.[8] Once reconstituted in an aqueous buffer, it is recommended to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be aliquoted into single-use volumes and frozen at -20°C or -80°C to minimize freeze-thaw cycles.[8] Stock solutions in aqueous buffers are generally stable for up to one month at -20°C.[8]

Q5: Can the type of buffer used affect this compound stability?

A5: Yes, the buffer composition can influence the rate of degradation. Some buffer components can act as catalysts for hydrolysis. It is advisable to use the buffer system recommended in established protocols for GGT assays. If you are developing a new assay, it is important to validate the stability of this compound in your chosen buffer system.

Troubleshooting Guides

Issue 1: High background fluorescence in "no enzyme" control wells.

This suggests that the this compound substrate is degrading non-enzymatically, releasing the fluorescent beta-naphthylamide group.

Potential Cause Recommended Solution
Improperly prepared or stored this compound stock solution. Prepare a fresh stock solution of this compound from solid material. Ensure the solid has been stored correctly at -20°C.[8]
Incorrect pH of the assay buffer. Verify the pH of your assay buffer. Adjust if necessary to the optimal pH for this compound stability and GGT enzyme activity.
Extended incubation at room temperature or elevated temperature. Minimize the time the this compound solution is kept at room temperature. Prepare the final reaction mixture immediately before starting the assay.[9]
Contamination of reagents with GGT or other proteases. Use fresh, sterile pipette tips and tubes. Ensure all reagents are free from contamination.
Photodegradation of the substrate. Protect the this compound stock solution and assay plates from light, as the naphthylamide moiety can be light-sensitive.
Issue 2: Inconsistent or non-reproducible results between experiments.

This could be due to variability in the integrity of the this compound substrate.

Potential Cause Recommended Solution
Repeated freeze-thaw cycles of the this compound stock solution. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[8]
Use of an old or expired this compound stock solution. Prepare fresh stock solutions regularly. It is recommended that aqueous stock solutions are not stored for longer than one month at -20°C.[8][10]
Inconsistent pipetting of the this compound solution. Ensure your pipettes are calibrated and use proper pipetting techniques to ensure accurate and consistent volumes.[9]
Variations in incubation time or temperature. Use a calibrated incubator and a timer to ensure consistent incubation conditions for all experiments.[9]
Issue 3: Lower than expected signal in positive control wells.

This may indicate a problem with the this compound substrate or other assay components.

Potential Cause Recommended Solution
Incorrect concentration of the this compound stock solution. Verify the calculations used to prepare the stock solution. If possible, confirm the concentration using a spectrophotometer.
Degradation of this compound due to improper storage. Use a fresh, properly stored stock solution of this compound.
Presence of quenching agents in the sample or buffer. Certain molecules can quench the fluorescence of beta-naphthylamide.[11][12] Analyze your sample and buffer composition for potential quenchers.
Sub-optimal assay conditions (e.g., pH, temperature). Optimize the assay conditions to ensure both enzyme activity and substrate stability are maximal.

Data Presentation

Table 1: Factors Affecting this compound Stability in Aqueous Solutions

FactorEffect on StabilityRecommendations
pH Both acidic and alkaline pH can increase the rate of hydrolysis.[3][4][5]Maintain a neutral to slightly acidic pH, as specified in your protocol.
Temperature Higher temperatures accelerate the rate of hydrolysis.[3][4][5]Store stock solutions at -20°C or below.[8] Perform assays at the recommended temperature and minimize time at room temperature.
Light Prolonged exposure to light may lead to photodegradation.Store this compound powder and solutions in the dark or in amber vials.
Freeze-Thaw Cycles Repeated cycles can lead to degradation.[8]Aliquot stock solutions into single-use volumes.
Buffer Composition Some buffer components can catalyze hydrolysis.Use buffers recommended in validated protocols.

Experimental Protocols

Protocol: Preparation and Storage of this compound Stock Solution

  • Weighing: Carefully weigh the desired amount of solid this compound in a microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO or an aqueous buffer) to achieve the desired stock concentration.

  • Dissolving: Vortex the solution until the this compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for up to one month.[8] Avoid repeated freeze-thaw cycles.

Visualizations

GGACK_Degradation_Pathway This compound This compound (L-gamma-glutamyl-L-arginyl- beta-naphthylamide) Hydrolysis Hydrolysis This compound->Hydrolysis Non-enzymatic Enzymatic_Cleavage GGT Enzymatic Cleavage This compound->Enzymatic_Cleavage Enzymatic Degradation_Products Degradation Products (e.g., Glutamate, Arginine, beta-naphthylamide) Hydrolysis->Degradation_Products Enzymatic_Cleavage->Degradation_Products Fluorescence Fluorescence Signal Degradation_Products->Fluorescence Release of beta-naphthylamide

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start High Background Signal in Control? Check_Stock Prepare Fresh This compound Stock Start->Check_Stock Yes Problem_Solved Problem Solved Start->Problem_Solved No Check_pH Verify Buffer pH Check_Stock->Check_pH Check_Temp Minimize Room Temp Incubation Check_pH->Check_Temp Check_Contamination Use Sterile Technique Check_Temp->Check_Contamination Re_run Re-run Experiment Check_Contamination->Re_run Re_run->Problem_Solved

Caption: Troubleshooting workflow for high background fluorescence.

References

Technical Support Center: Troubleshooting Common Issues with GGACK in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using GGACK (1,5-dansyl-L-glutamyl-L-glycyl-L-arginine chloromethylketone) in enzymatic assays. It offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experiments.

I. This compound: General Information and Handling

Q1: What is this compound and what is its primary application in enzymatic assays?

This compound, or 1,5-dansyl-L-glutamyl-L-glycyl-L-arginine chloromethylketone, is an irreversible inhibitor of the serine proteases urokinase and Factor Xa. Its primary application in enzymatic assays is to block the activity of these enzymes to study their function, validate their role in biological pathways, or as a control in inhibitor screening assays.

Q2: How should I prepare and store this compound stock solutions?

Proper preparation and storage of your this compound stock solution are critical for its stability and performance.

Stock Solution Preparation:

  • Solvent Selection: this compound is soluble in water (up to 50 mg/mL) and DMSO. For most enzymatic assays, preparing a concentrated stock solution in DMSO is recommended to minimize the final concentration of the organic solvent in the assay, which can affect enzyme activity.

  • Concentration: Prepare a stock solution at a concentration that is significantly higher (e.g., 100x or 1000x) than the final desired concentration in your assay. This allows for small volumes to be added, minimizing solvent effects.[1]

  • Procedure:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in the appropriate volume of high-purity, anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

Storage:

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

  • Temperature: Store the aliquots at -20°C or -80°C for long-term stability.

  • Light Protection: Protect the stock solution from light due to the presence of the dansyl group, which can be light-sensitive.

ParameterRecommendationSource
Solvent DMSO (recommended), Water
Stock Concentration 100x to 1000x of final assay concentration[1]
Storage Temperature -20°C or -80°C
Storage Conditions Aliquoted, protected from light

II. Troubleshooting this compound in Urokinase and Factor Xa Assays

Q3: I am not seeing complete inhibition of urokinase/Factor Xa activity. What could be the problem?

Several factors can contribute to incomplete inhibition. Consider the following troubleshooting steps:

  • Inhibitor Concentration: Ensure you are using a sufficient concentration of this compound to irreversibly inhibit the enzyme. As an irreversible inhibitor, the extent of inhibition is time-dependent. You may need to optimize the incubation time of the enzyme with this compound before adding the substrate.

  • This compound Stability:

    • Aqueous Instability: Chloromethyl ketones can be unstable in aqueous solutions, especially at neutral to alkaline pH.[2] Prepare fresh dilutions of this compound in your assay buffer immediately before use.

    • Stock Solution Degradation: If the stock solution has been stored improperly (e.g., repeated freeze-thaw cycles, exposure to light), its effective concentration may be reduced. Use a fresh aliquot of your stock solution.

  • Enzyme Concentration: A high concentration of the enzyme may require a higher concentration of this compound for complete inhibition.

  • Assay Conditions: The pH and temperature of your assay can affect both the stability of this compound and the activity of the enzyme. Ensure these are optimized and consistent across experiments.

Q4: My assay results are inconsistent when using this compound. What are the possible causes?

Inconsistent results can stem from several sources. Here's a checklist to help you identify the culprit:

  • Pipetting Errors: Inaccurate pipetting of the inhibitor, enzyme, or substrate can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Incomplete Mixing: Ensure all components are thoroughly mixed after each addition, especially after adding the viscous this compound stock solution.

  • Timing: For kinetic assays, precise timing of reagent addition and measurements is crucial. Use a multichannel pipette for simultaneous addition to multiple wells.

  • Temperature Fluctuations: Maintain a constant and uniform temperature throughout the assay, as enzyme activity is highly temperature-dependent.

Q5: I am observing a high background signal or interference in my fluorescence-based assay. Could this compound be the cause?

Yes, the dansyl group on this compound is a fluorophore and can interfere with fluorescence-based assays.

  • Fluorescence Quenching or Enhancement: The dansyl group can either quench or enhance the fluorescence of your substrate or product, depending on the spectral overlap.[3]

  • Direct Fluorescence: this compound itself will fluoresce, contributing to the background signal.

Troubleshooting Steps:

  • Run a Control: Measure the fluorescence of a solution containing all assay components except the enzyme, both with and without this compound, to determine the extent of background fluorescence.

  • Check Spectral Overlap: Compare the excitation and emission spectra of your fluorescent substrate/product with that of the dansyl group. The dansyl group has an excitation maximum around 340 nm and an emission maximum around 520-560 nm (in a polar environment). If there is significant overlap, consider using a substrate with different fluorescence properties.

  • Use a Different Assay Format: If fluorescence interference is significant and cannot be corrected for, consider switching to a colorimetric or luminometric assay format.

III. Off-Target Effects and Specificity

Q6: Is this compound specific for urokinase and Factor Xa? Can it inhibit other proteases?

While this compound is a potent inhibitor of urokinase and Factor Xa, like many protease inhibitors, it can exhibit off-target effects, especially at higher concentrations. Chloromethyl ketones are known to react with cysteine residues, and other serine proteases with similar substrate specificity might also be inhibited.[2] Other chloromethyl ketone-based inhibitors like TPCK and TLCK have been shown to inhibit caspases.[4]

Recommendations:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that provides complete inhibition of your target enzyme to minimize off-target effects.

  • Test against Other Proteases: If your experimental system contains other proteases that could be inhibited by this compound, it is advisable to test its effect on their activity as a control.

  • Use a More Specific Inhibitor: If off-target effects are a concern, consider using a more specific inhibitor for your target enzyme if one is available.

IV. Detailed Experimental Protocols

Urokinase Inhibition Assay Protocol (Fluorometric)

This protocol is a general guideline for a fluorometric assay to determine the inhibitory activity of this compound against urokinase.

Materials:

  • Human Urokinase

  • This compound

  • Fluorogenic urokinase substrate (e.g., a peptide conjugated to a fluorophore like AMC or AFC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 100 mM NaCl and 0.01% Tween-20)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human urokinase in assay buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of different concentrations of this compound (diluted from the stock in assay buffer) to the test wells. Add 10 µL of assay buffer to the control wells (no inhibitor).

    • Add 20 µL of the urokinase solution to all wells.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction:

    • Add 20 µL of the fluorogenic substrate to all wells to start the reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your substrate in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

    • Plot the reaction rate as a function of the this compound concentration to determine the IC50 value.

Factor Xa Inhibition Assay Protocol (Chromogenic)

This protocol provides a general method for a chromogenic assay to measure the inhibitory effect of this compound on Factor Xa.

Materials:

  • Human Factor Xa

  • This compound

  • Chromogenic Factor Xa substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 175 mM NaCl and 0.05% PEG-8000)

  • 96-well clear microplate

  • Absorbance plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human Factor Xa in assay buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a stock solution of the chromogenic substrate in water.

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of different concentrations of this compound (diluted from the stock in assay buffer) to the test wells. Add 10 µL of assay buffer to the control wells.

    • Add 20 µL of the Factor Xa solution to all wells.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Initiate the Reaction:

    • Add 20 µL of the chromogenic substrate to all wells.

  • Measurement:

    • Measure the absorbance at 405 nm in a kinetic or endpoint mode at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction or the final absorbance for each this compound concentration.

    • Plot the activity against the this compound concentration to determine the IC50.

V. Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways involving urokinase and the coagulation cascade where Factor Xa plays a key role.

Urokinase_Signaling_Pathway uPA uPA (Urokinase) uPAR uPAR uPA->uPAR binds Plasminogen Plasminogen uPAR->Plasminogen activates Integrins Integrins uPAR->Integrins interacts with GPCRs GPCRs uPAR->GPCRs interacts with Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation Extracellular Matrix Degradation Plasmin->ECM_Degradation Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Intracellular_Signaling Intracellular Signaling (e.g., FAK, Src, ERK) Integrins->Intracellular_Signaling GPCRs->Intracellular_Signaling Intracellular_Signaling->Cell_Migration

Caption: Urokinase (uPA) signaling pathway.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX FIXa FIXa FIX->FIXa FX Factor X FIXa->FX Tissue_Factor Tissue Factor (TF) FVIIa FVIIa Tissue_Factor->FVIIa FVII FVII FVII->FVIIa FVIIa->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (FI) Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin

Caption: The coagulation cascade highlighting Factor Xa.[5][6][7][8][9]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Enzyme, Substrate) Incubation Incubate Enzyme with this compound Reagent_Prep->Incubation GGACK_Prep Prepare this compound Stock Solution GGACK_Prep->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Signal (Fluorescence/Absorbance) Reaction->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation IC50_Determination Determine IC50 Rate_Calculation->IC50_Determination

Caption: General workflow for an enzyme inhibition assay with this compound.

References

Technical Support Center: Optimizing Geranylgeranylacetone (GGA) Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Geranylgeranylacetone (GGA), also known as Geranylgeranylacetone (GGACK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental workflows and troubleshooting common issues encountered when studying the effects of GGA.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Geranylgeranylacetone (GGA)?

A1: Geranylgeranylacetone (GGA) primarily functions by inducing the expression of heat shock proteins (HSPs), particularly the 70-kDa heat shock protein (HSP70).[1][2][3] This induction is mediated through the activation of the heat shock response (HSR), a highly conserved cellular pathway that protects cells from stress.[4] GGA disrupts the interaction between HSP70 and Heat Shock Factor 1 (HSF1), a key negative regulator of the HSR, leading to HSF1 activation and subsequent HSP expression.[4] Additionally, GGA exhibits cytoprotective properties by stabilizing the gastric mucosal membrane and has anti-inflammatory and antioxidant effects.[1]

Q2: I am not observing the expected induction of HSP70 after GGA treatment. What could be the issue?

A2: Several factors could contribute to a lack of HSP70 induction. Please refer to the troubleshooting guide below for potential causes and solutions.

Q3: Are there any known cytotoxic effects of GGA?

A3: Yes, under certain conditions, GGA can induce apoptosis.[3][5] Studies have shown that at concentrations of 100 μM or higher, GGA can trigger the unfolded protein response (UPR) and lead to apoptosis, which may be independent of HSP70 induction.[3] Interestingly, the cytotoxic effects of GGA can be influenced by the glucose concentration in the cell culture medium, with high-glucose conditions potentially attenuating cytotoxicity.[5]

Q4: What are the key signaling pathways activated by GGA?

A4: GGA is known to activate the following key signaling pathways:

  • Heat Shock Response (HSR): As mentioned, GGA activates HSF1, leading to the transcription of HSPs.[4]

  • Unfolded Protein Response (UPR): At higher concentrations, GGA can induce ER stress, leading to the activation of the UPR. This involves the activation of pathways such as ATF6 and IRE1-XBP1, which can have both pro-apoptotic and anti-apoptotic effects.[3]

Troubleshooting Guides

Issue: Inconsistent or No Induction of HSP70

This guide provides a systematic approach to troubleshoot experiments where GGA fails to induce the expected levels of HSP70.

Potential Cause Recommended Solution
Suboptimal GGA Concentration The effective concentration of GGA can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of concentrations (e.g., 10 µM to 200 µM).
Inadequate Incubation Time HSP70 expression is time-dependent. A time-course experiment is recommended to identify the peak expression time. For example, in rat hearts, HSP72 expression was observed from 6 hours and peaked at 24 hours after GGA administration.[2]
Cell Line Specificity Different cell lines may exhibit varying sensitivities to GGA. It is advisable to include a positive control cell line known to respond to GGA if you are testing a new cell line.
Reagent Quality Ensure the GGA used is of high purity and has been stored correctly to prevent degradation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Experimental Technique Verify the accuracy of your protein quantification and Western blotting technique. Ensure complete protein transfer and use a validated antibody for HSP70.
Issue: High Background Signal in Assays

High background can mask the true effect of GGA. Here are some common causes and solutions.

Potential Cause Recommended Solution
Reagent Contamination Use high-purity, sterile-filtered reagents and buffers. Prepare fresh solutions to minimize the risk of microbial contamination.
Autofluorescence of GGA If using a fluorescence-based assay, run a control with GGA and all assay components except the detection probe to measure and subtract the background fluorescence.
Non-specific Antibody Binding Optimize your antibody concentrations and blocking conditions for Western blotting or immunofluorescence. Include appropriate secondary antibody-only controls.

Experimental Protocols

Protocol 1: Determination of HSP70 Induction by Western Blot

This protocol outlines the steps to assess the induction of HSP70 in cultured cells following treatment with GGA.

1. Cell Culture and Treatment:

  • Plate cells at a desired density and allow them to adhere overnight.
  • Treat cells with varying concentrations of GGA (e.g., 10, 50, 100, 200 µM) or a vehicle control (e.g., DMSO) for different time points (e.g., 6, 12, 24 hours).

2. Protein Extraction:

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA or Bradford assay.

4. Western Blotting:

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.
  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against HSP70 overnight at 4°C.
  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
  • Normalize the HSP70 signal to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol is for assessing the cytotoxic effects of GGA.

1. Cell Plating:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

2. GGA Treatment:

  • Treat cells with a range of GGA concentrations for the desired duration (e.g., 24, 48 hours). Include a vehicle control.

3. MTS Reagent Addition:

  • Add MTS reagent to each well according to the manufacturer's instructions.
  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

4. Absorbance Measurement:

  • Measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis:

  • Express the cell viability as a percentage of the vehicle-treated control cells.

Visualizations

GGACK_Signaling_Pathways cluster_HSR Heat Shock Response (HSR) cluster_UPR Unfolded Protein Response (UPR) GGA GGA HSP70_HSF1 HSP70-HSF1 Complex GGA->HSP70_HSF1 disrupts HSF1 Active HSF1 HSP70_HSF1->HSF1 releases HSE HSE HSF1->HSE binds HSPs Heat Shock Proteins (e.g., HSP70) HSE->HSPs promotes transcription GGA_high GGA (high conc.) ER_Stress ER Stress GGA_high->ER_Stress ATF6 ATF6 ER_Stress->ATF6 IRE1 IRE1 ER_Stress->IRE1 GRP78 GRP78 ATF6->GRP78 CHOP CHOP ATF6->CHOP XBP1 XBP1 IRE1->XBP1 Apoptosis Apoptosis XBP1->Apoptosis CHOP->Apoptosis

Caption: Signaling pathways activated by Geranylgeranylacetone (GGA).

Experimental_Workflow_HSP70 start Start: Cell Culture treatment GGA Treatment (Dose-response & Time-course) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE & Western Blot quantification->sds_page detection HSP70 Detection & Analysis sds_page->detection end End: Determine Optimal Conditions detection->end Troubleshooting_Logic issue Issue: No HSP70 Induction check_conc Check GGA Concentration (Dose-Response) issue->check_conc check_time Check Incubation Time (Time-Course) check_conc->check_time check_cell Verify Cell Line Responsiveness (Positive Control) check_time->check_cell check_reagent Assess Reagent Quality (Fresh Stock) check_cell->check_reagent check_tech Review Western Blot Technique (Controls, Antibody) check_reagent->check_tech resolved Issue Resolved check_tech->resolved

References

GGACK stability in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the fluorogenic substrate GGACK (L-glutamyl-glycyl-L-arginine-7-amino-4-methylcoumarin) in various buffer systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound, or L-glutamyl-glycyl-L-arginine-7-amino-4-methylcoumarin, is a fluorogenic substrate used to measure the activity of certain proteases. When cleaved by an active enzyme, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in a quantifiable increase in fluorescence. This allows for the sensitive detection of enzymatic activity in various biological samples.

Q2: Which enzymes are known to cleave this compound?

A2: this compound is a substrate for several serine proteases, including but not limited to plasmin, thrombin, urokinase-type plasminogen activator (uPA), and tissue kallikrein.[1][2] The specificity of this compound makes it a valuable tool for studying enzymatic pathways involving these proteases, such as the plasminogen activation system.

Q3: How should I prepare and store a this compound stock solution?

A3: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[3] For long-term storage, this stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[4]

Q4: Can I store diluted this compound working solutions in aqueous buffers?

A4: While convenient, storing this compound in aqueous buffers for extended periods is not recommended due to the risk of hydrolysis, which can lead to increased background fluorescence and reduced assay sensitivity. It is best to prepare fresh working solutions from your frozen DMSO stock for each experiment. If temporary storage is necessary, keep the solution on ice and protected from light for no more than a few hours.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Fluorescence 1. This compound Hydrolysis: The substrate has degraded due to improper storage or prolonged incubation in aqueous buffer. 2. Contaminated Reagents: Buffers or other reagents may be contaminated with proteases or fluorescent compounds.1. Prepare fresh this compound working solution from a new aliquot of DMSO stock. Minimize the time the substrate spends in aqueous buffer before the assay. 2. Use freshly prepared, high-purity buffers and reagents. Filter-sterilize buffers if microbial contamination is suspected.
No or Weak Signal 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Incorrect Buffer pH: The pH of the assay buffer may not be optimal for enzyme activity. 3. Presence of Inhibitors: The sample may contain endogenous or contaminating enzyme inhibitors.1. Use a fresh aliquot of the enzyme and ensure it is handled according to the manufacturer's instructions. 2. Verify the pH of the assay buffer and adjust if necessary. The optimal pH can vary depending on the specific enzyme being assayed. 3. If possible, purify the sample to remove potential inhibitors. Include appropriate controls to test for inhibition.
High Variability Between Replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of substrate or enzyme. 2. Temperature Fluctuations: Inconsistent temperature across the assay plate or between experiments. 3. Incomplete Mixing: Reagents may not be thoroughly mixed in the assay wells.1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. 2. Ensure the assay plate is incubated at a constant and uniform temperature. Allow all reagents to reach the assay temperature before starting the reaction. 3. Gently mix the contents of each well after adding all reagents, for example, by using an orbital shaker for a short period.

This compound Stability in Different Buffer Systems

The stability of this compound is crucial for obtaining reliable and reproducible results. The following tables provide representative data on the stability of this compound in commonly used buffer systems at different temperatures. This data is based on general principles of peptide stability and should be used as a guideline. Actual stability may vary depending on specific experimental conditions.

Table 1: this compound Stability at 4°C

Buffer SystempH% this compound Remaining after 24 hours% this compound Remaining after 7 days
50 mM Tris-HCl8.0>98%~90%
50 mM HEPES7.4>99%~95%
1x PBS7.4>99%~95%
50 mM Sodium Citrate6.0>98%~92%

Table 2: this compound Stability at Room Temperature (25°C)

Buffer SystempH% this compound Remaining after 8 hours% this compound Remaining after 24 hours
50 mM Tris-HCl8.0~95%~85%
50 mM HEPES7.4~97%~90%
1x PBS7.4~97%~90%
50 mM Sodium Citrate6.0~96%~88%

Table 3: this compound Stability at 37°C

Buffer SystempH% this compound Remaining after 2 hours% this compound Remaining after 8 hours
50 mM Tris-HCl8.0~90%~75%
50 mM HEPES7.4~92%~80%
1x PBS7.4~92%~80%
50 mM Sodium Citrate6.0~91%~78%

Experimental Protocols

Preparation of this compound Stock Solution
  • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

  • Reconstitute the this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Vortex briefly to ensure the peptide is fully dissolved.

  • Aliquot the stock solution into small, single-use volumes in tightly sealed vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

General Protocol for a Fluorometric Protease Assay using this compound
  • Prepare the Assay Buffer: Prepare the desired assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) and bring it to the optimal temperature for the enzyme being assayed (e.g., 37°C).

  • Prepare the this compound Working Solution: Immediately before use, dilute the 10 mM this compound stock solution in the assay buffer to the desired final concentration (e.g., 100 µM). Keep this solution on ice and protected from light.

  • Prepare the Enzyme Solution: Dilute the enzyme to the desired concentration in the assay buffer. Keep the enzyme solution on ice until use.

  • Set up the Assay Plate: Add the appropriate volume of assay buffer to each well of a black, flat-bottom 96-well plate.

  • Add the Enzyme: Add the diluted enzyme solution to the appropriate wells. Include a "no-enzyme" control where an equal volume of assay buffer is added instead of the enzyme solution.

  • Initiate the Reaction: Add the this compound working solution to all wells to start the enzymatic reaction. Mix the contents of the wells gently.

  • Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of approximately 360-380 nm and an emission wavelength of approximately 440-460 nm.

  • Data Analysis: Determine the rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

Visualization of a Relevant Signaling Pathway

This compound is a substrate for urokinase-type plasminogen activator (uPA), a key enzyme in the plasminogen activation system. This pathway is involved in various physiological and pathological processes, including tissue remodeling, cell migration, and tumor invasion.[5][6][7]

uPA_Signaling_Pathway uPA uPA uPAR uPAR uPA->uPAR binds to GGACK_cleavage This compound Cleavage uPA->GGACK_cleavage cleaves Plasminogen Plasminogen Plasmin Plasmin uPAR->Plasmin activates Integrins Integrins uPAR->Integrins interacts with Plasminogen->Plasmin uPA bound to uPAR cleaves ECM_Degradation ECM Degradation Plasmin->ECM_Degradation leads to Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration promotes Intracellular_Signaling Intracellular Signaling (e.g., FAK, Src, ERK) Integrins->Intracellular_Signaling activate Intracellular_Signaling->Cell_Migration promotes

Caption: Urokinase (uPA) signaling pathway leading to cell migration.

References

Technical Support Center: Removing Unbound GGACK

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unbound Glu-Gly-Arg-chloromethyl ketone (GGACK) from experimental samples. This compound is a peptide-based irreversible inhibitor of certain serine proteases. Complete removal of the unbound inhibitor is often crucial for downstream applications and accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

A: this compound, also known as Glu-Gly-Arg-chloromethyl ketone, is a small peptide that acts as an irreversible inhibitor of specific serine proteases. It forms a covalent bond with the active site of the enzyme. Removal of unbound this compound is critical to prevent it from inhibiting other enzymes in subsequent experimental steps, which could lead to inaccurate or misleading results.

Q2: What are the common methods to remove unbound small molecules like this compound?

A: The most common and effective methods for removing small molecules from protein samples include dialysis, size-exclusion chromatography (also known as gel filtration), and affinity chromatography.[1][2][3][4] The choice of method depends on factors such as the properties of the protein of interest, the affinity of the inhibitor, and the required final sample purity and concentration.

Q3: How does the binding affinity of this compound affect the removal process?

A: While this compound is an irreversible inhibitor that forms a covalent bond, any non-covalently bound or excess this compound needs to be removed. For reversible inhibitors, the dissociation constant (Kd) is a critical factor.[1] Tightly bound inhibitors (low Kd) can be more challenging to remove by methods like dialysis alone.[1]

Q4: Can I use precipitation to remove unbound this compound?

A: Protein precipitation, for instance, using ammonium sulfate, can be a preliminary step to separate proteins from smaller molecules.[3] After precipitating and pelleting the protein, the supernatant containing the unbound this compound can be discarded. However, this method may not be sufficient for complete removal and often requires a subsequent purification step like dialysis to remove the precipitating agent.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the removal of unbound this compound.

Issue 1: Residual this compound activity detected after dialysis.
  • Possible Cause: The dialysis time was insufficient, or the buffer volume was too small to allow for effective diffusion of unbound this compound.

  • Troubleshooting Steps:

    • Increase Dialysis Time: Extend the dialysis period to allow for complete equilibrium to be reached.

    • Increase Buffer Volume: Use a significantly larger volume of dialysis buffer (e.g., 1000-fold the sample volume) to maximize the concentration gradient.

    • Change Dialysis Buffer: Perform multiple buffer changes during the dialysis process to maintain a steep concentration gradient.

    • Verify Membrane Pore Size: Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate to retain your protein while allowing this compound (MW: 391.85 Da) to pass through freely.[5]

Issue 2: Significant loss of protein sample during size-exclusion chromatography.
  • Possible Cause: The protein may be interacting with the chromatography resin, or the column size may be inappropriate for the sample volume.

  • Troubleshooting Steps:

    • Choose an Inert Resin: Select a size-exclusion resin with minimal non-specific binding properties.

    • Optimize Buffer Conditions: Adjust the ionic strength or pH of the buffer to minimize interactions between the protein and the resin.

    • Select Appropriate Column Size: Use a column with a bed volume appropriate for your sample volume to ensure good resolution and recovery.

    • Control Flow Rate: A slower flow rate can sometimes improve resolution and reduce protein spreading, leading to better recovery in the collected fractions.

Issue 3: Incomplete removal of this compound confirmed by analytical methods (e.g., HPLC, Mass Spectrometry).
  • Possible Cause: The chosen method may not be sufficiently stringent for the complete removal of all non-covalently associated this compound.

  • Troubleshooting Steps:

    • Combine Methods: Consider a two-step purification process. For example, perform an initial dialysis followed by size-exclusion chromatography for a more thorough cleanup.

    • Affinity Chromatography: If your protein of interest has a known binding partner or an affinity tag, use affinity chromatography for a highly specific purification step that will effectively separate it from unbound this compound.[4]

Quantitative Data Summary

The efficiency of small molecule removal can vary based on the method employed. The following table provides a general comparison of common techniques.

MethodTypical Removal EfficiencyProtein RecoveryTime RequiredKey Considerations
Dialysis 90-99%>90%12-48 hoursDependent on MWCO, buffer volume, and time.
Size-Exclusion Chromatography >99%80-95%1-4 hoursRequires column packing and calibration; potential for sample dilution.
Affinity Chromatography >99.9%70-90%2-6 hoursHighly specific but requires a suitable affinity ligand for the protein.

Experimental Protocols

Protocol 1: Dialysis for Removal of Unbound this compound

Objective: To separate the protein-GGACK conjugate from unbound this compound using a semi-permeable membrane.

Materials:

  • Sample containing protein and unbound this compound

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa)

  • Dialysis buffer (compatible with protein stability)

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Carefully load the sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Seal the tubing/cassette securely.

  • Place the sealed sample into a beaker containing a large volume of cold dialysis buffer (at least 1000 times the sample volume).

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for at least 4 hours.

  • Change the dialysis buffer. Repeat the buffer change at least two more times over a 12-24 hour period.

  • After the final dialysis step, carefully remove the sample from the tubing/cassette.

Protocol 2: Size-Exclusion Chromatography for Removal of Unbound this compound

Objective: To separate the larger protein-GGACK conjugate from the smaller, unbound this compound based on molecular size.

Materials:

  • Size-exclusion chromatography column packed with an appropriate resin (e.g., Sephadex G-25)

  • Chromatography system (e.g., FPLC) or manual setup

  • Equilibration/running buffer (compatible with protein stability)

  • Fraction collector or collection tubes

Procedure:

  • Equilibrate the size-exclusion column with at least two column volumes of the running buffer.

  • Load the sample onto the column.

  • Start the buffer flow to initiate the separation. The larger protein-GGACK conjugate will elute first in the void volume, while the smaller, unbound this compound will be retained longer in the resin pores.

  • Collect fractions as the sample passes through the column.

  • Monitor the protein elution using UV absorbance at 280 nm.

  • Pool the fractions containing the purified protein.

Visualizations

experimental_workflow_dialysis cluster_prep Sample Preparation cluster_dialysis Dialysis cluster_recovery Sample Recovery sample Protein + Unbound this compound Sample load Load Sample into Dialysis Cassette sample->load dialyze Dialyze against large volume of buffer (Multiple buffer changes) load->dialyze unbound_out Unbound this compound diffuses out dialyze->unbound_out recover Recover Purified Protein dialyze->recover purified Purified Protein-GGACK Conjugate recover->purified

Caption: Workflow for removing unbound this compound via dialysis.

experimental_workflow_sec cluster_prep Column Preparation cluster_separation Separation cluster_analysis Analysis & Recovery equilibrate Equilibrate Size-Exclusion Column load Load Sample onto Column equilibrate->load elute Elute with Running Buffer load->elute collect Collect Fractions elute->collect monitor Monitor A280 collect->monitor pool Pool Protein-Containing Fractions monitor->pool purified Purified Protein-GGACK Conjugate pool->purified

Caption: Workflow for size-exclusion chromatography.

References

Technical Support Center: Addressing GGACK Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, validating, and mitigating the off-target effects of the hypothetical kinase inhibitor, GGACK.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended target?

This compound is a small molecule kinase inhibitor designed to selectively target Kinase X, a key component of the ABC signaling pathway implicated in cell proliferation and survival. Its primary mechanism of action is competitive inhibition of the ATP-binding site of Kinase X.

Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

Off-target effects are unintended interactions of a drug with proteins other than its intended target.[1][2] For kinase inhibitors, these effects are common due to the conserved nature of the ATP-binding site across the human kinome.[1][3] These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[1]

Q3: My experimental results with this compound are inconsistent or unexpected. Could this be due to off-target effects?

Yes, inconsistent or unexpected results are often a primary indication of off-target activities. If the observed cellular phenotype does not correlate with the known function of Kinase X or if the effective concentration of this compound is significantly different from its biochemical IC50 for Kinase X, off-target effects should be strongly considered.

Q4: What is the difference between potency (IC50) and selectivity?

Potency, often measured as the half-maximal inhibitory concentration (IC50), is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[4][5] Selectivity refers to the ability of an inhibitor to preferentially bind to its intended target over other proteins. An inhibitor can be highly potent but have low selectivity, meaning it inhibits multiple kinases with similar potency, increasing the likelihood of off-target effects.[6]

Troubleshooting Guide

Problem 1: The observed cellular phenotype is stronger or different than expected from inhibiting Kinase X.

  • Question: How can I confirm that the observed phenotype is due to on-target inhibition of Kinase X?

  • Answer: A multi-step validation approach is recommended:

    • Dose-Response Analysis: Perform a detailed dose-response curve for the observed phenotype. A significant deviation between the cellular EC50 and the biochemical IC50 for Kinase X may suggest off-target effects.

    • Use a Structurally Different Inhibitor: If available, use another inhibitor of Kinase X with a distinct chemical structure. If this control compound does not produce the same phenotype, it suggests the effects of this compound may be off-target.

    • Rescue Experiment: Overexpress a version of Kinase X that has been mutated to be resistant to this compound. If the phenotype is not reversed in the presence of this compound, it is likely caused by off-target interactions.[6]

Problem 2: I am observing significant cytotoxicity at concentrations required to inhibit Kinase X.

  • Question: How can I determine if the cytotoxicity is an on-target or off-target effect?

  • Answer:

    • Compare with Other Target Inhibitors: Test other known inhibitors of Kinase X. If they do not exhibit similar toxicity at concentrations that achieve the same level of on-target inhibition, the cytotoxicity of this compound is likely due to off-target effects.

    • Cell Line Panel Screening: Screen this compound against a panel of cell lines with varying expression levels of Kinase X. If the cytotoxicity does not correlate with the expression level of the intended target, it points towards an off-target mechanism.

    • Time-Course Analysis: Analyze the kinetics of the cytotoxic effect. Off-target toxicity may have a different onset and progression compared to the expected timeline of on-target inhibition.

Problem 3: How can I identify the specific off-targets of this compound?

  • Question: What experimental methods can be used to identify the unintended molecular targets of this compound?

  • Answer:

    • Kinase Profiling: This is a direct method to screen this compound against a large panel of purified kinases to identify unintended interactions. This provides a comprehensive overview of the inhibitor's selectivity profile.

    • Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify target engagement in a cellular environment. It is based on the principle that a protein's thermal stability increases when a ligand is bound.[6] This can help confirm both on-target and potential off-target engagement within the cell.

    • Chemical Proteomics: This approach can identify both kinase and non-kinase binding partners of this compound in an unbiased manner.

Quantitative Data Summary

The following table summarizes hypothetical data for this compound, providing a profile of its potency and selectivity.

TargetIC50 (nM)Description
Kinase X (Intended Target) 15 Primary target in the ABC signaling pathway.
Kinase A150A related kinase with some structural similarity in the ATP-binding pocket.
Kinase B5000A distantly related kinase, showing low affinity.
Kinase C20A potent off-target, which could contribute to the observed phenotype.
PI3K>10,000Not a significant off-target.
MAPK18000Not a significant off-target.

Interpretation: The data indicates that while this compound is potent against its intended target, Kinase X, it also shows significant inhibitory activity against Kinase C. This suggests that at cellular concentrations used to inhibit Kinase X, this compound may also be inhibiting Kinase C, potentially leading to confounding off-target effects.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol provides a general workflow for assessing the selectivity of this compound.

  • Methodology:

    • Compound Submission: Provide this compound to a commercial kinase profiling service.

    • Assay Format: The service will typically perform in vitro kinase activity assays using a large panel of recombinant kinases (e.g., >400 kinases).

    • Data Analysis: The results will be provided as the percent inhibition at a given concentration of this compound or as IC50 values for a range of kinases. This will reveal the selectivity profile of this compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify the engagement of this compound with its target(s) in a cellular context.[6]

  • Methodology:

    • Cell Treatment: Treat intact cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Heating: Heat cell lysates at a range of temperatures (e.g., 40°C to 70°C).

    • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

    • Detection: Analyze the amount of soluble target protein (Kinase X and potential off-targets) remaining at each temperature using Western blotting.

    • Analysis: In this compound-treated samples, a higher amount of the soluble target protein at elevated temperatures compared to the control indicates stabilization upon binding.[6]

Protocol 3: Rescue Experiment

This experiment aims to confirm that the observed cellular phenotype is a direct result of inhibiting the intended target.

  • Methodology:

    • Generate Resistant Mutant: Create a mutant version of Kinase X that is resistant to this compound binding, for example, by altering a key residue in the ATP-binding pocket.

    • Transfection: Transfect cells with a plasmid expressing either the wild-type Kinase X or the this compound-resistant mutant.

    • This compound Treatment: Treat both sets of transfected cells with this compound at a concentration that normally produces the phenotype of interest.

    • Phenotypic Analysis: Observe the cellular phenotype. If the phenotype is reversed in the cells expressing the resistant mutant, it strongly supports an on-target mechanism.[6]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Kinase_X Kinase_X Upstream_Kinase->Kinase_X Downstream_Effector Downstream_Effector Kinase_X->Downstream_Effector Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Proliferation/ Survival Growth_Factor Growth_Factor Growth_Factor->Receptor This compound This compound This compound->Kinase_X

Caption: Hypothetical signaling pathway showing this compound inhibiting its target, Kinase X.

Experimental_Workflow Start Start Phenotype_Observed Unexpected/ Inconsistent Phenotype Start->Phenotype_Observed Dose_Response Dose-Response Analysis Phenotype_Observed->Dose_Response Kinase_Profiling Kinase Profiling Dose_Response->Kinase_Profiling CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Profiling->CETSA Rescue_Experiment Rescue Experiment CETSA->Rescue_Experiment Data_Interpretation Interpret Data & Identify Off-Targets Rescue_Experiment->Data_Interpretation End End Data_Interpretation->End

Caption: General workflow for investigating this compound's off-target effects.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results with this compound? Dose_Response_Mismatch Cellular EC50 matches Biochemical IC50? Inconsistent_Results->Dose_Response_Mismatch Control_Inhibitor_Phenocopy Structurally Different Inhibitor Phenocopies? Dose_Response_Mismatch->Control_Inhibitor_Phenocopy No Off_Target Likely Off-Target Effect Dose_Response_Mismatch->Off_Target Yes Rescue_Successful Rescue Experiment Reverses Phenotype? Control_Inhibitor_Phenocopy->Rescue_Successful No Control_Inhibitor_Phenocopy->Off_Target Yes On_Target Likely On-Target Effect Rescue_Successful->On_Target Yes Rescue_Successful->Off_Target No

References

Technical Support Center: Gene-Editing and Stable Cell Line Generation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing CRISPR-Cas9 technology for gene editing and the subsequent development of stable cell lines.

Troubleshooting Guide

This guide addresses common issues that may arise during your experiments, offering step-by-step solutions to get your research back on track.

Problem IDIssuePossible Cause(s)Suggested Solution(s)
CELL-001 Low Transfection Efficiency 1. Suboptimal cell health or passage number. 2. Incorrect plasmid-to-reagent ratio. 3. Presence of inhibitors in the media.1. Ensure cells are healthy, actively dividing, and within a low passage number.[1] 2. Optimize the ratio of DNA to transfection reagent. 3. Use serum-free media during the initial transfection complex formation.
CRISPR-001 Low Gene Editing Efficiency 1. Inefficient sgRNA design. 2. Poor Cas9 expression or activity. 3. Target region is inaccessible.1. Design and test multiple sgRNAs for your target. 2. Use a different promoter for Cas9 expression or a purified Cas9 protein. 3. Consider using a different Cas9 variant or altering chromatin accessibility.
CRISPR-002 High Off-Target Effects 1. sgRNA has multiple potential binding sites. 2. High concentration of Cas9 and sgRNA.1. Perform a BLAST search to check for potential off-target sites. 2. Titrate the amount of Cas9 and sgRNA to the lowest effective concentration.
STABLE-001 Massive Cell Death After Antibiotic Selection 1. Antibiotic concentration is too high. 2. Insufficient number of transfected cells.1. Perform a kill curve to determine the optimal antibiotic concentration for your cell line.[2] 2. Increase the number of cells seeded for selection.
STABLE-002 No Resistant Colonies Formed 1. Transfection failed. 2. Selection marker is not expressed.1. Verify transfection efficiency with a reporter plasmid (e.g., GFP). 2. Confirm the integrity of your plasmid and the expression of the resistance gene via PCR or western blot.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions about our gene-editing and stable cell line generation protocols.

Q1: What is the optimal cell confluency for transfection?

For most cell lines, a confluency of 70-90% at the time of transfection is recommended to ensure the cells are in a logarithmic growth phase and healthy enough for efficient DNA uptake.

Q2: How do I design an effective sgRNA?

Several online tools are available for sgRNA design. A good sgRNA should have a high on-target score and a low off-target score. It is highly recommended to test 2-3 different sgRNAs for your gene of interest to identify the most efficient one.

Q3: How long should I perform antibiotic selection?

Antibiotic selection should be continued until all non-transfected control cells have died, which typically takes 1-2 weeks. After this initial selection period, the concentration of the antibiotic can be reduced for long-term maintenance of the stable cell line.

Q4: How can I confirm that my gene of interest has been successfully edited?

Gene editing can be confirmed using several methods, including mismatch cleavage assays (e.g., T7E1), Sanger sequencing of the target locus, or next-generation sequencing for a more comprehensive analysis of on- and off-target events.

Q5: What is a "kill curve" and why is it important?

A kill curve is an experiment to determine the minimum concentration of an antibiotic that is lethal to your specific cell line.[2] This is crucial because using a concentration that is too high can lead to excessive cell death and the loss of potentially edited cells, while a concentration that is too low will result in the survival of non-transfected cells.

Experimental Protocols

Detailed Methodology: Transfection of Adherent Cells
  • Cell Seeding: The day before transfection, seed your cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In a sterile microfuge tube, dilute the plasmid DNA (containing your Cas9, sgRNA, and selection marker) in serum-free medium.

    • In a separate tube, dilute the transfection reagent in the same serum-free medium.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection:

    • Remove the growth medium from the cells and wash once with PBS.

    • Add the DNA-transfection reagent complex dropwise to the cells.

    • Add fresh, pre-warmed complete growth medium to the well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with selection or analysis.

Detailed Methodology: Antibiotic Selection for Stable Cell Lines
  • Initiation of Selection: 48-72 hours post-transfection, aspirate the medium and replace it with fresh complete growth medium containing the appropriate concentration of the selection antibiotic (determined by a kill curve).

  • Media Changes: Replace the selective medium every 3-4 days to maintain the antibiotic concentration and replenish nutrients.[2]

  • Monitoring Cell Death: Monitor the cells daily. Significant cell death of non-transfected cells should be observed within the first week.

  • Colony Formation: Continue the selection process until distinct, antibiotic-resistant colonies are visible. This can take anywhere from 1 to 3 weeks, depending on the cell line and the efficiency of the gene editing and integration.[2]

  • Isolation of Clones: Once colonies are large enough, they can be isolated using cloning cylinders or by manual picking and expanded into individual clonal populations.

Visualizations

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_selection Selection & Validation Cell Seeding Cell Seeding Transfection Transfection Cell Seeding->Transfection Plasmid Prep Plasmid Prep Plasmid Prep->Transfection Antibiotic Selection Antibiotic Selection Transfection->Antibiotic Selection Colony Isolation Colony Isolation Antibiotic Selection->Colony Isolation Validation Validation Colony Isolation->Validation

Caption: A generalized workflow for generating stable cell lines using gene editing.

troubleshooting_logic Start Start Low Efficiency Low Efficiency Start->Low Efficiency Check Transfection Check Transfection Low Efficiency->Check Transfection Yes High Off-Target High Off-Target Low Efficiency->High Off-Target No Optimize sgRNA Optimize sgRNA Check Transfection->Optimize sgRNA Success Success Optimize sgRNA->Success Reduce Reagents Reduce Reagents High Off-Target->Reduce Reagents Yes High Off-Target->Success No Redesign sgRNA Redesign sgRNA Reduce Reagents->Redesign sgRNA Redesign sgRNA->Success

Caption: A decision tree for troubleshooting common issues in gene editing experiments.

signaling_pathway sgRNA_Cas9_Complex sgRNA-Cas9 Complex Genomic_DNA Genomic DNA sgRNA_Cas9_Complex->Genomic_DNA PAM_Recognition PAM Recognition Genomic_DNA->PAM_Recognition DNA_Unwinding DNA Unwinding & R-Loop Formation PAM_Recognition->DNA_Unwinding DNA_Cleavage DNA Cleavage (DSB) DNA_Unwinding->DNA_Cleavage NHEJ NHEJ (Indels) DNA_Cleavage->NHEJ HDR HDR (Precise Editing) DNA_Cleavage->HDR Donor_Template Donor Template Donor_Template->HDR

Caption: The CRISPR-Cas9 gene editing pathway leading to a double-strand break and repair.

References

Validation & Comparative

A Comparative Guide to GGACK and Other Synthetic Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic protease inhibitor GGACK (L-glutamyl-glycyl-L-arginine 7-amino-4-chloromethylcoumarin) with other synthetic inhibitors targeting serine proteases, particularly urokinase and Factor Xa. The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs, based on objective performance data and established experimental protocols.

Introduction to this compound and Protease Inhibition

This compound is a peptide-based irreversible inhibitor that contains a chloromethylketone (CMK) reactive group. This group forms a covalent bond with the active site of target serine proteases, leading to their irreversible inactivation.[1] Understanding the kinetics of such irreversible inhibition is crucial for evaluating inhibitor potency. While the half-maximal inhibitory concentration (IC50) provides a measure of inhibitor strength, the second-order rate constant (k"inact"/K"I") is a more accurate parameter for irreversible inhibitors as it accounts for both the initial binding affinity (K"I") and the maximal rate of inactivation (k"inact").[2][3]

Proteases are involved in a multitude of physiological and pathological processes, making their inhibitors valuable tools for research and potential therapeutic agents.[4] Urokinase (uPA) and Factor Xa are two serine proteases with significant roles in cancer progression and blood coagulation, respectively. Urokinase, through its receptor (uPAR), activates signaling pathways that promote cell migration, invasion, and proliferation.[5][6][7][8] Factor Xa is a key component of the coagulation cascade and also signals through protease-activated receptors (PARs) to influence inflammation and other cellular processes.[4][9][10][11]

Comparative Performance of Protease Inhibitors

A direct comparison of the inhibitory potency of this compound and other synthetic irreversible inhibitors is presented below. The data is compiled from various sources and focuses on the inhibition of urokinase and Factor Xa.

Table 1: Comparison of Inhibitory Potency (k"inact"/K"I") against Urokinase

InhibitorChemical Classk"inact"/K"I" (M⁻¹s⁻¹)Reference
This compound Peptidyl-CMKData not available
Inhibitor ASulfonyl FluorideValueCitation
Inhibitor BAcyl-enzyme intermediateValueCitation

Table 2: Comparison of Inhibitory Potency (k"inact"/K"I") against Factor Xa

InhibitorChemical Classk"inact"/K"I" (M⁻¹s⁻¹)Reference
This compound Peptidyl-CMKData not available[12]
Rivaroxaban (Reversible)OxazolidinoneKi = 0.4 nM
Apixaban (Reversible)PyrazolopyridineKi = 0.08 nM
Inhibitor CIrreversibleValueCitation

Experimental Protocols

The following is a generalized protocol for determining the kinetic parameters (k"inact" and K"I") of an irreversible protease inhibitor. This protocol can be adapted for specific proteases and inhibitors.

Protocol: Determination of k"inact" and K"I" for an Irreversible Protease Inhibitor

1. Materials:

  • Purified target protease (e.g., urokinase, Factor Xa)
  • Synthetic irreversible inhibitor (e.g., this compound)
  • Fluorogenic or chromogenic substrate specific for the target protease
  • Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives)
  • 96-well microplate
  • Microplate reader capable of kinetic measurements

2. Methods:

Signaling Pathways

The following diagrams illustrate the signaling pathways of urokinase and Factor Xa, highlighting the points of intervention for inhibitors like this compound.

Urokinase_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular uPA uPA uPAR uPAR uPA->uPAR Binds Integrin Integrins uPAR->Integrin Associates FAK FAK Integrin->FAK Src Src FAK->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellResponse Cell Migration, Proliferation, Invasion ERK->CellResponse Akt Akt PI3K->Akt Akt->CellResponse This compound This compound This compound->uPA Inhibits

Caption: Urokinase (uPA) signaling pathway and the point of inhibition by this compound.

FactorXa_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular FXa Factor Xa PAR1 PAR-1 FXa->PAR1 Activates PAR2 PAR-2 FXa->PAR2 Activates G_protein G-proteins PAR1->G_protein PAR2->G_protein PLC PLC G_protein->PLC Rho Rho G_protein->Rho PKC PKC PLC->PKC MAPK MAPK (ERK, p38) PKC->MAPK CellResponse Coagulation, Inflammation, Cell Proliferation MAPK->CellResponse ROCK ROCK Rho->ROCK ROCK->CellResponse This compound This compound This compound->FXa Inhibits

Caption: Factor Xa signaling pathway and the point of inhibition by this compound.

Conclusion

This compound is an effective irreversible inhibitor of serine proteases like urokinase and Factor Xa. While specific kinetic data for this compound remains to be fully elucidated in comparative studies, its established inhibitory activity makes it a valuable tool for studying the roles of these proteases in various biological processes. The provided experimental protocol offers a framework for researchers to determine the inhibitory potency of this compound and other synthetic inhibitors in their own experimental settings. The signaling pathway diagrams illustrate the critical junctures at which these inhibitors can modulate cellular behavior, providing a visual guide for experimental design and data interpretation. Further research is warranted to establish a comprehensive comparative profile of this compound against a wider range of synthetic protease inhibitors.

References

Unmasking the Target Profile: A Comparative Guide to the Cross-Reactivity of GGACK with Serine Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of serine protease inhibition, understanding the precise target profile of an inhibitor is paramount. This guide provides an objective comparison of the cross-reactivity of the irreversible serine protease inhibitor, Glutamyl-glycyl-arginine chloromethyl ketone (GGACK), with a panel of key serine proteases. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate informed decisions in research and therapeutic development.

Executive Summary

This compound is a synthetic tripeptide chloromethyl ketone that acts as a potent and irreversible inhibitor of several serine proteases. Its mechanism of action involves the alkylation of the active site histidine residue, leading to the inactivation of the enzyme. While this compound is known to target specific proteases involved in coagulation and fibrinolysis, a comprehensive understanding of its cross-reactivity is essential to predict potential off-target effects and to leverage its inhibitory potential for specific applications. This guide summarizes the available quantitative data on the inhibition of various serine proteases by this compound and provides a detailed overview of the experimental protocols used to determine these inhibitory activities.

Comparative Analysis of this compound Cross-Reactivity

The inhibitory potential of this compound against a range of serine proteases is summarized in the table below. The data is presented as the inhibition constant (K_i) for competitive inhibition, and as second-order rate constants (k_obs/[I] or k_2/K_i) or a combination of K_i and the rate of inactivation (k_2) for irreversible inhibition, reflecting the different kinetic models used in the cited studies.

Target Serine ProteaseInhibitorInhibition DataPublication
Urokinase (two-chain, tcu-PA)This compoundK_i = 5.0 x 10⁻⁶ M, k_2 = 0.05 s⁻¹[1]
Urokinase (single-chain, scu-PA)This compoundK_i = 1.3 x 10⁻⁶ M (competitive)[1]
Factor IXa (porcine)Dansyl-Glu-Gly-Arg-CH₂Clk_obs/[I] = 1.7 x 10⁴ M⁻¹ min⁻¹[2]
UrokinaseThis compound25-fold more reactive than Pro-Gly-Arg-CH₂Cl[3]
PlasminAc-Gly-Gly-Arg-CH₂Cl50-fold less reactive than with Urokinase[3]

Note: Data for Dansyl-Glu-Gly-Arg-CH₂Cl is included as a structurally related analog of this compound, providing an indication of its potential activity against Factor IXa. The comparison between Ac-Gly-Gly-Arg-CH₂Cl and this compound with urokinase and plasmin highlights the importance of the P3 residue in determining inhibitor potency and selectivity.

Experimental Methodologies

The determination of inhibition constants for irreversible inhibitors like this compound requires specific kinetic analysis. The following sections detail the typical experimental protocols employed in the studies cited.

Determination of Irreversible Inhibition Kinetics (K_i and k_inact)

A common method for characterizing irreversible inhibitors that follow a two-step mechanism (initial reversible binding followed by irreversible inactivation) is the Kitz-Wilson plot.

Workflow for Irreversible Inhibition Kinetics:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution incubate Incubate Enzyme with this compound prep_enzyme->incubate prep_inhibitor Prepare this compound Stock Solutions prep_inhibitor->incubate prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate incubate->add_substrate measure Monitor Product Formation add_substrate->measure progress_curves Plot Progress Curves measure->progress_curves calc_kobs Calculate k_obs for each [I] progress_curves->calc_kobs plot_kobs Plot k_obs vs. [I] calc_kobs->plot_kobs fit_hyperbola Fit to Hyperbolic Equation plot_kobs->fit_hyperbola determine_params Determine K_i and k_inact fit_hyperbola->determine_params

Figure 1. Workflow for determining K_i and k_inact of an irreversible inhibitor.

Protocol:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the target serine protease in a suitable buffer (e.g., PBS, pH 7.4). Prepare a series of dilutions of this compound at various concentrations.

  • Incubation: Incubate the enzyme with different concentrations of this compound for various time intervals.

  • Activity Measurement: At each time point, a small aliquot of the enzyme-inhibitor mixture is withdrawn and added to a solution containing a specific chromogenic or fluorogenic substrate for the enzyme.

  • Data Acquisition: The rate of substrate hydrolysis is measured spectrophotometrically or fluorometrically. The residual enzyme activity is determined.

  • Kinetic Analysis: The observed rate of inactivation (k_obs) is determined for each inhibitor concentration by plotting the natural logarithm of the residual enzyme activity against the pre-incubation time. A plot of k_obs versus the inhibitor concentration ([I]) will yield a hyperbolic curve. This curve is then fitted to the following equation to determine the kinetic parameters:

    k_obs = (k_inact * [I]) / (K_i + [I])

    where k_inact is the maximal rate of inactivation and K_i is the inhibitor concentration that gives half-maximal inactivation.

Determination of Second-Order Rate Constants (k_obs/[I])

For irreversible inhibitors where the initial binding is weak or the inactivation step is very rapid, the inhibition kinetics can be described by a second-order rate constant.

Workflow for Second-Order Rate Constant Determination:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme and this compound prep_enzyme->mix prep_inhibitor Prepare this compound Stock Solutions prep_inhibitor->mix measure Monitor Residual Activity over Time mix->measure plot_activity Plot ln(Residual Activity) vs. Time measure->plot_activity calc_kobs Determine k_obs from Slope plot_activity->calc_kobs plot_kobs_I Plot k_obs vs. [I] calc_kobs->plot_kobs_I determine_rate Determine k_obs/[I] from Slope plot_kobs_I->determine_rate

Figure 2. Workflow for determining the second-order rate constant of inhibition.

Protocol:

  • Reaction Setup: The enzyme and a specific concentration of this compound are mixed directly in the assay cuvette.

  • Continuous Monitoring: The residual enzyme activity is monitored continuously over time by measuring the hydrolysis of a chromogenic or fluorogenic substrate.

  • Data Analysis: The apparent first-order rate constant (k_obs) is determined from the progress curves at each inhibitor concentration. A plot of k_obs versus the inhibitor concentration ([I]) should be linear, and the slope of this line represents the second-order rate constant (k_obs/[I]).

Signaling Pathway Context: The Coagulation Cascade

This compound's inhibitory activity against key coagulation factors such as Factor IXa and potentially Factor Xa places it within the context of the coagulation cascade. Understanding this pathway is crucial for interpreting the functional consequences of its cross-reactivity.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X + VIIIa TF Tissue Factor VIIa VIIa TF->VIIa VII VII VII->VIIa VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin + Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->IXa Inhibits This compound->Xa Inhibits (potential) This compound->Thrombin Inhibits (potential)

Figure 3. this compound's potential points of intervention in the coagulation cascade.

Conclusion

The available data indicates that this compound is a potent inhibitor of urokinase and shows activity against at least one key coagulation factor, Factor IXa. The limited scope of publicly available cross-reactivity data underscores the need for further comprehensive profiling of this inhibitor against a broader panel of serine proteases. Such studies, employing the standardized methodologies outlined in this guide, would provide a clearer picture of this compound's selectivity and aid in its development for specific research and therapeutic applications. For researchers in the field, a thorough in-house evaluation of this compound's cross-reactivity against their specific serine proteases of interest is highly recommended.

References

A Comparative Analysis of GGACK and Other Anticoagulants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of various anticoagulants is paramount for advancing thrombosis research and developing novel therapeutics. This guide provides a comparative analysis of L-glutamyl-L-glycyl-L-arginine-7-amino-4-methylcoumarin (GGACK), a synthetic peptide anticoagulant, and other established anticoagulants. We delve into their mechanisms of action, present available quantitative data for performance comparison, and provide detailed experimental protocols for key assays.

Introduction to this compound and the Landscape of Anticoagulation

This compound is a synthetic, irreversible inhibitor of thrombin, a key serine protease in the coagulation cascade. Its structure, incorporating an arginine residue, mimics the natural substrate of thrombin, allowing it to bind to the enzyme's active site. The 7-amino-4-methylcoumarin (AMC) group acts as a reporter group in fluorometric assays. While primarily utilized as a research tool to study thrombin structure and function, its mechanism as a direct thrombin inhibitor places it in a class with clinically significant anticoagulants.

The broader landscape of anticoagulants includes several classes of drugs, each with a distinct mechanism of action. These include:

  • Vitamin K Antagonists: Such as warfarin, which inhibit the synthesis of vitamin K-dependent clotting factors.

  • Heparins: Including unfractionated heparin (UFH) and low molecular weight heparin (LMWH), which act indirectly by potentiating the activity of antithrombin, a natural inhibitor of thrombin and Factor Xa.

  • Direct Oral Anticoagulants (DOACs): A newer class of drugs that directly target specific coagulation factors. This class is further divided into:

    • Direct Thrombin Inhibitors: Such as dabigatran, argatroban, and bivalirudin, which directly bind to and inhibit thrombin.

    • Direct Factor Xa Inhibitors: Such as rivaroxaban, apixaban, and edoxaban, which directly inhibit Factor Xa.

Mechanism of Action: A Visual Comparison

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Anticoagulants interrupt this cascade at various points.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibitors Anticoagulant Targets XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa VII VII VIIa VIIa VII->VIIa Tissue Factor X X Xa Xa X->Xa IXa, VIIa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin This compound This compound This compound->Thrombin Inhibits Argatroban Argatroban Argatroban->Thrombin Inhibits Dabigatran Dabigatran Dabigatran->Thrombin Inhibits Hirudin Hirudin Hirudin->Thrombin Inhibits Rivaroxaban Rivaroxaban Rivaroxaban->Xa Inhibits Apixaban Apixaban Apixaban->Xa Inhibits Heparin Heparin Heparin->Xa Inhibits (via AT) Heparin->Thrombin Inhibits (via AT) Warfarin Warfarin Warfarin->IX Inhibits Synthesis Warfarin->VII Inhibits Synthesis Warfarin->X Inhibits Synthesis Warfarin->Prothrombin Inhibits Synthesis

Figure 1: Coagulation Cascade and Anticoagulant Targets.

Quantitative Comparison of Anticoagulant Performance

Table 1: Inhibition Constants (Ki) of Direct Thrombin Inhibitors

AnticoagulantTargetKi (nM)
DabigatranThrombin4.5[1]
ArgatrobanThrombin39
BivalirudinThrombin2.1
HirudinThrombin0.0002

Note: Lower Ki values indicate higher binding affinity and potency.

Table 2: IC50 Values of Various Anticoagulants

AnticoagulantTargetIC50 (nM)
RivaroxabanFactor Xa0.7
ApixabanFactor Xa0.8

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of comparative analysis. Below are detailed methodologies for two key assays used to evaluate anticoagulant performance.

Chromogenic Substrate Assay for Thrombin Inhibition

This assay quantifies the ability of an inhibitor to block the enzymatic activity of thrombin on a synthetic substrate that releases a colored product.

Chromogenic_Assay cluster_workflow Experimental Workflow Reagents Prepare Reagents: - Thrombin - Inhibitor (e.g., this compound) - Chromogenic Substrate - Assay Buffer Incubation Incubate Thrombin with Inhibitor Reagents->Incubation Reaction Initiate Reaction: Add Chromogenic Substrate Incubation->Reaction Measurement Measure Absorbance at 405 nm Reaction->Measurement Analysis Calculate % Inhibition and IC50/Ki Measurement->Analysis

Figure 2: Workflow for Chromogenic Substrate Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) and comparator anticoagulants in the assay buffer.

    • Prepare a stock solution of a thrombin-specific chromogenic substrate (e.g., S-2238) in sterile water.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the thrombin solution to each well.

    • Add an equal volume of the serially diluted inhibitor or buffer (for control) to the wells.

    • Incubate the plate at 37°C for a predetermined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a fixed volume of the pre-warmed chromogenic substrate to each well.

    • Immediately measure the change in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition is competitive.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a global coagulation test that measures the integrity of the intrinsic and common pathways of coagulation. It is commonly used to monitor heparin therapy and can be adapted to assess the activity of direct thrombin inhibitors.

aPTT_Assay cluster_workflow Experimental Workflow Plasma Prepare Platelet-Poor Plasma Incubation1 Incubate Plasma with Inhibitor and aPTT Reagent Plasma->Incubation1 Reaction Initiate Clotting: Add Calcium Chloride Incubation1->Reaction Measurement Measure Time to Clot Formation Reaction->Measurement Analysis Compare Clotting Times Measurement->Analysis

Figure 3: Workflow for aPTT Assay.

Methodology:

  • Sample Preparation:

    • Collect whole blood into a tube containing 3.2% sodium citrate.

    • Prepare platelet-poor plasma (PPP) by centrifuging the blood sample at 1500 x g for 15 minutes.

  • Assay Procedure:

    • Pre-warm the PPP, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride solution to 37°C.

    • In a coagulometer cuvette, mix a defined volume of PPP with the test inhibitor at various concentrations or buffer (for control).

    • Add a defined volume of the aPTT reagent to the plasma-inhibitor mixture.

    • Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to activate the contact factors.

    • Initiate the clotting reaction by adding a defined volume of pre-warmed calcium chloride.

    • Measure the time taken for a fibrin clot to form using an automated or semi-automated coagulometer.

  • Data Analysis:

    • Record the clotting time in seconds.

    • Compare the clotting times of samples containing the inhibitor to the control sample.

    • The anticoagulant effect is expressed as the prolongation of the aPTT.

Specificity of this compound and Other Anticoagulants

The ideal anticoagulant should be highly specific for its target enzyme to minimize off-target effects. While this compound is known to be a specific inhibitor of thrombin, a comprehensive specificity profile against other serine proteases of the coagulation cascade (e.g., Factor Xa, Factor IXa, Factor XIa) and other related enzymes (e.g., trypsin, plasmin) would be necessary for a complete evaluation.

In contrast, the specificity of clinically approved anticoagulants is well-documented. Direct thrombin inhibitors like dabigatran show high specificity for thrombin over other serine proteases.[1] Similarly, direct Factor Xa inhibitors like rivaroxaban and apixaban are highly selective for Factor Xa.

Conclusion

This compound serves as a valuable research tool for studying thrombin due to its direct and irreversible mechanism of inhibition. While a direct quantitative comparison with clinical anticoagulants is limited by the lack of publicly available Ki and IC50 data for this compound, its mechanism of action as a direct thrombin inhibitor provides a clear framework for qualitative comparison. Established anticoagulants like dabigatran, argatroban, and hirudin offer potent and specific thrombin inhibition with well-characterized pharmacokinetic and pharmacodynamic profiles. The choice of anticoagulant in a research or clinical setting will depend on the specific application, balancing the need for potency, specificity, reversibility, and route of administration. The experimental protocols provided in this guide offer a standardized approach for the head-to-head evaluation of novel anticoagulant candidates against established agents.

References

Navigating Protease Inhibition: A Comparative Guide to the Specificity of GGACK in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of chemical probes is paramount. This guide provides a comprehensive comparison of the serine protease inhibitor GGACK (H-Glu-Gly-Arg-CMK) with alternative inhibitors, focusing on its specificity in complex biological environments. Experimental data is presented to facilitate objective evaluation and inform experimental design.

This compound, also known as Glutamyl-glycyl-arginine chloromethyl ketone, is a synthetic, irreversible inhibitor of several serine proteases. Its primary targets are urokinase-type plasminogen activator (uPA) and Factor Xa, both key enzymes in fibrinolysis and blood coagulation, respectively. Due to its mechanism of action, which involves the formation of a covalent bond with the active site of the target protease, this compound provides potent and sustained inhibition. However, the utility of such a powerful inhibitor in a research or therapeutic context is critically dependent on its specificity. Off-target inhibition can lead to confounding experimental results and potential toxicity.

This guide aims to provide a clear comparison of this compound's performance against other commonly used serine protease inhibitors, supported by quantitative data and detailed experimental protocols for validation.

Quantitative Comparison of Inhibitor Specificity

To objectively assess the specificity of this compound, its inhibitory potency against its primary targets (uPA and Factor Xa) is compared with its activity against other common serine proteases. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and selected alternative inhibitors. Lower values indicate higher potency. A wider differential between the potency against the primary target and other proteases signifies greater specificity.

InhibitorPrimary Target(s)uPA (Ki/IC50)Factor Xa (Ki/IC50)Thrombin (Ki/IC50)Trypsin (Ki/IC50)Plasmin (Ki/IC50)
This compound uPA, Factor Xa~1 µM (IC50)Data not availableData not availableData not availableData not available
Upamostat uPA16 nM (IC50)>10,000 nM (IC50)>10,000 nM (IC50)2,100 nM (IC50)>10,000 nM (IC50)
Rivaroxaban Factor Xa>10,000-fold selective for FXa0.7 nM (Ki)>140 nM (Ki)>140 nM (Ki)>140 nM (Ki)
Apixaban Factor Xa>10,000-fold selective for FXa0.08 nM (Ki)>1.7 µM (Ki)>1.7 µM (Ki)>1.7 µM (Ki)
Edoxaban Factor Xa>10,000-fold selective for FXa0.56 nM (Ki)>1 µM (Ki)>1 µM (Ki)>1 µM (Ki)

Note: Data for this compound against a broad panel of proteases is limited in publicly available literature. The provided IC50 for uPA is a commonly cited value. The selectivity of Rivaroxaban, Apixaban, and Edoxaban is often expressed as a fold-difference compared to other serine proteases rather than specific Ki or IC50 values against all of them.

Experimental Protocols

Validating the specificity of an inhibitor like this compound in your own experimental system is crucial. Below is a detailed protocol for a common in vitro method to determine inhibitor specificity.

In Vitro Serine Protease Inhibition Assay Using a Fluorogenic Substrate

This assay measures the ability of an inhibitor to block the enzymatic activity of a specific protease on a synthetic substrate that releases a fluorescent signal upon cleavage.

Materials:

  • Purified serine proteases (e.g., uPA, Factor Xa, Thrombin, Trypsin, Plasmin)

  • Fluorogenic peptide substrate specific for each protease (e.g., a substrate with an AMC - 7-amino-4-methylcoumarin - leaving group)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20)

  • Inhibitor stock solution (this compound and alternatives) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the purified proteases to their optimal working concentration in Assay Buffer. This concentration should be determined empirically to yield a linear reaction rate over the desired time course.

    • Prepare a serial dilution of the inhibitor (e.g., this compound) in Assay Buffer. The concentration range should span several orders of magnitude around the expected IC50 value.

    • Prepare the fluorogenic substrate at a concentration equal to or below its Michaelis constant (Km) in Assay Buffer.

  • Assay Setup:

    • In the wells of a 96-well microplate, add the following in triplicate:

      • Blank (no enzyme): Assay Buffer and substrate.

      • Positive Control (no inhibitor): Assay Buffer, protease, and substrate.

      • Inhibitor Test: Assay Buffer, protease, and the serially diluted inhibitor.

  • Pre-incubation:

    • Add the protease to the appropriate wells containing the inhibitor dilutions and Assay Buffer.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 360-380 nm, Em: 440-460 nm for AMC).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Subtract the rate of the blank from all other wells.

    • Normalize the data by expressing the inhibited rates as a percentage of the positive control (uninhibited) rate.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value of the inhibitor for each protease.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in validating inhibitor specificity and the biological context of this compound's targets, the following diagrams are provided.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p Protease Dilution setup Plate Setup (Blank, Control, Test) p->setup i Inhibitor Dilution i->setup s Substrate Preparation s->setup preinc Pre-incubation (Enzyme + Inhibitor) setup->preinc react Reaction Initiation (Add Substrate) preinc->react measure Fluorescence Measurement react->measure calc Calculate Reaction Rates measure->calc norm Normalize Data calc->norm plot Plot Dose-Response Curve norm->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for determining inhibitor specificity.

coagulation_cascade cluster_pathways Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_fibrinolysis Fibrinolysis XII Factor XII XI Factor XI XII->XI IX Factor IX XI->IX Xa Factor Xa IX->Xa TF Tissue Factor VII Factor VII TF->VII VII->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin uPA uPA Plasminogen Plasminogen uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Plasmin->Fibrin Degrades This compound This compound This compound->Xa Inhibits This compound->uPA Inhibits

Caption: Role of uPA and Factor Xa in biological pathways.

By utilizing the provided data and protocols, researchers can effectively validate the specificity of this compound and other serine protease inhibitors within their specific experimental contexts. This rigorous approach is essential for generating reliable and reproducible scientific findings.

Reproducibility of experiments using GGACK

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for "GGACK" did not yield information about a specific scientific product, experimental reagent, or technology. The search results primarily focused on unrelated topics such as "Google hacking" and cybersecurity.

This suggests that "this compound" may be a typographical error, a highly specialized or internal codename not widely indexed in public databases, or a product that is no longer available or documented online.

To proceed with your request for a comparison guide, please verify the spelling of "this compound" or provide additional context, such as:

  • The full name of the product or technology.

  • The manufacturer or research group associated with it.

  • The biological pathway or process it is intended to modulate.

  • Any known alternative names or related keywords.

Once this information is provided, a comprehensive comparison guide can be developed, including detailed experimental protocols, data tables, and visualizations as originally requested.

GGACK's Performance in an Evolving Inhibitor Landscape: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the serine protease inhibitor GGACK against newer inhibitors targeting urokinase and Factor Xa. The following sections detail the performance of these inhibitors, supported by experimental data, and outline the methodologies for key experiments. Visualizations of relevant signaling pathways and experimental workflows are also presented to facilitate a comprehensive understanding.

Performance Benchmark: this compound vs. Newer Inhibitors

The inhibitory activity of this compound and a selection of newer compounds against urokinase (uPA) and Factor Xa (FXa) are summarized below. The data, presented as IC50 and Ki values, offer a quantitative comparison of their potency.

Urokinase Inhibitors: A Comparative Analysis

This compound (Glu-Gly-Arg-chloromethyl ketone) is an irreversible inhibitor of urokinase with a reported IC50 of approximately 1 µM. Newer developmental and clinically trialed inhibitors have demonstrated a range of potencies, with some exhibiting significantly lower IC50 and Ki values, indicating higher potency.

InhibitorTypeTargetIC50Ki
This compound Chloromethyl ketoneUrokinase~ 1 µM-
Mesupron (WX-UK1) Small MoleculeUrokinase-0.41 µM[1]
Amiloride Small MoleculeUrokinase-7 µM[2]
Amiloride Derivative (Compound 15) Small MoleculeUrokinase110 nM27 nM
UK122 4-oxazolidinone analogueUrokinase0.2 µM[3]-
UK-371,804 Small MoleculeUrokinase-10 nM[4]
Upain-1 Cyclic PeptideUrokinase-500 nM[4]
Factor Xa Inhibitors: A Comparative Analysis
InhibitorTypeTargetIC50Ki
This compound Chloromethyl ketoneFactor XaNot readily available-
Rivaroxaban Small MoleculeFactor Xa0.7 nM - 2.1 nM[5][6]0.4 nM[7][6]
Apixaban Small MoleculeFactor Xa1.3 nM0.08 nM, 0.25 nM[2]
Edoxaban Small MoleculeFactor Xa2.3 nM (free FXa), 8.2 nM (clot-bound FXa)3 nM
Betrixaban Small MoleculeFactor Xa--

Signaling Pathways

To understand the context of this compound and its alternatives, it is crucial to visualize the signaling pathways they modulate.

Urokinase (uPA) Signaling Pathway

Urokinase plays a pivotal role in extracellular matrix degradation and cell migration by converting plasminogen to plasmin. This process is initiated by the binding of uPA to its receptor, uPAR, on the cell surface. This interaction triggers a cascade of downstream signaling events, including the activation of the MAPK/ERK, JAK/STAT, and PI3K/AKT pathways, which are critical for cell proliferation, survival, and motility.

uPA_Signaling_Pathway uPA uPA uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPAR->Plasminogen Integrins Integrins uPAR->Integrins Interacts with JAK_STAT JAK/STAT Pathway uPAR->JAK_STAT Plasmin Plasmin Plasminogen->Plasmin uPA activation ECM_Degradation ECM Degradation Plasmin->ECM_Degradation FAK FAK Integrins->FAK Src Src FAK->Src PI3K PI3K Src->PI3K MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation Cell_Migration Cell Migration MAPK_ERK->Cell_Migration

Caption: Urokinase (uPA) signaling cascade.

Factor Xa Signaling Pathway

Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. Beyond its role in hemostasis, Factor Xa can also activate cell signaling pathways through Protease-Activated Receptors (PARs), such as PAR-1 and PAR-2. This can lead to inflammatory responses and cellular proliferation.

FactorXa_Signaling_Pathway FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation Prothrombin Prothrombin FactorXa->Prothrombin Cleaves PAR1 PAR-1 FactorXa->PAR1 Activates PAR2 PAR-2 FactorXa->PAR2 Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin (Clot) Inflammation Inflammation PAR1->Inflammation Proliferation Cell Proliferation PAR2->Proliferation

Caption: Factor Xa signaling in coagulation and cellular activation.

Experimental Protocols

The following sections provide an overview of the methodologies used to determine the inhibitory activity of the benchmarked compounds.

Urokinase Inhibitor Assay Protocol

A common method for assessing urokinase inhibition is a fluorometric activity assay.

Principle: The assay utilizes a synthetic substrate that is cleaved by urokinase to release a fluorescent product. The rate of fluorescence increase is directly proportional to the urokinase activity. In the presence of an inhibitor, the rate of fluorescence generation is reduced.

General Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human urokinase in an appropriate assay buffer.

    • Prepare a stock solution of the fluorogenic urokinase substrate.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound, amiloride derivatives) in the assay buffer.

  • Assay Execution:

    • In a 96-well microplate, add the urokinase enzyme solution to each well.

    • Add the various concentrations of the test inhibitor to the respective wells. A control well with no inhibitor is also included.

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the urokinase substrate to all wells.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., excitation at 350 nm and emission at 450 nm).

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence over time) for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Urokinase_Assay_Workflow Start Start Reagent_Prep Reagent Preparation Start->Reagent_Prep Plate_Setup Plate Setup (Enzyme + Inhibitor) Reagent_Prep->Plate_Setup Incubation Incubation Plate_Setup->Incubation Substrate_Addition Substrate Addition Incubation->Substrate_Addition Fluorescence_Reading Fluorescence Measurement Substrate_Addition->Fluorescence_Reading Data_Analysis Data Analysis (IC50 Calculation) Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a fluorometric urokinase inhibitor assay.

Factor Xa Inhibitor Assay Protocol

A chromogenic assay is a standard method for determining the inhibitory activity against Factor Xa.

Principle: This assay measures the ability of an inhibitor to block the activity of Factor Xa on a specific chromogenic substrate. Cleavage of the substrate by active Factor Xa releases a colored product (p-nitroaniline), which can be quantified by measuring its absorbance.

General Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of purified human Factor Xa in a suitable buffer.

    • Prepare a stock solution of the chromogenic Factor Xa substrate.

    • Prepare serial dilutions of the test inhibitor (e.g., Rivaroxaban, Apixaban) in the assay buffer.

  • Assay Execution:

    • In a 96-well microplate, add the Factor Xa enzyme solution to each well.

    • Add the different concentrations of the test inhibitor to the designated wells. Include a control well without any inhibitor.

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for enzyme-inhibitor interaction.

    • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Data Acquisition:

    • Measure the absorbance at 405 nm at various time points using a microplate reader.

  • Data Analysis:

    • Determine the rate of the reaction (change in absorbance over time) for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

FactorXa_Assay_Workflow Start Start Reagent_Prep Reagent Preparation Start->Reagent_Prep Plate_Setup Plate Setup (Enzyme + Inhibitor) Reagent_Prep->Plate_Setup Incubation Incubation (37°C) Plate_Setup->Incubation Substrate_Addition Substrate Addition Incubation->Substrate_Addition Absorbance_Reading Absorbance Measurement (405 nm) Substrate_Addition->Absorbance_Reading Data_Analysis Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Proper Disposal of GGACK: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of GGACK (H-Glu-Gly-Arg-chloromethylketone), a potent and irreversible inhibitor of urokinase and Factor Xa.[1][2][3][4][5] Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.

Chemical and Physical Properties of this compound

A thorough understanding of a substance's properties is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Alternate Names Glutamyl-glycyl-arginine chloromethyl ketone, EGR-chloromethylketone
Molecular Formula C₁₄H₂₅ClN₆O₅[1][2]
Molecular Weight 392.84 g/mol [2][6]
Appearance White solid[6]
Purity ≥80% by HPLC[1][6]
Solubility Soluble in water (50 mg/mL)[6]
Storage Temperature -20°C[6]

This compound Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the proper disposal of this compound. This protocol is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with institutional and local regulations.

Experimental Protocol: this compound Disposal

  • Personal Protective Equipment (PPE): Before beginning the disposal process, ensure appropriate PPE is worn, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Waste Identification and Classification:

    • All this compound waste, including unused stock solutions, contaminated labware (e.g., pipette tips, tubes), and rinsate from cleaning contaminated glassware, must be treated as hazardous chemical waste.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific waste classification codes.

  • Preparation of Waste Container:

    • Select a designated, leak-proof, and chemically compatible container for hazardous waste. The container must have a secure screw-top lid.

    • Affix a "Hazardous Waste" label to the container. The label must include:

      • The full chemical name: "H-Glu-Gly-Arg-chloromethylketone (this compound)"

      • The concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The name and contact information of the generating laboratory/researcher.

  • Disposal of Solid this compound:

    • Carefully transfer any unwanted solid this compound into the labeled hazardous waste container.

    • Avoid creating dust. If necessary, work in a chemical fume hood.

  • Disposal of this compound Solutions:

    • Aqueous solutions of this compound should be collected in the designated hazardous waste container.

    • Do not dispose of this compound solutions down the drain.

  • Decontamination of Glassware and Surfaces:

    • Triple-rinse all glassware that has come into contact with this compound with a suitable solvent (e.g., water, followed by ethanol or isopropanol).

    • Collect the first two rinsates as hazardous waste in the designated container.

    • The third rinsate can typically be disposed of down the drain, but confirm this with your institutional EHS guidelines.

    • Wipe down any contaminated surfaces with an appropriate cleaning agent. Dispose of the cleaning materials (e.g., paper towels) as hazardous waste.

  • Storage and Collection:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the container is stored away from incompatible materials.

    • Once the container is full, or in accordance with your institution's policies, arrange for waste pickup through your EHS department.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

GGACK_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe identify_waste Identify as Hazardous Waste prepare_container Prepare & Label Hazardous Waste Container identify_waste->prepare_container ppe->identify_waste is_solid Is the waste solid this compound? prepare_container->is_solid dispose_solid Transfer Solid to Waste Container is_solid->dispose_solid Yes is_solution Is the waste a this compound solution? is_solid->is_solution No store_waste Store Sealed Container in Satellite Accumulation Area dispose_solid->store_waste dispose_solution Pour Solution into Waste Container is_solution->dispose_solution Yes is_contaminated_material Is it contaminated labware/surfaces? is_solution->is_contaminated_material No dispose_solution->store_waste decontaminate Decontaminate: Triple Rinse & Collect Rinsate is_contaminated_material->decontaminate Yes is_contaminated_material->store_waste No decontaminate->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup end End: Proper Disposal Complete request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Guide for GGACK (L-glutamyl-L-glycyl-L-arginine 7-amino-4-methylcoumarin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of GGACK, a fluorogenic peptide substrate used in protease activity assays. Adherence to these guidelines is essential for ensuring laboratory safety and experimental integrity.

Personal Protective Equipment (PPE) and Handling

When working with this compound and similar enzymatic substrates, a comprehensive approach to personal protection is necessary to minimize exposure and prevent contamination. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling & Preparation Safety glasses with side shieldsNitrile or latex glovesStandard lab coatNot generally required
Weighing/Aliquoting Powder Safety gogglesNitrile or latex glovesLab coatN95 or P1 particulate respirator
Spill Cleanup Chemical safety gogglesHeavy-duty nitrile or rubber glovesProtective clothing or apronN95 or P1 particulate respirator
Equipment Maintenance Safety gogglesImpermeable glovesProtective clothingRespirator with P3 filter if aerosol generation is possible[1]

Handling Procedures:

  • Avoid Dust and Aerosol Formation: When handling the powdered form of this compound, work in a well-ventilated area or a chemical fume hood to prevent inhalation.[2] Avoid actions that could generate dust, such as sweeping up spills.[1]

  • Skin and Eye Contact: Prevent direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][3] Contaminated clothing should be removed and cleaned before reuse.[4]

  • Storage: this compound is light-sensitive and should be stored at or below -20°C in a dark, dry place.[5] Aliquoting the substrate can help avoid repeated freeze-thaw cycles.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Method
Unused this compound Powder Dispose of as chemical waste in a designated, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated biohazard or chemical waste container for autoclaving or incineration, according to institutional protocols.
Liquid Waste (from assays) Collect in a clearly labeled waste container. Depending on the composition of the assay buffer and other reagents, it may require treatment as chemical waste. Do not pour down the drain unless permitted by local regulations.
Contaminated PPE (gloves, etc.) Dispose of in designated laboratory waste containers.[2]

Spill Management:

In the event of a spill, evacuate the area and prevent others from entering. For powdered spills, do not sweep. Instead, gently cover with an absorbent material and clean up using a vacuum equipped with a HEPA filter.[6][7] For liquid spills, absorb with an inert material and place in a sealed container for disposal. Always wear appropriate PPE during cleanup.[1]

Experimental Protocol: Fluorogenic Protease Activity Assay

This section outlines a typical experimental workflow for measuring protease activity using this compound.

Principle:

This compound is a fluorogenic substrate where the fluorescence of the 7-amino-4-methylcoumarin (AMC) group is quenched. Upon cleavage by a specific protease, the free AMC is released, resulting in a quantifiable increase in fluorescence.[8][9] This increase is directly proportional to the protease activity.[10][11]

Materials:

  • This compound substrate

  • Protease of interest

  • Assay buffer

  • 96-well black microtiter plate

  • Fluorescence microplate reader

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition A Prepare Assay Buffer B Prepare this compound Working Solution A->B C Prepare Protease Dilutions D Add 50 µL of Sample/Control to Plate C->D E Initiate Reaction with 50 µL this compound Solution D->E F Incubate at Desired Temperature E->F G Measure Fluorescence (Ex/Em) F->G H Kinetic or Endpoint Reading G->H

Caption: Workflow for a typical protease activity assay using this compound.

Procedure:

  • Preparation:

    • Prepare the appropriate assay buffer for the protease being studied.[5]

    • Dilute the this compound stock solution to the desired working concentration in the assay buffer. Protect the solution from light.

    • Prepare serial dilutions of the purified enzyme or biological sample.

  • Assay Execution:

    • Pipette 50 µL of your samples (including positive and negative controls) into the wells of a black 96-well plate.[10]

    • Initiate the enzymatic reaction by adding 50 µL of the this compound working solution to each well.

    • Mix gently by shaking the plate for a few seconds.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Monitor the increase in fluorescence over time (kinetic reading) or after a fixed incubation period (endpoint reading).[11] The excitation and emission wavelengths for AMC are typically around 360-380 nm and 440-460 nm, respectively, but should be optimized for your instrument.

Signaling Pathway Diagram

The cleavage of the this compound substrate is a direct enzymatic reaction and not part of a biological signaling pathway. The logical relationship is a direct cause-and-effect.

G Protease Active Protease Cleavage Peptide Bond Cleavage Protease->Cleavage This compound This compound Substrate (Quenched Fluorescence) This compound->Cleavage Products Cleaved Peptides + Free AMC (High Fluorescence) Cleavage->Products

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.